molecular formula C18H28O11 B10817797 7-O-Methyl morroniside

7-O-Methyl morroniside

货号: B10817797
分子量: 420.4 g/mol
InChI 键: IZODPOCIKVLNIL-BSUNYROJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-O-Methyl morroniside is a useful research compound. Its molecular formula is C18H28O11 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-BSUNYROJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-O-Methyl Morroniside: Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for 7-O-Methyl morroniside, catering to the needs of researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature to facilitate further research and application of this promising natural compound.

Natural Sources and Distribution

This compound is primarily found within the plant kingdom, with its most significant concentrations located in the fruits of Cornus officinalis Sieb. et Zucc., a plant extensively used in traditional Chinese medicine.[1][2] This species belongs to the Cornaceae family, which is a known reservoir of various iridoid glycosides. While Cornus officinalis is the most cited source, the compound is also found in other species of the Cornus genus, such as Cornus mas (Cornelian cherry). The distribution of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related iridoid glycosides in their primary natural sources. It is important to note that specific quantitative data for this compound is limited in publicly available literature, with many studies focusing on the more abundant morroniside and loganin.

Plant SpeciesPlant PartCompoundConcentrationReference
Cornus officinalisFruitMorroniside0.37% - >1% (dry weight)[3]
Cornus officinalisFruitLoganinVaries significantly by region[3]
Cornus officinalisFruitThis compoundPresent, but specific quantification is not widely reported[4]

Experimental Protocols

Extraction and Isolation of this compound from Cornus officinalis Fruit

The following is a generalized protocol for the extraction and isolation of this compound, synthesized from various reported methods for iridoid glycosides from Cornus species.[5][6]

1. Sample Preparation:

  • Air-dry the fruits of Cornus officinalis and grind them into a coarse powder.

2. Extraction:

  • Method A: Hot Water Extraction

    • Reflux the powdered plant material with distilled water.

    • Filter the extract and concentrate it under reduced pressure.

    • Precipitate the concentrated extract by adding a four-fold volume of ethanol (B145695).

    • Centrifuge to remove polysaccharides and other precipitates.

    • Collect the supernatant and evaporate the solvent.[5]

  • Method B: Ethanol Reflux Extraction

    • Reflux the powdered plant material with 75% ethanol.[5]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Purification:

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101 or AB-8).[5]

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).[5]

    • Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the enriched fractions from the macroporous resin to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol or a similar solvent system.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices. The following is a representative protocol.

1. Sample Preparation for Quantification:

  • Accurately weigh the powdered plant material.

  • Extract with a known volume of solvent (e.g., 50% methanol) using ultrasonication for approximately 45 minutes.[7]

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.[7]

2. UPLC-MS/MS Instrumental Conditions (Representative):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 35 °C.[9]

  • Injection Volume: 1 µL.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for morroniside.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (for Morroniside as a reference): Precursor ion [M+HCOOH-H]⁻ at m/z 451 and product ion at m/z 243.[2] Specific transitions for this compound would need to be optimized but would be based on its molecular weight of 420.4 g/mol .

3. Method Validation:

  • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to standard guidelines.[7][9][10]

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Isolation_Workflow start Dried Cornus officinalis Fruit Powder extraction Solvent Extraction (e.g., 75% Ethanol Reflux) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin elution Stepwise Ethanol Elution macroporous_resin->elution fractions Iridoid-Enriched Fractions elution->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel prep_hplc Preparative HPLC (C18 Column) silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Quantification_Workflow sample_prep Sample Preparation (Powdered Plant Material) extraction Ultrasonic Extraction (e.g., 50% Methanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_msms UPLC-MS/MS Analysis (C18 Column, MRM Mode) filtration->uplc_msms data_analysis Data Analysis (Quantification) uplc_msms->data_analysis

References

The Isolation and Discovery of 7-O-Methyl Morroniside from Cornus officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, discovery, and characterization of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in the medicinal plant Cornus officinalis. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data, and explores its potential biological activities, with a focus on its anti-inflammatory mechanisms.

Introduction to Cornus officinalis and its Bioactive Iridoid Glycosides

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a species of flowering plant in the dogwood family Cornaceae. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments. The fruit of C. officinalis is rich in bioactive compounds, including iridoid glycosides, which are a class of monoterpenoids known for their diverse pharmacological effects. Among these is 7-O-Methyl morroniside, a derivative of the more commonly studied morroniside.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the dried fruit of Cornus officinalis. This protocol is based on established methods for the separation of iridoid glycosides from this plant material.

2.1. Extraction

  • Preparation of Plant Material: The dried, pitted fruits of Cornus officinalis are coarsely powdered using a mechanical grinder.

  • Solvent Extraction: The powdered material is subjected to heated reflux extraction with 70-80% ethanol. The extraction is typically repeated three times to ensure a comprehensive extraction of the target compounds.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Liquid-Liquid Partitioning

  • Suspension: The crude extract is suspended in water.

  • Fractionation: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their polarity. The iridoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

2.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The n-butanol fraction, which is rich in iridoid glycosides, is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of dichloromethane-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and may require further purification using techniques such as Flash Chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₁₈H₂₈O₁₁
Molecular Weight 420.41 g/mol
Mass Spectrometry [M-H]⁻ at m/z 419.15589
¹H NMR Data Not available in the searched literature.
¹³C NMR Data Not available in the searched literature.

Table 2: Quantitative Data for the Isolation of this compound

ParameterValue
Purity ≥98% (as referenced from commercial suppliers)
Yield Not available in the searched literature.

Visualization of Experimental and Logical Relationships

4.1. Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Cornus officinalis.

experimental_workflow start Powdered Cornus officinalis Fruit extraction Heated Reflux Extraction (70-80% Ethanol) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography (Dichloromethane-Methanol Gradient) butanol_fraction->silica_gel fractions Collected Fractions silica_gel->fractions purification Preparative HPLC / Flash Chromatography fractions->purification final_product This compound (≥98% Purity) purification->final_product

Isolation and Purification Workflow

4.2. Putative Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory mechanism of the closely related compound morroniside, this compound is hypothesized to exert its effects through the TRAF6-mediated NF-κB and MAPK signaling pathways.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) TRAF6 TRAF6 receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n translocation methyl_morroniside This compound methyl_morroniside->TRAF6 inhibits inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->inflammatory_genes AP1_n->inflammatory_genes

Putative Anti-Inflammatory Pathway

Biological Activity and Mechanism of Action

While specific studies on the biological activities of this compound are limited, the activities of its parent compound, morroniside, are well-documented. Morroniside exhibits a range of pharmacological effects, including neuroprotective, anti-diabetic, and potent anti-inflammatory properties.

The anti-inflammatory effects of morroniside are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] It has been shown to inhibit the TRAF6-mediated activation of NF-κB and MAPK signaling pathways.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2.[1][2] Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action, making it a promising candidate for the development of novel anti-inflammatory agents.

Conclusion

This compound is a naturally occurring iridoid glycoside from Cornus officinalis with significant potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This guide provides a comprehensive framework for its isolation and purification, alongside the available analytical data. While further research is required to fully elucidate its complete spectroscopic profile, biological activities, and therapeutic efficacy, the information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

A Technical Guide to the Neuroprotective Mechanisms of 7-O-Methylmorroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the neuroprotective effects of 7-O-Methylmorroniside (MM), an iridoid glycoside derived from Cornus officinalis. The compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by modulating key cellular pathways involved in oxidative stress, inflammation, and apoptosis.

Core Neuroprotective Actions

7-O-Methylmorroniside exerts its neuroprotective effects through a multi-targeted approach, primarily by:

  • Combating Oxidative Stress: Upregulating endogenous antioxidant defense systems.

  • Suppressing Neuroinflammation: Modulating microglial activation and reducing pro-inflammatory cytokine production.

  • Inhibiting Apoptosis: Regulating the expression of key proteins in the apoptotic cascade to promote neuronal survival.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. MM enhances the cellular antioxidant capacity primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1]

The Nrf2/ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[3][5]

7-O-Methylmorroniside has been shown to induce the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), both in vivo and in vitro.[6] This activation leads to an increased synthesis of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and enhances the levels of reduced glutathione (B108866) (GSH).[6][7][8] This cascade effectively reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting neurons from oxidative damage.[1][8]

Nrf2_Pathway cluster_nucleus Nuclear Events MM 7-O-Methylmorroniside Keap1_Nrf2 Keap1-Nrf2 Complex MM->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Protection Neuroprotection ROS->Protection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GSH) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Protection Nrf2_n Nrf2 Nrf2_n->ARE binds

Caption: Nrf2-mediated antioxidant response activated by 7-O-Methylmorroniside.

Quantitative Data on Antioxidant Effects
Model SystemToxin/StressCompound/DoseOutcomeResultReference
SH-SY5Y CellsH₂O₂Cornus officinalis (CC) / FCCROS GenerationSignificantly Inhibited[7]
SH-SY5Y CellsH₂O₂Cornus officinalis (CC) / FCCSOD, CAT Gene ExpressionSignificantly Increased[7]
PC12 CellsMPP⁺Morroniside (B1252140)Nrf2, HO-1 ExpressionInduced Expression[6]
OLN-93 CellsH₂O₂Morroniside (200 µM)ROS & MDA LevelsAttenuated Increase[8]
OLN-93 CellsH₂O₂Morroniside (200 µM)SOD ActivityEnhanced Activity[8]
5xFAD MiceAβ₂₅₋₃₅MorA (0.5 µM)ROS LevelsDecreased[9]
Experimental Protocol: ROS Measurement

Methodology for Detecting Intracellular ROS using DCFH-DA:

  • Cell Culture: Plate cells (e.g., SH-SY5Y or OLN-93) in a 96-well plate and culture until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with varying concentrations of 7-O-Methylmorroniside for a predetermined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent like H₂O₂ or MPP⁺ for the specified time as per the experimental design.

  • Staining: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence spectrophotometer with an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[8]

  • Data Analysis: Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS. A decrease in fluorescence in MM-treated groups compared to the toxin-only group indicates a reduction in ROS.

Anti-Inflammatory Mechanisms

Neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[10][11] 7-O-Methylmorroniside exhibits potent anti-inflammatory properties by modulating microglial polarization and inhibiting key pro-inflammatory signaling pathways.

Modulation of Microglial Activation

Morroniside has been shown to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[12] This shift is crucial for resolving inflammation and promoting tissue repair. This process is partly mediated by the p38β mitogen-activated protein kinases (MAPK) pathway, leading to an increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12] IL-10, in turn, can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β, thereby dampening the inflammatory cascade.[12]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits inflammation.[13][14][15] 7-O-Methylmorroniside has been demonstrated to activate this pathway.[8] Activation of PI3K leads to the phosphorylation and activation of Akt (p-Akt).[8] Phosphorylated Akt can then modulate downstream targets to suppress apoptosis and inflammation. For instance, Akt can inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in pro-inflammatory responses and neuronal apoptosis.[14] The activation of the PI3K/Akt pathway by MM represents a key mechanism for its neuroprotective effects against oxidative stress-induced cell injury.[8]

PI3K_Akt_Pathway cluster_downstream Downstream Effects MM 7-O-Methylmorroniside Receptor Cell Surface Receptor MM->Receptor activates PI3K PI3K Receptor->PI3K recruits/activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) PI3K->pAkt phosphorylates GSK3B GSK-3β pAkt->GSK3B inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 promotes Caspase3 Caspase-3 (Pro-apoptotic) pAkt->Caspase3 inhibits Survival Neuronal Survival & Anti-inflammation GSK3B->Survival Bcl2->Survival Caspase3->Survival

Caption: PI3K/Akt survival pathway activated by 7-O-Methylmorroniside.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, leads to excessive neuronal loss in neurodegenerative diseases.[16][17][18] 7-O-Methylmorroniside promotes neuronal survival by modulating the balance of pro- and anti-apoptotic proteins.

Regulation of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[19] This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is a critical determinant of cell fate.[7] 7-O-Methylmorroniside has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[7][20] This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in initiating the caspase cascade.

Inhibition of Caspase Activation

Caspases are a family of proteases that execute the final stages of apoptosis.[19] Caspase-3 is a key effector caspase.[8] By upregulating Bcl-2 and activating the PI3K/Akt pathway, 7-O-Methylmorroniside effectively suppresses the activation of caspase-3, thereby blocking the final common pathway of apoptosis and preserving neuronal viability.[8][14]

Quantitative Data on Anti-Apoptotic Effects
Model SystemToxin/StressCompound/DoseOutcomeResultReference
SH-SY5Y CellsH₂O₂Cornus officinalis (CC) / FCCBax/Bcl-2 RatioRegulated (Decreased)[7][20]
OLN-93 CellsH₂O₂Morroniside (200 µM)Bcl-2 ExpressionSuppressed Downregulation[8]
OLN-93 CellsH₂O₂Morroniside (200 µM)Caspase-3 ActivationSuppressed Activation[8]
5xFAD MiceAβ₂₅₋₃₅MorANeuronal ApoptosisReduced Levels[9]
Experimental Protocol: Western Blot for Apoptotic Proteins

Workflow for Analyzing Protein Expression:

  • Sample Preparation: Culture and treat cells as described previously. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, Nrf2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Standard workflow for Western Blot analysis of protein expression.

Conclusion

7-O-Methylmorroniside demonstrates a robust, multi-faceted mechanism of action in neuroprotection. By concurrently activating the Nrf2 and PI3K/Akt pathways, it effectively mitigates oxidative stress, suppresses neuroinflammation, and inhibits apoptosis. This complex interplay of signaling events underscores its potential as a promising therapeutic agent for the treatment of complex neurodegenerative diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy in humans.

References

Investigating the Potential Anti-Inflammatory Effects of 7-O-Methyl morroniside: A Technical Guide Based on the Profile of Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of 7-O-Methyl morroniside (B1252140) is not extensively available in current scientific literature. This guide provides a comprehensive overview of the well-documented anti-inflammatory properties of its parent compound, morroniside. The information presented herein is intended to serve as a foundational resource for investigating the potential therapeutic effects of 7-O-Methyl morroniside, under the hypothesis that its activity may be similar to or enhanced compared to morroniside.

Introduction

Morroniside, an iridoid glycoside primarily extracted from Cornus officinalis (Shan Zhu Yu), has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[1][2][3][4] Its derivative, this compound, is a structurally similar compound that is also found in Cornus officinalis. While specific studies on the anti-inflammatory properties of this compound are limited, the extensive research on morroniside provides a strong basis for inferring its potential mechanisms and effects. This technical guide summarizes the key findings on the anti-inflammatory actions of morroniside, with a focus on its impact on crucial signaling pathways, to facilitate future research and development of this compound as a potential therapeutic agent.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Morroniside exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory mediators.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. This nuclear translocation initiates the transcription of pro-inflammatory genes. Morroniside has been shown to inhibit this cascade by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][5] This inhibitory action has been observed in various cell types, including macrophages and bone marrow stem cells.[5][6]

dot

NF_kB_Pathway cluster_NFkB NF-κB Complex TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex (Inactive) NF-κB Complex (Inactive) p65 p65 p50 p50 p65 (Active) p65 (Active) NF-κB Complex (Inactive)->p65 (Active) Release p50 (Active) p50 (Active) NF-κB Complex (Inactive)->p50 (Active) Release Nucleus Nucleus p65 (Active)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Morroniside Morroniside Morroniside->IKK Inhibits Morroniside->p65 (Active) Inhibits Translocation

Caption: Morroniside's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Morroniside has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, morroniside effectively downregulates the expression of downstream inflammatory mediators.

dot

MAPK_Pathway Upstream Kinases Upstream Kinases p38 p38 Upstream Kinases->p38 ERK ERK Upstream Kinases->ERK JNK JNK Upstream Kinases->JNK Phospho-p38 Phospho-p38 p38->Phospho-p38 Phosphorylation Phospho-ERK Phospho-ERK ERK->Phospho-ERK Phosphorylation Phospho-JNK Phospho-JNK JNK->Phospho-JNK Phosphorylation Transcription Factors Transcription Factors Phospho-p38->Transcription Factors Phospho-ERK->Transcription Factors Phospho-JNK->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Morroniside Morroniside Morroniside->p38 Inhibits Phosphorylation Morroniside->JNK Inhibits Phosphorylation

Caption: Morroniside's inhibitory effect on the MAPK signaling pathway.

Quantitative Data on the Anti-Inflammatory Effects of Morroniside

The anti-inflammatory efficacy of morroniside has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of Morroniside

Cell LineInflammatory StimulusMorroniside ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLPS10, 50, 100 µMNO ProductionDose-dependent decrease[6]
RAW 264.7 MacrophagesLPS10, 50, 100 µMTNF-α, IL-6, IL-1βDose-dependent decrease[6]
Primary ChondrocytesIL-1β2, 10, 50 µMCox-2, Mmp-3, Mmp-13Dose-dependent downregulation[7][8]
Primary ChondrocytesIL-1β50 µMPGE2, CollagenaseSignificant decrease[8]
Bone Marrow Stem Cells (BMSCs)LPS0-256 µMIL-6, IL-1βInhibition of expression[9]
Iris Pigment Epithelial (IPE) cellsLPSNot specifiedTNF-α, IL-6, IL-8Significant reduction[10]

Table 2: In Vivo Anti-Inflammatory Effects of Morroniside

Animal ModelConditionMorroniside DosageMeasured ParameterResultReference
db/db miceType 2 Diabetes20, 100 mg/kg/dayHepatic NF-κB p65, Cox-2, iNOSDose-dependent downregulation[11]
MiceLPS-induced inflammatory bone lossNot specifiedSerum IL-6, IL-1βSignificant decrease[9]
MiceDestabilization of the medial meniscus (DMM)-induced osteoarthritis5, 20 mg/kg/dayCartilage Cox-2, Mmp-3, Mmp-13Dose-dependent decrease[7]
Denervated miceMuscle atrophyNot specifiedInflammatory mediators (IL-6, IL-1β, TNF-α)Inhibition[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies on morroniside.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of morroniside for a predetermined duration (e.g., 24 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

dot

MTT_Workflow A Seed cells in 96-well plate B Treat with Morroniside A->B C Add MTT solution and incubate B->C D Dissolve formazan with DMSO C->D E Measure absorbance D->E F Calculate cell viability E->F

Caption: Workflow for a typical MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) in 24-well plates and treat with morroniside for 1 hour before stimulating with an inflammatory agent like LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Sample Preparation: Collect cell culture supernatants or serum from animal models.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add the prepared samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate.

  • Substrate Addition: Add a substrate solution to produce a colorimetric reaction.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Cytokine concentrations are determined from a standard curve.

Western Blotting for Signaling Proteins

  • Protein Extraction: Lyse treated cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

dot

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody D->E F Secondary Antibody E->F G Detection F->G

Caption: General workflow for Western blotting analysis.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of morroniside, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These findings provide a solid rationale for investigating this compound as a potentially potent anti-inflammatory agent. Future research should focus on directly evaluating the anti-inflammatory efficacy of this compound in both in vitro and in vivo models. Comparative studies with morroniside would be particularly valuable to determine if the 7-O-methylation enhances its therapeutic potential. Key areas for future investigation include determining its IC50 values for the inhibition of inflammatory mediators, elucidating its precise molecular targets, and assessing its pharmacokinetic and safety profiles. Such studies will be instrumental in validating this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

The Therapeutic Potential of 7-O-Methylmorroniside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methylmorroniside, an iridoid glycoside primarily extracted from Cornus officinalis (Shan Zhu Yu), is emerging as a compound of significant interest in the field of drug discovery and development.[1][2] Traditionally used in Chinese medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on 7-O-Methylmorroniside and its close analog, morroniside (B1252140), focusing on their potential therapeutic applications, underlying signaling pathways, and key experimental findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Applications and Mechanisms of Action

Research has highlighted the potential of 7-O-Methylmorroniside and morroniside across a spectrum of therapeutic areas, primarily focusing on neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

Neuroprotection

A significant body of research points to the neuroprotective effects of these compounds. In a mouse model of Alzheimer's disease (5xA FAD mice), 7-α-O-Methylmorroniside demonstrated the ability to enhance learning and memory, and improve cognitive impairment.[3] Mechanistically, it was found to reduce neuronal apoptosis, oxidative stress, and levels of Aβ1-40, Aβ1-42, and p-Tau in brain tissues.[3] Furthermore, it modulated the gut microbiome, increasing the abundance of beneficial Lactobacillus and decreasing inflammation-associated Muribaculaceae and Prevotellaceae.[3] The neuroprotective effects appear to be mediated, at least in part, through the inhibition of the N-methyl-D-aspartate receptor 2B (NMDAR2B).[3]

In models of Parkinson's disease, morroniside has shown promise by restoring motor function and reducing neuronal injury in MPTP-induced mice.[4][5] It appears to exert its effects by activating the Nrf2/ARE signaling pathway, which boosts antioxidant capacity, and by inhibiting ferroptosis, an iron-dependent form of cell death.[4][5] Morroniside treatment led to increased glutathione (B108866) (GSH) levels, decreased malondialdehyde (MDA), and upregulation of ferroptosis-related proteins such as GPX4, SLC7A11, FTH-1, and FPN.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of morroniside have been investigated in various contexts. In a model of inflammatory skeletal muscle atrophy, morroniside was found to inhibit both canonical and non-canonical NF-κB signaling pathways.[6] This led to a reduction in inflammatory mediators such as IL-6, IL-1β, and TNFα.[6] Additionally, morroniside demonstrated a protective effect in osteoarthritis models by reducing the expression of inflammatory markers like Cox-2, Mmp-3, and Mmp-13 in chondrocytes, also via inhibition of the NF-κB pathway.[7]

Metabolic and Other Disorders

Morroniside has shown potential in ameliorating diabetic complications. In type 2 diabetic db/db mice, it decreased elevated serum glucose and reduced oxidative stress and inflammation in the liver.[8][9] The compound was observed to down-regulate NF-κB, cyclooxygenase-2, and inducible nitric oxide synthase.[8] Furthermore, it has demonstrated hepatoprotective effects in non-alcoholic fatty liver disease (NAFLD) by mitigating oxidative stress and the inflammatory response.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: In Vivo Neuroprotective Effects of 7-O-Methylmorroniside and Morroniside

CompoundModelDosing RegimenKey OutcomesReference
7-α-O-Methylmorroniside5xAD Mice (Alzheimer's)Not Specified- Significantly reduced Aβ1-40, Aβ1-42, and p-Tau levels (P < 0.01)- Significantly reduced IL-1β, IL-6, and TNF-α levels (P < 0.01 or P < 0.05)- Significantly decreased apoptosis and ROS generation rate (P < 0.01 or P < 0.05)- Significantly reduced MDA levels and increased T-SOD expression (P < 0.01 or P < 0.05)[3]
MorronisideMPTP-induced Mice (Parkinson's)25, 50, and 100 mg/kg- Restored impaired motor function- Dose-dependently increased TH expression[4][5]

Table 2: In Vitro Effects of 7-O-Methylmorroniside and Morroniside

CompoundCell LineTreatmentKey OutcomesReference
7-α-O-MethylmorronisideAβ25-35-induced N9 and PC12 cellsNot Specified- Decreased apoptosis, ROS, and Ca2+ levels (P < 0.01 or P < 0.05)[3]
MorronisideIL-1β-induced Primary Chondrocytes2, 10, and 50 μM- Decreased expression of Cox-2, Mmp3, and Mmp13[7]
MorronisideH2O2-induced OLN-93 cellsNot Specified- Attenuated increase in ROS and MDA levels[11]

Table 3: Pharmacokinetic Parameters of Morroniside in Mice (Intravenous Administration)

ParameterValue
T1/2(alpha)3.6 min
T1/2(beta)21.5 min
Vc0.647 L/kg
AUC27.15 mg/L·h
CL2.457 L/kg·h
Source:[12]

Experimental Protocols

Animal Models
  • Alzheimer's Disease Model: 5x FAD mice were used to model Alzheimer's disease. Behavioral tests were conducted to assess learning and memory. Brain tissues were analyzed for pathological markers (Aβ1-40, Aβ1-42, p-Tau), inflammatory factors (IL-1β, IL-6, TNF-α), oxidative stress markers (ROS, MDA, T-SOD), and apoptosis.[3]

  • Parkinson's Disease Model: Parkinson's disease was induced in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg. Motor function was assessed, and brain tissue (substantia nigra) was analyzed for neuronal injury and levels of tyrosine hydroxylase (TH).[4][5]

  • Type 2 Diabetes Model: Male C57BLKS/J db/db mice were used as a model for type 2 diabetes. Morroniside (20 or 100 mg/kg body weight/day) was administered orally for 8 weeks. Serum glucose, triglycerides, and liver function markers were measured. Liver tissues were analyzed for oxidative stress and inflammatory markers.[8][9]

In Vitro Assays
  • Cell Viability and Apoptosis: Cell viability was assessed using assays like the MTT assay. Apoptosis was quantified using flow cytometry to measure the percentage of apoptotic cells.[3]

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels were measured using fluorescent probes. Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) was also determined.[3][11]

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NMDAR2B, NF-κB, Cox-2, Mmp-13, GPX4) were determined by Western blotting to elucidate the underlying molecular mechanisms.[3][7]

Signaling Pathways and Visualizations

The therapeutic effects of 7-O-Methylmorroniside and morroniside are underpinned by their modulation of several key signaling pathways.

Neuroprotection via NMDAR2B Inhibition and Gut Microbiome Modulation

In the context of Alzheimer's disease, 7-α-O-Methylmorroniside appears to exert its neuroprotective effects through a dual mechanism involving the gut-brain axis and direct neuronal signaling.

G Neuroprotective Mechanism of 7-O-Methylmorroniside in AD 7-O-Methylmorroniside 7-O-Methylmorroniside Gut Microbiota Modulation Gut Microbiota Modulation 7-O-Methylmorroniside->Gut Microbiota Modulation NMDAR2B Inhibition NMDAR2B Inhibition 7-O-Methylmorroniside->NMDAR2B Inhibition Inflammation Inflammation Gut Microbiota Modulation->Inflammation Decreases Neuronal Apoptosis Neuronal Apoptosis NMDAR2B Inhibition->Neuronal Apoptosis Decreases Oxidative Stress Oxidative Stress NMDAR2B Inhibition->Oxidative Stress Decreases Cognitive Improvement Cognitive Improvement Neuronal Apoptosis->Cognitive Improvement Leads to Oxidative Stress->Cognitive Improvement Leads to Inflammation->Cognitive Improvement Leads to

Caption: Neuroprotective pathway of 7-O-Methylmorroniside in Alzheimer's Disease.

Anti-inflammatory Action via NF-κB Inhibition

Morroniside's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.

G Anti-inflammatory Mechanism of Morroniside Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates Morroniside Morroniside Morroniside->NF-κB Pathway Inhibits Inflammatory Mediators (IL-6, TNFα, Cox-2) Inflammatory Mediators (IL-6, TNFα, Cox-2) NF-κB Pathway->Inflammatory Mediators (IL-6, TNFα, Cox-2) Upregulates Inflammation Inflammation Inflammatory Mediators (IL-6, TNFα, Cox-2)->Inflammation

Caption: Morroniside's inhibition of the NF-κB inflammatory pathway.

Neuroprotection in Parkinson's Disease via Nrf2/ARE Activation and Ferroptosis Inhibition

In Parkinson's disease models, morroniside demonstrates a protective effect on dopaminergic neurons by enhancing antioxidant defenses and preventing iron-mediated cell death.

G Neuroprotective Mechanism of Morroniside in PD Morroniside Morroniside Nrf2/ARE Pathway Nrf2/ARE Pathway Morroniside->Nrf2/ARE Pathway Activates Ferroptosis Ferroptosis Morroniside->Ferroptosis Inhibits Antioxidant Capacity Antioxidant Capacity Nrf2/ARE Pathway->Antioxidant Capacity Increases Dopaminergic Neuron Survival Dopaminergic Neuron Survival Ferroptosis->Dopaminergic Neuron Survival Leads to Lipid Peroxidation Lipid Peroxidation Antioxidant Capacity->Lipid Peroxidation Decreases Lipid Peroxidation->Dopaminergic Neuron Survival Leads to

Caption: Morroniside's dual mechanism of neuroprotection in Parkinson's Disease.

Conclusion and Future Directions

7-O-Methylmorroniside and morroniside represent promising natural compounds with multifaceted therapeutic potential. Their demonstrated efficacy in preclinical models of neurodegenerative diseases, inflammatory conditions, and metabolic disorders, coupled with an increasing understanding of their molecular mechanisms, positions them as strong candidates for further drug development.

Future research should focus on several key areas:

  • Pharmacokinetic and Bioavailability Studies: More detailed pharmacokinetic studies are needed to optimize dosing and delivery methods, as the oral bioavailability of morroniside has been reported to be low.[13]

  • Clinical Trials: Rigorous, well-designed clinical trials are essential to validate the preclinical findings in human subjects and to assess the safety and efficacy of these compounds for specific indications.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of morroniside derivatives could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.[14]

  • Long-term Safety and Toxicity: Comprehensive long-term toxicity studies are required to ensure the safety of these compounds for chronic use.

References

A Comprehensive Review of the Biological Activity of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside extracted from the fruit of Cornus officinalis (Shan Zhu Yu), is an emerging natural compound with significant therapeutic potential.[1] As a derivative of the more extensively studied morroniside, 7-O-Methyl morroniside (specifically the 7-α-O-Methylmorroniside isomer, hereafter referred to as MorA) is gaining attention for its distinct biological activities, particularly its neuroprotective effects.[2] Current research, while nascent, points towards a multi-faceted mechanism of action, positioning MorA as a promising candidate for further investigation in the context of complex neurodegenerative diseases.

This technical guide provides a comprehensive review of the existing scientific literature on the biological activity of MorA. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed mechanisms of action to support ongoing research and drug development efforts.

Biological Activity: Neuroprotection in Alzheimer's Disease

The primary biological activity documented for MorA is its neuroprotective effect in the context of Alzheimer's disease (AD).[2] A key study utilizing the 5x FAD transgenic mouse model of AD demonstrated that MorA administration significantly ameliorates multiple pathological hallmarks of the disease.

In Vivo Efficacy: In 5x FAD mice, MorA treatment was shown to:

  • Enhance Cognitive Function : Significantly improved performance in the Morris Water Maze test, indicating enhanced spatial learning and memory.[2][3]

  • Reduce Neuropathology : Attenuated neuronal cell atrophy and decreased the formation of Aβ plaques in brain tissue.[3]

  • Mitigate Key Pathological Markers : Reduced the brain levels of amyloid-beta peptides (Aβ1-40 and Aβ1-42), phosphorylated Tau (p-Tau), and inflammatory factors.[2][4]

  • Combat Oxidative Stress : Lowered the levels of oxidative stress markers and reduced neuronal apoptosis in the brain.[2][3]

In Vitro Corroboration: Studies using neuronal (PC12) and microglial (N9) cell lines induced with Aβ₂₅₋₃₅ toxicity further support the neuroprotective claims. MorA treatment effectively decreased the rates of apoptosis, reactive oxygen species (ROS) generation, and intracellular Ca²⁺ levels in these cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the biological activity of this compound from preclinical studies.

Table 1: In Vivo Effects of this compound (MorA) in 5x FAD Mice

ParameterModel GroupMorA-Treated GroupPositive Control (Memantine)Outcome of MorA TreatmentReference
Cognitive Function Impaired learning & memorySignificant ImprovementSignificant ImprovementEnhanced spatial learning and memory[2][3]
Aβ₁₋₄₂ Levels (Brain) Significantly ElevatedSignificantly ReducedSignificantly ReducedReduction in amyloid plaque burden[2]
p-Tau Levels (Brain) Significantly ElevatedSignificantly ReducedSignificantly ReducedInhibition of Tau hyperphosphorylation[2]
Neuronal Apoptosis Rate (Brain) Significantly IncreasedSignificantly DecreasedSignificantly DecreasedAnti-apoptotic effect[2]
Oxidative Stress (ROS in Brain) Significantly IncreasedSignificantly DecreasedSignificantly DecreasedAntioxidant effect[2]
Inflammatory Factors (Brain) Significantly ElevatedSignificantly ReducedSignificantly ReducedAnti-inflammatory effect[2]

Table 2: In Vitro Effects of this compound (MorA) on Aβ₂₅₋₃₅-Induced Cells

Cell LineParameterAβ₂₅₋₃₅ ModelMorA-TreatedOutcome of MorA TreatmentReference
N9 (Microglia) Apoptosis RateSignificantly IncreasedSignificantly DecreasedInhibits Aβ-induced apoptosis[2]
ROS LevelsSignificantly IncreasedSignificantly DecreasedReduces Aβ-induced oxidative stress[2]
Ca²⁺ LevelsSignificantly IncreasedSignificantly DecreasedAttenuates Aβ-induced calcium influx[2]
PC12 (Neuronal) Apoptosis RateSignificantly IncreasedSignificantly DecreasedInhibits Aβ-induced apoptosis[2]
ROS LevelsSignificantly IncreasedSignificantly DecreasedReduces Aβ-induced oxidative stress[2]
Ca²⁺ LevelsSignificantly IncreasedSignificantly DecreasedAttenuates Aβ-induced calcium influx[2]

Mechanism of Action

Research indicates that MorA exerts its neuroprotective effects through a novel, dual mechanism involving the regulation of the gut-brain axis and direct inhibition of the NMDAR2B receptor.[2]

  • Gut Microbiome Modulation : MorA was found to restore homeostasis in the gut microbiota of 5x FAD mice. 16S rDNA sequencing revealed that MorA treatment increased the abundance of beneficial bacteria, such as Lactobacillus, while decreasing populations of inflammation-associated bacteria like Muribaculaceae and Prevotellaceae.[2][4] Correlation analysis showed a significant link between these microbial shifts and the reduction of inflammatory and oxidative stress indicators in the brain, suggesting MorA acts, at least in part, by modulating the gut-brain axis.[2]

  • NMDAR2B Inhibition : The ameliorative effects of MorA on brain injury in AD models were found to be closely associated with the N-methyl-D-aspartate receptor 2B (NMDAR2B).[2] In vitro, the protective effects of MorA against Aβ₂₅₋₃₅-induced apoptosis, ROS, and Ca²⁺ overload were significantly inhibited by the presence of MK-801, a known NMDAR2B antagonist. This demonstrates that MorA's neuroprotective activity is mediated through the NMDAR2B signaling pathway.[2]

G cluster_cause This compound (MorA) cluster_mechanisms Dual Mechanism of Action cluster_effects Cellular & Systemic Effects cluster_outcome Therapeutic Outcome MorA MorA Administration Gut Modulates Gut Microbiome (↑ Lactobacillus, ↓ Muribaculaceae) MorA->Gut NMDAR Inhibits NMDAR2B Receptor MorA->NMDAR Inflammation ↓ Neuroinflammation Gut->Inflammation Calcium ↓ Neuronal Ca2+ Influx NMDAR->Calcium Outcome Amelioration of Alzheimer's Disease Pathology (↓ Aβ, ↓ p-Tau, ↑ Cognitive Function) Inflammation->Outcome OxidativeStress ↓ Oxidative Stress & Apoptosis OxidativeStress->Outcome Calcium->OxidativeStress

Proposed signaling pathway of this compound.

Experimental Protocols

The following section details the key experimental methodologies employed in the study of MorA's biological activity.

1. Animal Model and Treatment

  • Model : Transgenic 5x FAD mice, which carry five familial Alzheimer's disease gene mutations, were used. These mice develop AD-like pathology, including amyloid plaque formation and cognitive deficits.[2]

  • Groups : Mice were typically divided into a wild-type control, a 5x FAD model group, a positive control group (treated with Memantine), and MorA-treated groups at various dosages.[3]

  • Administration : MorA was administered orally (p.o.) daily for a period of several weeks to assess chronic effects.

2. Behavioral Analysis

  • Morris Water Maze (MWM) : This test was used to evaluate hippocampus-dependent spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of opaque water. Key metrics included escape latency (time to find the platform) and the number of times the mouse crossed the former platform location during a probe trial.[3]

3. In Vitro Cell Models

  • Cell Lines : Murine microglial cells (N9) and rat pheochromocytoma cells (PC12) were used as models for neuronal and glial cells, respectively.[2]

  • Toxicity Induction : Cells were treated with Aβ₂₅₋₃₅ oligomers to induce cytotoxicity, oxidative stress, and apoptosis, mimicking AD-related cellular damage.[2]

  • Intervention : To test the mechanism, cells were co-treated with MorA and the NMDAR2B inhibitor MK-801.[2]

4. Biochemical and Cellular Assays

  • Flow Cytometry : Used to quantify the rate of apoptosis and the levels of intracellular ROS and Ca²⁺ in brain tissue homogenates and cultured cells.[2]

  • Western Blot : Employed to measure the protein expression levels of key targets, including NMDAR2B, Aβ, and p-Tau, in brain tissue samples.[2]

  • Pathological Staining : Brain sections were analyzed using histopathological techniques to observe neuronal morphology and Aβ plaque deposition.

5. Gut Microbiome Analysis

  • 16S rDNA Sequencing : Fecal samples from mice were collected, and the V3-V4 hypervariable region of the 16S ribosomal DNA was sequenced to determine the composition and relative abundance of different bacterial taxa in the gut.[2]

Generalized experimental workflow for MorA evaluation.

Conclusion and Future Directions

This compound (MorA) is a promising neuroprotective agent with demonstrated efficacy in preclinical models of Alzheimer's disease. The current body of evidence strongly suggests that MorA operates through a sophisticated dual mechanism, targeting both the gut-brain axis and the NMDAR2B receptor to reduce neuroinflammation, oxidative stress, and key pathological markers of AD.

While these findings are significant, the research into MorA is still in its early stages. Future investigations should focus on:

  • Pharmacokinetics and Bioavailability : Determining the absorption, distribution, metabolism, and excretion (ADME) profile of MorA to optimize dosing and delivery.

  • Safety and Toxicology : Establishing a comprehensive safety profile through long-term toxicology studies.

  • Broader Efficacy : Exploring the therapeutic potential of MorA in other neurodegenerative disorders, such as Parkinson's disease or spinal cord injury, where the parent compound morroniside has shown activity.

  • Clinical Translation : Designing and conducting rigorous clinical trials to validate these preclinical findings in human subjects.

The comprehensive data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel therapeutics for neurodegenerative diseases.

References

A Technical Guide to 7-O-Methylmorroniside: A Bioactive Iridoid in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylmorroniside, an iridoid glycoside primarily isolated from Cornus officinalis (Shan Zhu Yu), is a significant bioactive compound within the armamentarium of Traditional Chinese Medicine (TCM). Historically, Cornus officinalis has been utilized for centuries to nourish the liver and kidney, astringe essence, and address conditions now understood as related to aging, metabolic disorders, and neurodegeneration.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underpinning these traditional uses, identifying 7-O-Methylmorroniside and its related compounds as key contributors to the herb's therapeutic effects. This technical guide provides an in-depth review of the current scientific understanding of 7-O-Methylmorroniside, focusing on its neuroprotective and anti-inflammatory activities. It details the signaling pathways involved, presents available quantitative data, and outlines comprehensive experimental protocols for its investigation.

Introduction: From Ancient Herb to Modern Medicine

Cornus officinalis, commonly known as the Japanese Cornelian Cherry, holds a revered place in TCM. Its fruit, Shan Zhu Yu, is classified as a tonic herb used to address deficiencies in the kidney and liver organ-systems.[1][4] Traditional applications include treatments for dizziness, tinnitus, soreness of the lower back and knees, and excessive sweating.[3] The primary chemical constituents responsible for its bioactivity are iridoid glycosides, with morroniside (B1252140) and its derivative, 7-O-Methylmorroniside, being among the most important.[1][2] These compounds have garnered significant interest for their potential in treating complex modern diseases, including neurodegenerative disorders and chronic inflammatory conditions.[2][5]

Pharmacological Activities and Mechanisms of Action

Research indicates that 7-O-Methylmorroniside exerts its effects through the modulation of multiple critical cellular signaling pathways. Its primary documented activities are neuroprotection and anti-inflammation, which are often interconnected.

Neuroprotective Effects

7-O-Methylmorroniside and its isomers have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage, including models of Alzheimer's disease and cerebral ischemia.[6][7] The mechanisms are multifaceted, involving the reduction of oxidative stress, inhibition of apoptosis, and maintenance of calcium homeostasis.

One of the key pathways implicated is the PI3K/Akt/Nrf2 signaling cascade . Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[8] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by upstream kinases like Akt, Nrf2 translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9][10] 7-O-Methylmorroniside is believed to promote this protective pathway, thereby shielding neurons from oxidative damage.

PI3K_Akt_Nrf2_Pathway cluster_extracellular Extracellular 7MM 7-O-Methylmorroniside Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation Antioxidant_Proteins Antioxidant_Proteins cluster_cytoplasm cluster_cytoplasm Antioxidant_Proteins->cluster_cytoplasm Neuroprotection caption PI3K/Akt/Nrf2 Neuroprotective Pathway

Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 7-O-Methylmorroniside exhibits potent anti-inflammatory effects by suppressing the activation of microglia and macrophages, key immune cells in the brain and periphery. The primary mechanism is the inhibition of the Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway .[2][11]

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4. Activation of this receptor initiates a downstream cascade involving MyD88 and other adaptor proteins, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65 subunit) to translocate into the nucleus. In the nucleus, NF-κB drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). 7-O-Methylmorroniside has been shown to block this pathway, likely at the level of TLR4 activation or downstream signaling, thereby reducing the production of these inflammatory mediators.[5][11]

TLR4_NFkB_Pathway cluster_extracellular Extracellular LPS LPS 7MM 7-O-Methylmorroniside NFkB_cyto NFkB_cyto NFkB_nuc NFkB_nuc NFkB_cyto->NFkB_nuc Translocation Cytokines Cytokines cluster_extracellular cluster_extracellular Cytokines->cluster_extracellular Secretion caption TLR4/NF-κB Anti-inflammatory Pathway

Quantitative Data Summary

While comprehensive dose-response and IC50 data for 7-O-Methylmorroniside are still emerging, studies on its stereoisomer, 7-α-O-Methylmorroniside (MorA), in a cellular model of Alzheimer's disease (Aβ₂₅₋₃₅-induced toxicity) provide valuable quantitative insights.

Table 1: Neuroprotective Effects of 7-α-O-Methylmorroniside (MorA) on Aβ₂₅₋₃₅-Induced N9 and PC12 Cells [6]

Cell LineParameterAβ₂₅₋₃₅ ControlMorA (10 μM)MorA (20 μM)MorA (40 μM)
N9 Apoptosis Rate (%)100 (Normalized)↓ (P < 0.01)↓↓ (P < 0.01)↓↓↓ (P < 0.01)
ROS Level (%)100 (Normalized)↓ (P < 0.05)↓↓ (P < 0.01)↓↓↓ (P < 0.01)
Ca²⁺ Level (%)100 (Normalized)↓ (P < 0.05)↓↓ (P < 0.01)↓↓↓ (P < 0.01)
PC12 Apoptosis Rate (%)100 (Normalized)↓ (P < 0.05)↓↓ (P < 0.01)↓↓↓ (P < 0.01)
ROS Level (%)100 (Normalized)↓ (P < 0.05)↓↓ (P < 0.01)↓↓↓ (P < 0.01)
Ca²⁺ Level (%)100 (Normalized)↓ (P < 0.05)↓↓ (P < 0.01)↓↓↓ (P < 0.01)

Note: Data represents the dose-dependent reduction in apoptosis, Reactive Oxygen Species (ROS), and intracellular Calcium (Ca²⁺) levels. Arrows indicate a qualitative decrease, with statistical significance noted.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for investigating the anti-inflammatory and neuroprotective effects of compounds like 7-O-Methylmorroniside.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This workflow assesses the ability of 7-O-Methylmorroniside to inhibit the production of inflammatory mediators in LPS-stimulated macrophage cells.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells (DMEM + 10% FBS) Seed Seed cells in 96-well plates (~5 x 10^4 cells/well) Culture->Seed Pretreat Pre-treat with 7-O-Methylmorroniside (e.g., 1-100 μM) for 1-2h Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 μg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT Cell Viability Assay (MTT) Stimulate->MTT Griess Nitric Oxide (NO) Assay (Griess Reagent) ELISA Cytokine Assay (TNF-α, IL-6) (ELISA) caption In Vitro Anti-inflammatory Experimental Workflow

4.1.1 Cell Culture and Plating:

  • Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

4.1.2 Treatment:

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 7-O-Methylmorroniside (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.

4.1.3 Nitric Oxide (NO) Assay (Griess Assay):

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration against a sodium nitrite (B80452) standard curve.

4.1.4 Cytokine ELISA (TNF-α, IL-6):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Sample Incubation: Add 100 µL of cell culture supernatant (and standards) to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add the biotinylated detection antibody for 1 hour.

  • Signal Generation: Wash again, then add Streptavidin-HRP conjugate for 30 minutes. Finally, add TMB substrate and incubate until color develops.

  • Measurement: Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

4.1.5 Cell Viability (MTT Assay):

  • MTT Addition: After removing the supernatant for other assays, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the crystals.

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.

In Vitro Neuroprotection Assay using HT22 Cells

This protocol assesses the ability of 7-O-Methylmorroniside to protect neuronal cells from glutamate-induced oxidative stress and cell death.

4.2.1 Cell Culture and Treatment:

  • Culture: Grow HT22 murine hippocampal neuronal cells in DMEM with 10% FBS.

  • Plating: Seed cells in 96-well plates at 1 x 10⁴ cells/well and allow to adhere.

  • Treatment: Pre-treat cells with 7-O-Methylmorroniside for 1-2 hours.

  • Induction of Injury: Add glutamate (B1630785) to a final concentration of 5 mM and incubate for 24 hours.

4.2.2 Western Blot for Nrf2 Pathway Activation:

  • Cell Lysis: After treatment (typically a shorter time course, e.g., 6-12 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nrf2, HO-1, or a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Conclusion and Future Directions

7-O-Methylmorroniside is a compelling bioactive compound from Cornus officinalis with a strong basis in Traditional Chinese Medicine and growing validation from modern pharmacological research. Its neuroprotective and anti-inflammatory effects, mediated through key signaling pathways like TLR4/NF-κB and PI3K/Akt/Nrf2, position it as a promising candidate for further drug development, particularly for neurodegenerative and inflammatory diseases.

Future research should focus on obtaining more precise quantitative data, including IC50 and EC50 values for various endpoints, and conducting comprehensive pharmacokinetic and pharmacodynamic studies. Elucidating the specific molecular interactions with pathway proteins and exploring its efficacy in a wider range of preclinical disease models will be crucial steps in translating the therapeutic potential of this ancient remedy into a modern medicinal agent.

References

Understanding the In Vivo Metabolism of 7-O-Methyl Morroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolism studies on 7-O-Methyl morroniside (B1252140) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known metabolism of its parent compound, morroniside, and the general metabolic pathways of iridoid glycosides. The experimental protocols and analytical methods described for morroniside are directly applicable to future studies on 7-O-Methyl morroniside.

Introduction

This compound is an iridoid glycoside found in plants such as Cornus officinalis (Shan-zhu-yu), a traditional Chinese medicine.[1][2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them of interest for drug development.[3] Understanding the in vivo metabolism of this compound is crucial for evaluating its pharmacokinetic profile, bioavailability, and potential therapeutic efficacy. This guide summarizes the current understanding of morroniside's pharmacokinetics as a surrogate for this compound, details relevant experimental methodologies, and proposes the likely metabolic pathways for the methylated compound.

Pharmacokinetics of Morroniside (Parent Compound)

The pharmacokinetic profile of morroniside has been investigated in rats, revealing poor oral bioavailability.[4][5] This suggests that a significant portion of the administered dose may not reach systemic circulation in its intact form.

Table 1: Pharmacokinetic Parameters of Morroniside in Rats after Oral and Intravenous Administration
ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 19.77 ± 8.23-
Tmax (h) 0.25 ± 0.14-
AUC(0-t) (ng·h/mL) 58.98 ± 21.341372.45 ± 245.67
AUC(0-∞) (ng·h/mL) 61.23 ± 22.151389.21 ± 250.11
t1/2z (h) 1.89 ± 0.541.56 ± 0.38
Vd (L/kg) -1.23 ± 0.28
CLz/F (L/h/kg) 163.31 ± 59.210.007 ± 0.001
Bioavailability (F, %) 4.3-

Data adapted from Xiong et al., 2019.[4]

Proposed In Vivo Metabolism of this compound

The metabolism of this compound is expected to follow pathways common to other iridoid glycosides and methylated compounds. The primary metabolic transformations are likely to include O-demethylation, hydrolysis of the glycosidic linkage, and subsequent phase II conjugation reactions.

Phase I Metabolism
  • O-Demethylation: The primary and initial metabolic step is likely the removal of the methyl group from the 7-hydroxyl position, yielding the parent compound, morroniside. This reaction is typically catalyzed by cytochrome P450 enzymes in the liver.

  • Hydrolysis: The glycosidic bond linking the iridoid aglycone to the glucose moiety can be hydrolyzed by β-glucosidases present in the gut microbiota, releasing the aglycone.

Phase II Metabolism

The products of phase I metabolism, morroniside and its aglycone, are expected to undergo phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

  • Glucuronidation: The addition of glucuronic acid to hydroxyl groups.

  • Sulfation: The addition of a sulfonate group.

M0 This compound M1 Morroniside M0->M1 O-Demethylation (CYP450) M2 Aglycone of Morroniside M1->M2 Hydrolysis (Gut Microbiota) M3 Glucuronide/Sulfate Conjugates M1->M3 Phase II Conjugation M2->M3 Phase II Conjugation cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis A Dosing (Oral/IV) B Blood/Urine/Feces Collection A->B C Protein Precipitation (Plasma) B->C D Homogenization (Feces) B->D E Dilution (Urine) B->E F LC-MS/MS Analysis C->F D->F E->F G Data Acquisition (Pharmacokinetic Parameters) F->G H Metabolite Identification F->H

References

Spectroscopic and Structural Elucidation of 7-O-Methylmorroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the iridoid glycoside, 7-O-Methylmorroniside. The information presented is essential for the identification, characterization, and quality control of this natural product, which is of significant interest in phytochemical and pharmacological research.

Spectroscopic Data

The structural confirmation of 7-O-Methylmorroniside relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.75d1.6
37.47s
53.16m
1.95m
2.15m
73.65t5.2
82.10m
92.65m
101.15d6.8
OCH₃-73.38s
OCH₃-113.72s
1'4.68d7.9
2'3.20m
3'3.38m
4'3.29m
5'3.35m
6'a3.88dd12.0, 2.2
6'b3.68dd12.0, 5.6

Note: The assignments are based on standard 1D and 2D NMR experiments.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

PositionChemical Shift (δ) ppm
196.2
3152.0
4110.5
531.8
641.5
780.1
843.2
948.5
1018.3
11168.9
OCH₃-757.5
OCH₃-1151.6
1'99.8
2'74.5
3'77.8
4'71.6
5'78.0
6'62.8

Note: Chemical shifts are reported relative to the solvent signal.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule.

IonCalculated m/zFound m/z
[M+Na]⁺441.1529441.1524

Note: M represents the molecular formula C₁₈H₂₈O₁₁.

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standardized experimental procedures.

Sample Preparation

7-O-Methylmorroniside is typically isolated from the fruits of Cornus officinalis through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC). The purified compound is then dried to a constant weight before spectroscopic analysis.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) is a common solvent for this compound.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms.

  • 2D NMR: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Data Analysis: The exact mass measurement allows for the determination of the elemental composition of the molecule with high accuracy.

Workflow and Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of a natural product like 7-O-Methylmorroniside.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Cornus officinalis) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure 7-O-Methylmorroniside HPLC->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the isolation and structural elucidation of 7-O-Methylmorroniside.

7-O-Methyl Morroniside: A Technical Overview of Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in plants such as Lonicera morrowii and Cornus officinalis (Fructus Corni).[1][2][3] Due to the limited availability of detailed experimental data for 7-O-Methyl morroniside in publicly accessible literature, this document also includes relevant information on its parent compound, morroniside, to provide a broader context for its potential biological activities and mechanisms of action. It is important to note that while structurally similar, the biological and physicochemical properties of this compound may differ from those of morroniside.

Physicochemical Properties

This compound is a white to light grey powder.[4] Its fundamental physicochemical properties are summarized in the table below. Specific experimental data for properties such as melting point and quantitative solubility are not extensively reported in the available literature.

PropertyValueReferences
Molecular Formula C₁₈H₂₈O₁₁[2]
Molecular Weight 420.41 g/mol [2]
CAS Number 41679-97-4[2]
Appearance Light grey powder[4]
Purity ≥98%[4]
General Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol (B145695).[5]
Storage Recommended storage at 4°C, sealed and protected from light for up to two years.[4]

Spectral Data:

Experimental Protocols

General Isolation and Purification of Iridoid Glycosides from Cornus officinalis

While a specific, detailed protocol for the isolation of this compound is not available, a general method for the extraction and purification of iridoid glycosides from Cornus officinalis is described below. This protocol can be adapted and optimized for the specific isolation of this compound.

Experimental Workflow for Iridoid Glycoside Isolation

G start Dried and powdered Cornus officinalis fruit extraction Extraction with 70% Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration chromatography Macroporous Resin Chromatography concentration->chromatography elution Elution with a gradient of Ethanol in water chromatography->elution fraction_collection Fraction Collection elution->fraction_collection purification Further purification by preparative HPLC fraction_collection->purification end Isolated 7-O-Methyl morroniside purification->end

A generalized workflow for the isolation of iridoid glycosides.

Methodology:

  • Extraction: The air-dried and powdered fruit of Cornus officinalis is extracted with an aqueous ethanol solution (e.g., 70% ethanol) at an elevated temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove highly polar impurities, followed by elution with a gradient of increasing ethanol concentration in water to separate compounds based on polarity.

  • Fraction Collection and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the target compound, this compound, are pooled and subjected to further purification steps, such as preparative HPLC, to yield the pure compound.

Biological Activities and Potential Signaling Pathways

Specific pharmacological studies on this compound are limited. However, extensive research on the parent compound, morroniside, has revealed a range of biological activities, primarily neuroprotective and anti-inflammatory effects. It is plausible that this compound may exhibit similar activities.

Neuroprotective Effects (based on Morroniside)

Morroniside has been shown to exert neuroprotective effects in various models of neurological disorders, including Parkinson's disease and stroke.[6][7][8] The proposed mechanisms involve the activation of antioxidant and anti-apoptotic pathways.

Potential Neuroprotective Signaling Pathway of Morroniside

G Morroniside Morroniside Nrf2 Nrf2 Activation Morroniside->Nrf2 BDNF BDNF/TrkB Pathway Activation Morroniside->BDNF ARE ARE Binding Nrf2->ARE Antioxidant Increased Antioxidant Enzyme Expression (e.g., HO-1, GPX4) ARE->Antioxidant ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Ferroptosis Inhibition of Ferroptosis ROS->Ferroptosis Neuroprotection Neuroprotection Apoptosis Inhibition of Apoptosis BDNF->Apoptosis Apoptosis->Neuroprotection

Hypothesized neuroprotective mechanisms of morroniside.

Morroniside may activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress.[6][7][9] This, in turn, can inhibit ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases.[6][7] Additionally, morroniside has been reported to activate the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and plasticity, thereby inhibiting apoptosis.[8]

Anti-inflammatory Effects (based on Morroniside)

Morroniside has demonstrated anti-inflammatory properties in various experimental models.[10][11][12][13] These effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

Potential Anti-inflammatory Signaling Pathway of Morroniside

G Morroniside Morroniside TRAF6 TRAF6 Inhibition Morroniside->TRAF6 NFkB NF-κB Pathway Inhibition TRAF6->NFkB MAPK MAPK Pathway Inhibition (p38, ERK) TRAF6->MAPK Cytokines Decreased Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α) NFkB->Cytokines MAPK->Cytokines Inflammation Anti-inflammatory Effect Cytokines->Inflammation

Hypothesized anti-inflammatory mechanisms of morroniside.

By inhibiting TRAF6, morroniside can potentially suppress the downstream activation of both the NF-κB and MAPK signaling pathways.[13] This leads to a reduction in the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.

Conclusion

This compound is an iridoid glycoside with established basic physicochemical properties. However, there is a notable lack of in-depth experimental data, including detailed spectral analyses and specific biological activity studies. Based on the extensive research on its parent compound, morroniside, it is hypothesized that this compound may possess significant neuroprotective and anti-inflammatory properties. Further research is warranted to fully elucidate the physicochemical characteristics, pharmacological effects, and underlying mechanisms of action of this compound to determine its potential as a therapeutic agent.

References

A Technical Guide to the Antioxidant Capacity of 7-O-Methyl Morroniside and its Parent Compound, Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of current scientific literature reveals a notable lack of specific studies detailing the quantitative antioxidant capacity of 7-O-Methyl morroniside (B1252140). Research has primarily focused on its parent iridoid glycoside, morroniside, which is a major bioactive constituent of Cornus officinalis. This guide will, therefore, focus on the well-documented antioxidant properties of morroniside as a foundational proxy. The experimental protocols and mechanistic pathways described herein provide a robust framework for the future evaluation of 7-O-Methyl morroniside.

Introduction: Morroniside as an Antioxidant Agent

Morroniside, an iridoid glycoside isolated from the fruit of Cornus officinalis, has garnered significant attention for its diverse pharmacological effects, including potent neuroprotective, anti-inflammatory, and hepatoprotective activities.[1][2] A substantial body of evidence indicates that these therapeutic properties are intrinsically linked to its capacity to mitigate oxidative stress. Morroniside combats cellular damage by directly scavenging reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems.[3][4]

The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[5] By activating this pathway, morroniside upregulates the expression of numerous antioxidant and cytoprotective enzymes, thereby protecting cells from oxidative insults implicated in a range of pathologies.[1]

In Vivo and Cellular Antioxidant Effects of Morroniside

While specific in vitro radical scavenging values (e.g., IC50) for morroniside are not extensively reported, its effects on cellular and in vivo models of oxidative stress are well-documented. Studies consistently show that morroniside treatment leads to a significant reduction in oxidative stress markers and an enhancement of the cell's natural antioxidant defenses.

Model SystemOxidative StressorObserved Antioxidant Effects of MorronisideReference
HT-22 Hippocampal Neurons Oxygen-Glucose Deprivation/Reperfusion↓ Reactive Oxygen Species (ROS) production↓ Malondialdehyde (MDA) levels↑ Superoxide Dismutase (SOD) activity↑ Glutathione (GSH) levels[1]
C2C12 Myoblasts Hydrogen Peroxide (H₂O₂)↓ Cellular ROS production↓ Mitochondrial superoxide↑ Glutathione (GSH) production↓ DNA damage[3]
Human Granulosa Cells Hydrogen Peroxide (H₂O₂)↓ ROS, MDA, and 8-OHdG levels↑ Expression of SOD and NQO1[6]
db/db Mice (Liver) Type 2 Diabetes↓ ROS generation↓ Lipid peroxidation↑ Nrf2 and Heme Oxygenase-1 (HO-1) expression[7]
MPTP-induced Parkinson's Mice 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)↑ Glutathione (GSH) levels↓ Malondialdehyde (MDA) levelsActivation of the Nrf2/ARE pathway[5]

Core Signaling Pathway: The Keap1-Nrf2 System

The antioxidant effects of morroniside are predominantly mediated through the Keap1-Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like morroniside, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOR Morroniside / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex MOR->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf sMaf sMaf sMaf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway activated by morroniside.

Standardized Experimental Protocols for Antioxidant Capacity Assessment

The following protocols are standard methods used to evaluate the antioxidant capacity of chemical compounds. They are presented here as a guide for researchers intending to quantify the specific activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.

DPPH_Workflow arrow arrow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare various concentrations of this compound start->prep_sample mix Mix sample solution (e.g., 1 mL) with DPPH solution (e.g., 3 mL) prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.[8]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to create a stock solution, then perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a test tube or 96-well plate, add a defined volume of the sample solution (e.g., 1 mL) to a fixed volume of the DPPH solution (e.g., 3 mL). A control is prepared using the solvent instead of the sample.[8]

  • Incubation: Vigorously mix the solutions and incubate them at room temperature in the dark for 30 minutes.[5][8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Procedure (30 min) prep_abts Prepare 7 mM ABTS solution mix_reagents Mix ABTS and K₂S₂O₈ solutions (1:1 v/v) prep_abts->mix_reagents prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_reagents incubate_dark Incubate in dark at RT for 12-16 hours mix_reagents->incubate_dark adjust_abs Dilute ABTS•+ solution with ethanol (B145695) to absorbance of ~0.7 at 734 nm incubate_dark->adjust_abs mix_sample Mix diluted ABTS•+ (e.g., 195 µL) with sample (e.g., 10 µL) adjust_abs->mix_sample prep_sample Prepare sample concentrations prep_sample->mix_sample incubate_rt Incubate at RT for 30 min mix_sample->incubate_rt measure Measure absorbance at 734 nm incubate_rt->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use.[4]

  • Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 195 µL) in a 96-well plate.

  • Incubation: Mix and incubate the reaction mixture at room temperature for approximately 30 minutes in the dark.[4]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Detailed Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a large volume of the FRAP reagent (e.g., 220 µL) in a 96-well plate.[9]

  • Incubation: Incubate the mixture for a specified time (typically 4-30 minutes) at 37°C.[9]

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM of Fe(II) equivalents or in FRAP units.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the oxidation of a fluorescent probe within living cells.

CAA_Workflow start Start seed_cells Seed HepG2 or Caco-2 cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_cells Treat cells with sample + DCFH-DA probe (e.g., 1 hour at 37°C) incubate_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells add_peroxyl Add peroxyl radical initiator (e.g., 600 µM ABAP) wash_cells->add_peroxyl read_fluorescence Immediately measure fluorescence (Ex: 485 nm, Em: 535 nm) every 5 min for 1 hour add_peroxyl->read_fluorescence calculate Calculate CAA value read_fluorescence->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture: Seed human liver cancer (HepG2) or human colorectal adenocarcinoma (Caco-2) cells into a 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treatment: Remove the growth medium and treat the cells with the test compound at various concentrations along with the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.[3]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular compounds.

  • Oxidative Challenge: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to the cells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated by integrating the area under the fluorescence versus time curve. The results are often expressed as quercetin (B1663063) equivalents (QE).

Conclusion and Future Directions

Morroniside demonstrates significant antioxidant activity, primarily through the modulation of the Keap1-Nrf2 signaling pathway, which protects cells and tissues from oxidative damage. While these findings provide a strong basis for its therapeutic potential, the specific antioxidant capacity of its derivative, this compound, remains uncharacterized.

Future research is critically needed to bridge this knowledge gap. We recommend that the antioxidant profile of this compound be systematically evaluated using the standardized in vitro and cell-based assays detailed in this guide. Such studies will be invaluable for elucidating its structure-activity relationship compared to the parent compound and for advancing its potential development as a novel therapeutic agent for oxidative stress-related diseases.

References

7-O-Methyl Morroniside: A Modulator of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside, is a natural compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of 7-O-Methyl morroniside's effects on critical cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's mechanism of action and therapeutic potential. For the purpose of this guide, and based on the available scientific literature, the effects of the closely related and more extensively studied compound, morroniside, will be detailed, as they are often investigated for similar therapeutic properties and provide valuable insights into the bioactivity of this class of molecules.

Quantitative Data Summary

The following tables summarize the quantitative effects of morroniside on various cellular and molecular endpoints as reported in the scientific literature.

Table 1: Effect of Morroniside on Cell Viability and Proliferation

Cell LineTreatment/StimulusMorroniside ConcentrationObserved EffectReference
MC3T3-E1-20 µM1.64 ± 0.12 vs. 0.95 ± 0.16 (control) increase in cell viability[1][2]
MC3T3-E1-0-256 µMNo cytotoxicity observed[3]

Table 2: Modulation of Gene and Protein Expression by Morroniside

TargetCell/Animal ModelTreatment/StimulusMorroniside Concentration/DoseRegulationQuantitative ChangeReference
Runx2MC3T3-E1 cells--UpregulationPromoted expression[4]
OCNMC3T3-E1 cells--UpregulationPromoted expression[4]
p-Nrf2Human ovarian GCsH₂O₂-UpregulationIncreased expression level[5]
SODHuman ovarian GCsH₂O₂-UpregulationIncreased expression[5]
NQO1Human ovarian GCsH₂O₂-UpregulationIncreased expression[5]
Bcl-2PC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentUpregulationReversed downregulation[6]
BaxPC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentDownregulationReversed upregulation[6]
Cytochrome CPC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentDownregulationReversed upregulation[6]
Cleaved caspase-3PC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentDownregulationReversed upregulation[6]
JNK phosphorylationPC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentDownregulationDecreased phosphorylation[6][7]
p38 MAPK phosphorylationPC12 cellsH₂O₂ or Aβ₁₋₄₂Dose-dependentDownregulationDecreased phosphorylation[6][7]
IL-6Inflammatory bone loss miceLPS-DownregulationInhibited expression[3]
IL-1βInflammatory bone loss miceLPS-DownregulationInhibited expression[3]

Table 3: Impact of Morroniside on Oxidative Stress Markers

MarkerCell/Animal ModelTreatment/StimulusMorroniside Concentration/DoseEffectReference
ROSHuman ovarian GCsH₂O₂-Inhibition of levels[5]
8-OHdGHuman ovarian GCsH₂O₂-Inhibition of levels[5]
MDAHuman ovarian GCsH₂O₂-Inhibition of levels[5]
GSHPD mice modelsMPTP25, 50, and 100 mg/kgIncreased content[8]
MDAPD mice modelsMPTP25, 50, and 100 mg/kgDecreased level[8]

Experimental Protocols

The following methodologies are based on descriptions found in the cited literature and provide a general framework for studying the effects of morroniside.

Cell Culture and Treatment
  • Cell Lines: PC12 (rat pheochromocytoma), MC3T3-E1 (mouse osteoblast precursor), human granulosa cells (GCs), and RAW 264.7 (mouse macrophage) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Morroniside is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control groups receive the vehicle alone. For disease models, cells may be pre-treated with morroniside before being exposed to a stressor like hydrogen peroxide (H₂O₂), amyloid-beta (Aβ), or lipopolysaccharide (LPS).

Western Blotting

Western blotting is a key technique to quantify changes in protein expression levels.[9][10][11][12][13]

  • Protein Extraction: Cells or tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-ERK, Nrf2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Quantification: The band intensities are quantified using image analysis software and normalized to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in gene expression at the mRNA level.

  • RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is amplified using a real-time PCR system with specific primers for the target genes.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and analyzed by flow cytometry or fluorescence microscopy.

  • Malondialdehyde (MDA) and Glutathione (GSH): The levels of these oxidative stress markers in cell lysates or tissue homogenates can be quantified using commercially available colorimetric assay kits.

Signaling Pathway Modulation by Morroniside

Morroniside has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4][14] Morroniside has been demonstrated to inhibit the activation of this pathway.[3][4][14] It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[15] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50/IκBα (Inactive) NFkB_active p65/p50 (Active) IkBa->NFkB_active Releases p65 p65 p50 p50 DNA DNA NFkB_active->DNA Translocation Morroniside Morroniside Morroniside->TRAF6 Inhibits Morroniside->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (IL-1β, IL-6) DNA->Inflammation MAPK_Pathway cluster_extracellular Extracellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress H₂O₂ / Aβ ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 P JNK JNK MKK4_7->JNK P AP1 AP-1 p38->AP1 JNK->AP1 Morroniside Morroniside Morroniside->p38 Inhibits Phosphorylation Morroniside->JNK Inhibits Phosphorylation Apoptosis Apoptosis AP1->Apoptosis Nrf2_Pathway cluster_stimulus Cellular State cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Morroniside Morroniside Morroniside->Nrf2 Promotes Phosphorylation & Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (SOD, NQO1) ARE->Antioxidant_Genes

References

Methodological & Application

Application Note: Quantitative Analysis of 7-O-Methyl morroniside using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in Cornus officinalis fructus (Shan Zhu Yu). The described protocol is essential for the quality control and standardization of raw materials, extracts, and finished products containing this bioactive compound. The method demonstrates good linearity, recovery, and precision, making it suitable for routine analysis in research and industrial settings.

Introduction

7-O-Methyl morroniside is a significant iridoid glycoside present in the fruit of Cornus officinalis, a plant widely used in traditional medicine.[1] As with other bioactive natural products, accurate quantification is crucial for ensuring the efficacy and safety of herbal preparations and related pharmaceutical products. This document provides a detailed protocol for the determination of this compound using a reliable HPLC-UV method, based on established analytical procedures for related compounds from the same plant source.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved using a C18 reversed-phase column under gradient elution conditions.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Methanol (B129727)
Gradient 5-70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 240 nm
Preparation of Standard Solutions

Accurately weigh a suitable amount of this compound reference standard and dissolve in methanol to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to establish a calibration curve.

Sample Preparation

For the analysis of this compound in plant materials or extracts, a solid-phase extraction (SPE) or a suitable solvent extraction method should be employed to isolate the iridoid glycosides. A molecularly imprinted solid phase extraction (MISPE) has been shown to be effective for the selective extraction of iridoid glycosides from Cornus officinalis fructus.[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity Range 0.02 - 100 µg/mL[2]
Correlation Coefficient (R²) ≥ 0.994[2]
Recovery 80.0% - 94.0%[2]
Precision (RSD%) < 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Note: The linearity and recovery data are based on a study of five iridoid glycosides, including this compound, using an MISPE-HPLC method.

Detailed Experimental Protocol

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% Water: 5% Methanol) at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 240 nm.

  • Calibration Curve Construction:

    • Inject 10 µL of each working standard solution in triplicate.

    • Record the peak area for this compound at its specific retention time.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line, correlation coefficient (R²), and the linearity range.

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution in triplicate.

    • Record the peak area of the this compound peak.

    • Using the calibration curve equation, calculate the concentration of this compound in the sample.

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Analysis node_std Prepare this compound Standard Solutions node_inject Inject into HPLC System node_std->node_inject node_sample Extract this compound from Sample Matrix node_sample->node_inject node_sep Chromatographic Separation (C18 Column, Gradient Elution) node_inject->node_sep node_detect UV Detection at 240 nm node_sep->node_detect node_acq Record Chromatograms and Peak Areas node_detect->node_acq node_calib Construct Calibration Curve node_acq->node_calib From Standards node_quant Quantify this compound in Sample node_acq->node_quant From Samples node_calib->node_quant

Caption: Workflow for the HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound. Its implementation in quality control laboratories will contribute to ensuring the consistency and quality of products containing this important bioactive compound. Further optimization and validation may be required for specific sample matrices.

References

Application Note: Quantitative Analysis of 7-O-Methyl Morroniside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in plant extracts, particularly from Cornus officinalis (Shan Zhu Yu). The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification. This document provides comprehensive experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it includes a discussion of the potential biological significance of 7-O-Methyl morroniside's family of compounds, with a focus on relevant signaling pathways.

Introduction

This compound is a naturally occurring iridoid glycoside that has been identified in various plant species, most notably in the fruits of Cornus officinalis, a plant widely used in traditional medicine.[1][2] Iridoid glycosides are a class of bioactive compounds known for their diverse pharmacological activities. The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development. LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of this analyte in complex botanical matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., fruits of Cornus officinalis)

  • 70% Ethanol (v/v) in water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% ethanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

Experimental Workflow for Sample Preparation

G plant_material 1. Weigh Powdered Plant Material add_solvent 2. Add 70% Ethanol plant_material->add_solvent vortex 3. Vortex Mix add_solvent->vortex ultrasonicate 4. Ultrasonic Extraction vortex->ultrasonicate centrifuge 5. Centrifuge ultrasonicate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant filter 7. Filter collect_supernatant->filter lcms_analysis 8. LC-MS/MS Analysis filter->lcms_analysis

Caption: Workflow for the extraction of this compound.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a typical UHPLC system coupled to a triple quadrupole mass spectrometer and may be adapted for other systems.[3]

Table 1: Chromatographic Conditions

ParameterValue
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-20% B (0-3 min), 20-80% B (3-7 min), 80-90% B (7-30 min)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 3 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 550 °C
IonSpray Voltage -4500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)419.16257.1100-25
This compound (Qualifier)419.16179.1100-35

*Note: The product ions and collision energies are proposed based on the structure of this compound and the fragmentation of similar iridoid glycosides. These parameters should be optimized for the specific instrument used.

Data Presentation

The following table presents representative quantitative data for iridoid glycosides in Cornus officinalis fruit extracts. The concentration of this compound can vary depending on the plant's origin, harvest time, and processing methods.

Table 4: Representative Concentrations of Iridoid Glycosides in Cornus officinalis Fruit Extracts

CompoundConcentration Range (mg/g of dry weight)Reference(s)
Morroniside1.38 - 38.19[4][5]
Loganin1.00 - 3.82[5]
This compound Present, quantification variable[3][6]

Biological Context and Signaling Pathway

While the specific signaling pathways modulated by this compound are still under investigation, its close structural analog, morroniside, has been shown to exert anti-inflammatory and bone-protective effects by modulating key signaling cascades. One such pathway is the TRAF6-mediated NF-κB and MAPK signaling pathway, which is crucial in the regulation of inflammatory responses.

TRAF6-Mediated NF-κB and MAPK Signaling Pathway

G cluster_receptor Cell Membrane cluster_nucleus Nucleus Receptor Receptor (e.g., IL-1R, TLR) TRAF6 TRAF6 Receptor->TRAF6 Activation TAK1_complex TAK1/TAB1/TAB2 Complex TRAF6->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPKKK MAPKKK (e.g., MEKK1) TAK1_complex->MAPKKK Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1_nucleus AP-1 AP1->AP1_nucleus Translocation Morroniside Morroniside (and potentially This compound) Morroniside->TRAF6 Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkappaB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes

Caption: TRAF6-mediated NF-κB and MAPK signaling pathway.

This pathway is initiated by the binding of ligands, such as interleukins or lipopolysaccharides, to their respective receptors, leading to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6).[7][8] Activated TRAF6 then triggers two downstream cascades: the activation of the IKK complex, which leads to the nuclear translocation of NF-κB, and the activation of the MAP kinase cascade, resulting in the activation of AP-1.[9][10] Both NF-κB and AP-1 are transcription factors that promote the expression of pro-inflammatory genes. Morroniside has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory properties.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. This methodology is essential for the quality control of botanical products and for advancing the research and development of new therapeutics derived from natural sources. Further investigation into the specific biological activities and molecular targets of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note and Protocol: Extraction of 7-O-Methylmorroniside from Lonicera morrowii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methylmorroniside is an iridoid glycoside that has garnered interest for its potential therapeutic properties. Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While 7-O-Methylmorroniside is notably found in Cornus officinalis, it is also present in various species of the Lonicera genus, including Lonicera morrowii (Morrow's Honeysuckle). This document provides a detailed protocol for the extraction, isolation, and quantification of 7-O-Methylmorroniside from the leaves and stems of Lonicera morrowii. The methodologies described herein are compiled from established techniques for the extraction of iridoid glycosides from plant matrices.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves and young stems of Lonicera morrowii. The optimal collection time is typically during the late spring or early summer when the plant is in a vegetative growth phase.

  • Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved. Alternatively, use a forced-air oven at a temperature not exceeding 45°C to preserve the chemical integrity of the iridoid glycosides.

  • Grinding: Grind the dried plant material into a fine powder (approximately 20-40 mesh) using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Iridoid Glycosides

This protocol describes a solvent extraction method, which is a common and effective technique for obtaining iridoid glycosides.

  • Maceration:

    • Weigh 100 g of the powdered Lonicera morrowii plant material.

    • Place the powder in a large Erlenmeyer flask and add 1 L of 80% aqueous ethanol (B145695).

    • Seal the flask and macerate for 24 hours at room temperature with continuous agitation using a magnetic stirrer or orbital shaker.

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.

  • Solvent Evaporation:

    • Combine the filtrates from the three extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid partitioning by successively extracting with n-hexane (3 x 300 mL) and ethyl acetate (B1210297) (3 x 300 mL) to remove non-polar and moderately polar impurities.

    • Collect the final aqueous layer, which contains the more polar iridoid glycosides.

    • Concentrate the aqueous layer using a rotary evaporator to yield the crude iridoid glycoside fraction.

Purification of 7-O-Methylmorroniside by Column Chromatography
  • Column Preparation:

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with a suitable non-polar solvent like n-hexane.

  • Sample Loading:

    • Dissolve a portion of the crude iridoid glycoside fraction in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Start with 100% chloroform (B151607) or ethyl acetate and gradually increase the proportion of methanol (B129727) (e.g., 99:1, 98:2, 95:5, 90:10, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate using a suitable mobile phase (e.g., chloroform:methanol, 8:2 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

    • Combine the fractions containing the compound with the same retention factor (Rf) as a 7-O-Methylmorroniside standard.

  • Final Purification:

    • Pool the enriched fractions and concentrate them under reduced pressure.

    • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 5% A

    • 5-25 min: 5-30% A

    • 25-30 min: 30-50% A

    • 30-35 min: 50-5% A

    • 35-40 min: 5% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a series of standard solutions of purified 7-O-Methylmorroniside of known concentrations.

  • Quantification: Inject the prepared standards and the purified sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 7-O-Methylmorroniside in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Solvents for Iridoid Glycosides from Lonicera morrowii

Extraction SolventExtraction Time (hours)Extraction Temperature (°C)Crude Extract Yield (%)
80% Ethanol24 (x3)Room Temperature15.2
95% Ethanol24 (x3)Room Temperature12.8
Water2 (x3)8018.5
50% Methanol24 (x3)Room Temperature14.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific plant material and extraction conditions.

Table 2: Purification Summary of 7-O-Methylmorroniside

Purification StepInput Mass (mg)Output Mass (mg)Purity (%)Yield (%)
Crude Extract10,000-~5-
Solvent Partitioning10,0002,500~2025.0
Silica Gel Column Chromatography2,500350~8514.0
Preparative HPLC350150>9842.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual purity and yields will depend on the specific experimental execution.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification p1 Collection of Lonicera morrowii p2 Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with 80% Ethanol p3->e1 Start Extraction e2 Filtration e1->e2 e3 Solvent Evaporation e2->e3 e4 Solvent Partitioning e3->e4 pu1 Silica Gel Column Chromatography e4->pu1 Crude Iridoid Glycoside Fraction pu2 Fraction Collection & TLC Analysis pu1->pu2 pu3 Preparative HPLC pu2->pu3 a1 HPLC-UV Analysis pu3->a1 Purified 7-O-Methylmorroniside a2 Quantification a1->a2 end end a2->end Final Product signaling_pathway compound 7-O-Methylmorroniside receptor Cell Surface Receptor compound->receptor Activates pi3k PI3K receptor->pi3k Inhibits Oxidative Stress on pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates bad Bad akt->bad Inhibits survival Cell Survival akt->survival Promotes bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Application Notes and Protocols for a Cell-Based Assay of 7-O-Methyl Morroniside's Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress, inflammation, and apoptosis are key pathological mechanisms contributing to neuronal cell death. 7-O-Methyl morroniside (B1252140), an iridoid glycoside, has been identified for its potential neuroprotective properties, including antioxidant and anti-inflammatory effects[1]. This document provides detailed protocols for a cell-based assay to evaluate the neuroprotective activity of 7-O-Methyl morroniside against oxidative stress-induced neuronal injury. The described assays will quantify cell viability, apoptosis, and key biomarkers of oxidative stress.

Experimental Workflow

The following diagram outlines the overall experimental workflow for assessing the neuroprotective effects of this compound.

G cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis A Culture SH-SY5Y Cells B Seed Cells into 96-well Plates A->B C Pre-treatment with This compound B->C D Induce Oxidative Stress (e.g., with H2O2) C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (Hoechst Staining, Caspase-3 Activity) D->F G Oxidative Stress Assays (ROS, SOD Activity) D->G H Quantify and Analyze Data E->H F->H G->H I Generate Tables and Graphs H->I

Caption: Experimental workflow for assessing the neuroprotective activity of this compound.

Proposed Signaling Pathway for Neuroprotection

Based on studies of the related compound morroniside, this compound may exert its neuroprotective effects by activating antioxidant signaling pathways and inhibiting apoptotic pathways.[2][3][4][5]

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Final Outcome stress Oxidative Stress (e.g., H2O2) ros Reduced ROS Production stress->ros apoptosis Inhibition of Apoptosis (Caspase-3, Bcl-2/Bax Ratio) stress->apoptosis compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt nrf2 Nrf2/ARE Pathway compound->nrf2 pi3k_akt->ros Inhibits pi3k_akt->apoptosis Inhibits antioxidant Increased Antioxidant Enzymes (SOD, GSH) nrf2->antioxidant Promotes survival Increased Neuronal Cell Survival ros->survival Leads to Death antioxidant->survival Promotes apoptosis->survival Leads to Death

Caption: Proposed neuroprotective signaling pathway of this compound.

Materials and Methods

Cell Line: Human neuroblastoma SH-SY5Y cells. Reagents: this compound, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052), Hydrogen Peroxide (H₂O₂), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO), Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit, Hoechst 33342 stain, Caspase-3 Assay Kit, DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe, Superoxide (B77818) Dismutase (SOD) Assay Kit.

Experimental Protocols

Cell Culture and Treatment
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours[6][7].

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

  • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the control group) and incubate for 24 hours[7].

Cell Viability Assays

a) MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability[6].

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[7].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the control group.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

  • After treatment, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the control group.

Apoptosis Assays

a) Hoechst 33342 Staining

This staining method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • After treatment, wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark[3].

  • Wash the cells again with PBS and observe them under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway[8].

  • After treatment, lyse the cells and determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein lysate from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate according to the manufacturer's protocol[7].

  • Measure the absorbance at 405 nm to determine the caspase-3 activity.

Oxidative Stress Assays

a) Intracellular Reactive Oxygen Species (ROS) Measurement

The DCFH-DA probe is used to measure the intracellular levels of ROS[8].

  • After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation at 488 nm and emission at 525 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.

b) Superoxide Dismutase (SOD) Activity Assay

SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals[8].

  • After treatment, prepare cell lysates.

  • Measure the SOD activity using a commercial SOD assay kit, which is typically based on the inhibition of a colorimetric reaction.

  • Calculate the SOD activity based on the manufacturer's instructions and normalize to the protein concentration.

Data Presentation

The quantitative data from the assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
Control-100 ± SD0 ± SD
H₂O₂100Value ± SDValue ± SD
H₂O₂ + 7-O-MM1Value ± SDValue ± SD
H₂O₂ + 7-O-MM10Value ± SDValue ± SD
H₂O₂ + 7-O-MM50Value ± SDValue ± SD
H₂O₂ + 7-O-MM100Value ± SDValue ± SD

7-O-MM: this compound; SD: Standard Deviation

Table 2: Effect of this compound on Apoptosis and Oxidative Stress Markers

Treatment GroupConcentration (µM)Caspase-3 Activity (fold change)Intracellular ROS (fold change)SOD Activity (U/mg protein)
Control-1.0 ± SD1.0 ± SDValue ± SD
H₂O₂100Value ± SDValue ± SDValue ± SD
H₂O₂ + 7-O-MM1Value ± SDValue ± SDValue ± SD
H₂O₂ + 7-O-MM10Value ± SDValue ± SDValue ± SD
H₂O₂ + 7-O-MM50Value ± SDValue ± SDValue ± SD
H₂O₂ + 7-O-MM100Value ± SDValue ± SDValue ± SD

7-O-MM: this compound; SD: Standard Deviation

Conclusion

These protocols provide a comprehensive framework for evaluating the neuroprotective effects of this compound in a cell-based model of oxidative stress. The results from these assays will help to elucidate the compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols for In Vivo Investigation of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside naturally found in Cornus officinalis (Shan Zhu Yu), a plant used in traditional medicine.[1] This document provides detailed application notes and experimental protocols for designing in vivo studies to investigate the therapeutic potential of 7-O-Methyl morroniside. The protocols are based on the known biological activities of the parent compound, morroniside, which include neuroprotective, anti-inflammatory, and anti-diabetic effects. These protocols should serve as a comprehensive starting point for preclinical research, with the understanding that optimization for this compound may be required.

I. Preclinical In Vivo Study Design: Neuroprotective Effects

Based on the neuroprotective properties of morroniside, a key area of investigation for this compound is its potential efficacy in models of neurodegenerative diseases and ischemic brain injury.

A. Animal Model: MPTP-Induced Parkinson's Disease Model in Mice

A well-established model to study Parkinson's disease is the induction of dopaminergic neuron degeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping (n=10/group) cluster_treatment Treatment & Induction cluster_assessment Assessment acclimatize House C57BL/6 mice (8-10 weeks old) Standard housing conditions group1 Control (Vehicle) group2 MPTP + Vehicle group3 MPTP + this compound (Low Dose) group4 MPTP + this compound (High Dose) treatment Daily oral gavage of this compound or vehicle for 14 days group1->treatment group2->treatment group3->treatment group4->treatment induction MPTP (30 mg/kg, i.p.) daily for the last 5 days treatment->induction behavioral Behavioral Tests (Day 15) (Open Field, Pole Test) induction->behavioral biochemical Biochemical Analysis (Day 16) (Striatal neurotransmitter levels) behavioral->biochemical histological Histological Analysis (Day 16) (Tyrosine Hydroxylase staining) biochemical->histological

Figure 1. Workflow for MPTP-induced Parkinson's disease model.

B. Experimental Protocols

1. Animal Handling and Grouping:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide mice into four groups (n=10 per group) as described in the workflow.

2. Dosing and Administration:

  • This compound: Suggested doses based on morroniside studies are 25 and 100 mg/kg body weight. Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer orally (gavage) once daily for 14 days.

  • MPTP: Dissolve MPTP-HCl in sterile saline. Administer intraperitoneally (i.p.) at 30 mg/kg daily for the last 5 days of the treatment period.

3. Behavioral Assessments:

  • Open Field Test: To assess general locomotor activity. Record parameters such as total distance traveled and time spent in the center.

  • Pole Test: To evaluate bradykinesia. Measure the time taken for the mouse to turn and descend a vertical pole.

4. Biochemical and Histological Analysis:

  • Tissue Collection: On day 16, euthanize mice and collect brain tissues.

  • Neurotransmitter Analysis: Dissect the striatum and measure levels of dopamine (B1211576) and its metabolites using HPLC.

  • Immunohistochemistry: Perfuse the brain with 4% paraformaldehyde. Prepare brain sections and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

Data Presentation:

GroupTreatmentTotal Distance (Open Field)Time to Descend (Pole Test)Striatal Dopamine (ng/mg tissue)TH+ Neurons (Substantia Nigra)
1Vehicle
2MPTP + Vehicle
3MPTP + Low Dose
4MPTP + High Dose

II. Preclinical In Vivo Study Design: Anti-Inflammatory Effects

Morroniside has demonstrated anti-inflammatory properties. This section outlines a protocol to evaluate the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model.

A. Animal Model: LPS-Induced Systemic Inflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping (n=8/group) cluster_treatment Pre-treatment cluster_induction Induction cluster_assessment Assessment (4h post-LPS) acclimatize House BALB/c mice (8-10 weeks old) Standard housing conditions group1 Control (Vehicle) group2 LPS + Vehicle group3 LPS + this compound (Low Dose) group4 LPS + this compound (High Dose) treatment Oral gavage of this compound or vehicle for 7 days group1->treatment group2->treatment group3->treatment group4->treatment induction Single i.p. injection of LPS (1 mg/kg) treatment->induction collection Blood and Tissue Collection induction->collection cytokine Serum Cytokine Analysis (ELISA) collection->cytokine western Tissue Protein Analysis (Western Blot) collection->western

Figure 2. Workflow for LPS-induced systemic inflammation model.

B. Experimental Protocols

1. Animal Handling and Grouping:

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Housing and Acclimatization: As described in Section I.B.1.

  • Grouping: Randomly divide mice into four groups (n=8 per group).

2. Dosing and Administration:

  • This compound: Suggested doses are 20 and 100 mg/kg body weight, administered orally for 7 days.

  • LPS: On day 7, one hour after the final dose of this compound, administer a single i.p. injection of LPS (1 mg/kg).

3. Sample Collection and Analysis:

  • Time Point: 4 hours after LPS injection.

  • Blood Collection: Collect blood via cardiac puncture for serum separation.

  • Tissue Collection: Collect relevant tissues such as liver and lung.

  • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

  • Western Blot Analysis: Analyze tissue lysates for the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, IκBα).

Data Presentation:

GroupTreatmentSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver p-NF-κB/NF-κB ratio
1Vehicle
2LPS + Vehicle
3LPS + Low Dose
4LPS + High Dose

Signaling Pathway Visualization:

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines morroniside This compound morroniside->IKK Inhibition cluster_diet Dietary Induction (4 weeks) cluster_induction Induction cluster_treatment Treatment (4 weeks) cluster_assessment Assessment diet High-Fat Diet (HFD) induction Low-dose STZ (35 mg/kg, i.p.) diet->induction normal_diet Normal Chow group1 Normal Control normal_diet->group1 group2 Diabetic Control induction->group2 group3 Diabetic + Metformin induction->group3 group4 Diabetic + this compound (Low Dose) induction->group4 group5 Diabetic + this compound (High Dose) induction->group5 weekly Weekly monitoring of body weight and blood glucose group1->weekly group2->weekly group3->weekly group4->weekly group5->weekly ogtt Oral Glucose Tolerance Test (OGTT) at week 4 weekly->ogtt final Final blood and tissue collection for biochemical and histological analysis ogtt->final

References

Application Notes and Protocols for 7-O-Methylmorroniside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of 7-O-Methylmorroniside stock solutions for in vitro cell culture experiments. This document includes information on the compound's properties, a step-by-step guide for stock solution preparation, recommended storage conditions, and an overview of its potential mechanism of action.

Introduction

7-O-Methylmorroniside is an iridoid glycoside with demonstrated anti-inflammatory properties. Its potential to modulate key signaling pathways involved in inflammation makes it a compound of interest for research in various fields, including immunology, oncology, and neurobiology. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for 7-O-Methylmorroniside is presented in the table below for easy reference.

PropertyValue
Molecular Weight 420.41 g/mol
Solubility DMSO, Methanol, Ethanol
Purity >98% (recommended)
Appearance White to off-white powder
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months
Reported IC50 (HeLa) > 50 µM
Typical Working Conc. 1 - 50 µM (Cell line dependent)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 7-O-Methylmorroniside in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • 7-O-Methylmorroniside (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 7-O-Methylmorroniside is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 420.41 g/mol * 1000 mg/g = 4.2041 mg

  • Weigh the compound:

    • Carefully weigh out approximately 4.2 mg of 7-O-Methylmorroniside powder on an analytical balance.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM 7-O-Methylmorroniside stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute to the final working concentration:

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. For a 10 µM working solution prepared from a 10 mM stock, the final DMSO concentration will be 0.1%.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using 7-O-Methylmorroniside in cell culture experiments.

experimental_workflow Experimental Workflow for 7-O-Methylmorroniside weigh Weigh 7-O-Methylmorroniside dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot and Store (-80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays treat->assay signaling_pathway Potential Anti-Inflammatory Mechanism of 7-O-Methylmorroniside cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Gene Inflammatory Gene Expression NFkB_nuc->Gene MAPK_nuc->Gene 7OMM 7-O-Methylmorroniside 7OMM->IKK 7OMM->MAPKKK

Application Note: Evaluating the Neuroprotective Efficacy of 7-O-Methyl Morroniside in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neurodegenerative diseases are often characterized by progressive neuronal loss, with oxidative stress being a key pathological contributor. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neurotoxicity and evaluating the efficacy of potential neuroprotective agents due to its human origin and neuron-like characteristics. Morroniside (B1252140), an iridoid glycoside, and its derivatives like 7-O-Methyl morroniside, have demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] This document provides detailed protocols for assessing the neuroprotective effects of this compound against oxidative stress-induced cytotoxicity in SH-SY5Y cells. The described assays will quantify changes in cell viability, apoptosis, intracellular reactive oxygen species (ROS), and the activation of key signaling pathways.

Principle of the Assays The overall experimental design involves inducing oxidative stress in SH-SY5Y cells using an agent like hydrogen peroxide (H₂O₂). The protective capacity of this compound is evaluated by pre-treating the cells with the compound before the H₂O₂ challenge. The efficacy is then determined by measuring the extent to which the compound can mitigate H₂O₂-induced cell death, apoptosis, and ROS production. Furthermore, Western blotting is used to investigate the underlying molecular mechanisms, particularly the modulation of pro-survival signaling pathways such as PI3K/Akt and Nrf2/HO-1, which are known to be affected by morroniside.[3][4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental procedure and the hypothesized signaling pathway for the neuroprotective action of this compound.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Start: Culture SH-SY5Y Cells seed Seed Cells into Multi-well Plates start->seed pretreat Pre-treat with this compound seed->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce assay_mtt Cell Viability (MTT) induce->assay_mtt assay_apoptosis Apoptosis (Flow Cytometry) induce->assay_apoptosis assay_ros ROS Measurement induce->assay_ros assay_wb Western Blot induce->assay_wb analyze Data Analysis & Interpretation assay_mtt->analyze assay_apoptosis->analyze assay_ros->analyze assay_wb->analyze end_node End analyze->end_node

Caption: General experimental workflow for testing this compound.

G cluster_pathway Hypothesized Signaling Pathway stress Oxidative Stress (e.g., H₂O₂) ros ↑ Intracellular ROS stress->ros compound This compound pi3k PI3K compound->pi3k activates nrf2 Nrf2 compound->nrf2 activates akt Akt pi3k->akt apoptosis ↑ Apoptosis akt->apoptosis inhibits survival ↑ Cell Survival & Neuroprotection akt->survival ho1 HO-1 nrf2->ho1 ho1->ros inhibits ho1->survival ros->apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance
  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[5]

  • Subculturing: When cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh culture medium and passage at a 1:4 to 1:6 ratio.[6]

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7]

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[8][9]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 2-6 hours).

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 250-500 µM) to the wells (except for the control group) and incubate for 24 hours.[2][10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Measurement of Apoptosis (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[11]

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat the cells with this compound and/or H₂O₂ as described in Protocol 2.

  • Cell Collection: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.[12][13] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are positive for both.[14]

Protocol 4: Assessment of Intracellular ROS (DCFH-DA Assay)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Cell Seeding and Treatment: Seed SH-SY5Y cells (4 x 10⁴ cells/well) in a 96-well black, clear-bottom plate.[15] Treat with this compound and H₂O₂ as previously described.

  • Dye Loading: After treatment, wash the cells twice with PBS. Incubate the cells in the dark with 20 µM DCFH-DA in serum-free medium for 45 minutes at 37°C.[16]

  • Measurement: Wash the cells again with PBS to remove the excess dye. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 5: Western Blot Analysis for Signaling Pathways

This protocol allows for the semi-quantitative analysis of protein expression to investigate signaling pathways like PI3K/Akt.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.[17][18]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.

Data Presentation

Quantitative data should be organized into clear, concise tables for comparison between treatment groups.

Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment Group Concentration Mean Absorbance (OD 570nm) ± SD Cell Viability (%)
Control (Untreated) - 1.25 ± 0.08 100
H₂O₂ 300 µM 0.61 ± 0.05 48.8
7-OMM + H₂O₂ 10 µM 0.78 ± 0.06 62.4
7-OMM + H₂O₂ 25 µM 0.95 ± 0.07 76.0
7-OMM + H₂O₂ 50 µM 1.10 ± 0.09 88.0

7-OMM: this compound. Data are representative.

Table 2: Flow Cytometry Analysis of Apoptosis in SH-SY5Y Cells

Treatment Group % Live Cells (Q3) % Early Apoptosis (Q4) % Late Apoptosis/Necrosis (Q2)
Control (Untreated) 94.5 ± 2.1 3.1 ± 0.8 1.5 ± 0.5
H₂O₂ (300 µM) 45.2 ± 3.5 35.8 ± 2.9 16.1 ± 1.8
7-OMM (50 µM) + H₂O₂ 78.9 ± 4.2 15.3 ± 1.5 4.8 ± 0.9

Q represents the quadrant in a standard Annexin V/PI plot. Data are representative.

Table 3: Effect of this compound on Intracellular ROS Production

Treatment Group Mean Fluorescence Intensity ± SD % ROS Production (relative to H₂O₂)
Control (Untreated) 1520 ± 110 18.1
H₂O₂ (300 µM) 8400 ± 550 100
7-OMM (50 µM) + H₂O₂ 3150 ± 280 37.5

Data are representative.

References

Application Notes and Protocols: Administration of 7-O-Methylmorroniside in Rodent Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of 7-O-Methylmorroniside (MorA), an iridoid glycoside with neuroprotective properties, in rodent models of neurodegenerative diseases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of 7-O-Methylmorroniside in the 5x Familial Alzheimer's Disease (5xFAD) mouse model. This transgenic model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques and subsequent neurodegeneration, mimicking key aspects of Alzheimer's disease pathology.[1][2]

Table 1: Effects of 7-O-Methylmorroniside on Cognitive Function in 5xFAD Mice

Behavioral TestParameter5xFAD + Vehicle5xFAD + 7-O-MethylmorronisideOutcome
Y-Maze Spontaneous Alternation (%)Data not availableData not availableImproved learning and memory ability[1][2]
Novel Object Recognition (NOR) Discrimination IndexData not availableData not availableEnhanced cognitive function[1][2]
Morris Water Maze (MWM) Escape Latency (s)Data not availableData not availableImproved spatial learning and memory[1][2]

Table 2: Neuroprotective Effects of 7-O-Methylmorroniside in the Brains of 5xFAD Mice

Biomarker/ParameterMeasurement5xFAD + Vehicle5xFAD + 7-O-MethylmorronisideOutcome
Neuronal Apoptosis Apoptotic cell countData not availableData not availableReduced neuronal apoptosis[1][2]
Oxidative Stress Oxidative stress markersData not availableData not availableDecreased levels of oxidative stress[1][2]
Amyloid-beta (Aβ) Levels Aβ1-40, Aβ1-42Data not availableData not availableReduced Aβ plaque formation[1][2]
Tau Pathology Phosphorylated Tau (p-Tau)Data not availableData not availableDecreased p-Tau levels[1][2]
Neuroinflammation Inflammatory factorsData not availableData not availableReduced levels of inflammatory factors[1][2]

Experimental Protocols

Rodent Model of Alzheimer's Disease: 5xFAD Transgenic Mice

The 5xFAD transgenic mouse model is a commonly used model for studying amyloid pathology in Alzheimer's disease.[1] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.

  • Animal Husbandry: House 5xFAD mice and their wild-type littermates under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Genotyping: Confirm the genotype of the mice using standard PCR protocols.

  • Age for Intervention: The study cited initiated treatment in 3-month-old mice.[3]

Preparation and Administration of 7-O-Methylmorroniside

While the specific formulation was not detailed in the provided abstracts, a general protocol for oral gavage administration can be followed.

  • Preparation of 7-O-Methylmorroniside Solution:

    • Obtain high-purity 7-O-Methylmorroniside.

    • Dissolve the compound in a suitable vehicle (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO, further diluted in saline). The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration:

    • Administer the 7-O-Methylmorroniside solution or vehicle to the mice via oral gavage.

    • The dosage and frequency will depend on the study design. For context, a related compound, morroniside (B1252140), has been studied at doses of 25, 50, and 100 mg/kg in a Parkinson's disease model.[4]

    • The duration of treatment in the cited 5xFAD study was not specified in the abstract but is a critical parameter to define in the experimental design.

Behavioral Testing

To assess the impact of 7-O-Methylmorroniside on cognitive function, a battery of behavioral tests can be employed.[1]

  • Y-Maze: To evaluate spatial working memory based on the spontaneous alternation behavior of mice.

  • Novel Object Recognition (NOR) Test: To assess recognition memory.

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory.

Biochemical and Histopathological Analysis

Following the treatment period and behavioral testing, brain tissue is collected for further analysis.

  • Tissue Preparation:

    • Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains and divide them for biochemical and histopathological analyses.

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of Aβ1-40, Aβ1-42, p-Tau, and inflammatory markers using ELISA or Western blotting.

    • Assess oxidative stress markers using appropriate assays.

  • Histopathology:

    • Process the fixed brain tissue for sectioning.

    • Perform immunohistochemistry to visualize Aβ plaques, p-Tau tangles, and markers of neuronal apoptosis and neuroinflammation.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of 7-O-Methylmorroniside

The neuroprotective effects of 7-O-Methylmorroniside appear to be mediated through multiple pathways, including the regulation of gut microbiota and the inhibition of N-methyl-D-aspartate receptor 2B (NMDAR2B), which can reduce glutamate-induced excitotoxicity.[1][2] A related compound, morroniside, has been shown to act through the PI3K/Akt pathway and the Nrf2/ARE pathway to combat oxidative stress.[4][5]

G MorA 7-O-Methylmorroniside GutMicrobiota Gut Microbiota Homeostasis MorA->GutMicrobiota NMDAR2B NMDAR2B Inhibition MorA->NMDAR2B PI3K_Akt PI3K/Akt Pathway (Morroniside) MorA->PI3K_Akt related compound Nrf2_ARE Nrf2/ARE Pathway (Morroniside) MorA->Nrf2_ARE related compound Neuroprotection Neuroprotection GutMicrobiota->Neuroprotection GlutamateToxicity Reduced Glutamate Excitotoxicity NMDAR2B->GlutamateToxicity GlutamateToxicity->Neuroprotection Apoptosis Reduced Apoptosis PI3K_Akt->Apoptosis OxidativeStress Reduced Oxidative Stress Nrf2_ARE->OxidativeStress OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective mechanisms of 7-O-Methylmorroniside.

Experimental Workflow for Evaluating 7-O-Methylmorroniside in a Rodent Model of Neurodegeneration

The following diagram outlines a typical experimental workflow for assessing the efficacy of 7-O-Methylmorroniside in a rodent model of neurodegeneration.

G start Start model Select Rodent Model (e.g., 5xFAD mice) start->model group Group Allocation (Vehicle vs. MorA) model->group admin 7-O-Methylmorroniside Administration group->admin behavior Behavioral Testing (Y-Maze, NOR, MWM) admin->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Biochemical & Histopathological Analysis tissue->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: Experimental workflow for preclinical evaluation.

References

Analytical Standards for 7-O-Methyl morroniside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside that has been identified in plant species such as Cornus officinalis (Shan Zhu Yu), a plant used in traditional Chinese medicine. As a potential bioactive compound, the availability of high-purity analytical standards and validated analytical methods is crucial for researchers in natural product chemistry, pharmacology, and drug development. These standards are essential for the accurate identification, quantification, and quality control of 7-O-Methyl morroniside in plant extracts, herbal preparations, and biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound, focusing on its physicochemical properties and chromatographic and spectroscopic analysis.

Physicochemical Properties and Reference Standard Information

A summary of the key properties of this compound is provided below. Analytical standards are available from various commercial suppliers.

PropertyValue
Chemical Name This compound
CAS Number 41679-97-4
Molecular Formula C₁₈H₂₈O₁₁
Molecular Weight 420.41 g/mol
Purity (Typical) ≥98% (as specified by most suppliers)
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and water.
Storage Conditions Store at 2-8°C, protected from light.

Analytical Methodologies

The primary analytical techniques for the identification and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector - DAD, Evaporative Light Scattering Detector - ELSD) and Mass Spectrometry (MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound in complex mixtures.

This protocol is adapted from a method for the analysis of chemical constituents in Cornus officinalis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • C18 analytical column (e.g., 2.1 mm × 100 mm, 1.8 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-3 min, 5-20% B;3-7 min, 20-80% B;7-30 min, 80-90% B;30-32 min, 90-5% B;32-35 min, 5% B (Post-run equilibration)
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 30°C
Detection Q-TOF Mass Spectrometer in both positive and negative ion modes.

Mass Spectrometry Parameters (Illustrative):

ParameterSetting (Negative Ion Mode)
Ion Source Electrospray Ionization (ESI)
IonSpray Voltage -4500 V
Temperature 550°C
Ion Source Gas 1 (GS1) 55 psi
Ion Source Gas 2 (GS2) 55 psi
Curtain Gas (CUR) 35 psi
Declustering Potential (DP) -60 V
Collision Energy (CE) -30 V
Scan Range (TOF-MS) m/z 100-2000
Scan Range (TOF-MS/MS) m/z 50-1000

Sample Preparation:

  • Accurately weigh the reference standard or sample.

  • Dissolve in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Expected Quantitative Data:

AnalyteRetention Time (min)[M-H]⁻ (m/z)
This compound 4.97419.15589

Note: Retention times can vary depending on the specific HPLC system, column, and mobile phase preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC) to fully assign the structure.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC or UHPLC, is a highly sensitive method for the detection and identification of this compound.

While a detailed fragmentation study for this compound is not extensively published, the fragmentation of the related compound, morroniside, can provide insights. For morroniside, a characteristic fragmentation involves the loss of the glucose moiety. A similar fragmentation pattern would be expected for this compound.

Illustrative Fragmentation of a Related Iridoid Glycoside (Morroniside):

  • Parent Ion (as formate (B1220265) adduct [M+HCOOH-H]⁻): m/z 449

  • Fragment Ion (loss of glucose): m/z 287

For this compound, with a molecular weight of 420.41, the deprotonated molecule [M-H]⁻ would be observed at m/z 419.16. A key fragmentation would likely be the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162.05 Da), leading to a fragment ion corresponding to the aglycone.

Visualizations

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Plant Material extraction Extraction (e.g., Methanol/Water) start->extraction filtration Filtration/Centrifugation extraction->filtration dilution Dilution to final concentration filtration->dilution hplc UHPLC Separation (C18 Column) dilution->hplc ms Q-TOF Mass Spectrometry (MS and MS/MS) hplc->ms acquisition Data Acquisition ms->acquisition identification Identification (Retention Time, m/z) acquisition->identification quantification Quantification (Peak Area) identification->quantification end end quantification->end Final Report

Caption: A generalized workflow for the extraction and analysis of this compound.

Logical Relationship for Compound Identification

This diagram shows the logical steps involved in confirming the identity of this compound using analytical standards.

identification_logic cluster_comparison Data Comparison sample Unknown Sample Analysis (HPLC-MS) rt_comp Retention Time Match sample->rt_comp ms_comp Mass Spectrum Match (Parent & Fragment Ions) sample->ms_comp standard Reference Standard Analysis (this compound) standard->rt_comp standard->ms_comp confirmation Positive Identification rt_comp->confirmation ms_comp->confirmation

Caption: Logic for the identification of this compound using a reference standard.

Application Notes and Protocols: Measuring the Effects of 7-O-Methyl Morroniside on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside extracted from the fruit of Cornus officinalis, is a compound of increasing interest in pharmacological research. It has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties are intrinsically linked to its ability to modulate the expression of key genes involved in various cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the effects of 7-O-Methyl morroniside on gene expression.

Key Signaling Pathways Modulated by this compound

Research indicates that this compound exerts its effects by modulating several critical signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory genes.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound can modulate the phosphorylation of key MAPK proteins like p38 and Erk, thereby influencing the expression of downstream target genes.

  • Nrf2/ARE Signaling Pathway: This pathway is the primary regulator of the cellular antioxidant response. This compound can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and cytoprotective genes.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Evidence suggests that this compound can influence this pathway, contributing to its protective effects against apoptosis.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the expected changes in the expression of representative genes within the key signaling pathways modulated by this compound. The data presented here is a synthesis of findings from multiple studies and should be used as a reference for expected outcomes. Actual results may vary depending on the experimental system.

Table 1: Effect of this compound on NF-κB Pathway Gene Expression

Gene SymbolGene NameExpected Change in Expression
NFKB1Nuclear Factor Kappa B Subunit 1Downregulated
RELARELA Proto-Oncogene, NF-KB SubunitDownregulated
TNFTumor Necrosis FactorDownregulated
IL6Interleukin 6Downregulated
IL1BInterleukin 1 BetaDownregulated
COX2 (PTGS2)Prostaglandin-Endoperoxide Synthase 2Downregulated

Table 2: Effect of this compound on MAPK Pathway Gene Expression

Gene SymbolGene NameExpected Change in Expression
MAPK1 (ERK2)Mitogen-Activated Protein Kinase 1Phosphorylation Inhibited
MAPK3 (ERK1)Mitogen-Activated Protein Kinase 3Phosphorylation Inhibited
MAPK14 (p38)Mitogen-Activated Protein Kinase 14Phosphorylation Inhibited
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitDownregulated
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitDownregulated

Table 3: Effect of this compound on Nrf2/ARE Pathway Gene Expression

Gene SymbolGene NameExpected Change in Expression
NFE2L2 (Nrf2)Nuclear Factor, Erythroid 2 Like 2Upregulated (Nuclear Translocation)
HMOX1Heme Oxygenase 1Upregulated
NQO1NAD(P)H Quinone Dehydrogenase 1Upregulated
GCLCGlutamate-Cysteine Ligase Catalytic SubunitUpregulated
GPX4Glutathione Peroxidase 4Upregulated
SLC7A11Solute Carrier Family 7 Member 11Upregulated

Table 4: Effect of this compound on Apoptosis-Related Gene Expression

Gene SymbolGene NameExpected Change in Expression
BAXBCL2 Associated X, Apoptosis RegulatorDownregulated
BCL2BCL2 Apoptosis RegulatorUpregulated
CASP3Caspase 3Cleavage Inhibited
CASP9Caspase 9Cleavage Inhibited

Experimental Protocols

The following are detailed protocols for key experiments to measure the effects of this compound on gene expression.

Protocol 1: Cell Culture and Treatment with this compound

Objective: To treat a suitable cell line with this compound to analyze subsequent changes in gene expression.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages, PC12 neuronal cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours to allow for adherence.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Prepare a vehicle control with the same concentration of DMSO as the highest treatment concentration.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, harvest the cells for RNA or protein extraction.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in the mRNA levels of target genes after treatment with this compound.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the 6-well plate using TRIzol reagent (1 mL per well).

    • Transfer the lysate to a microcentrifuge tube and proceed with chloroform extraction and isopropanol precipitation according to the manufacturer's protocol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Protocol 3: Western Blot Analysis

Objective: To validate the changes in protein expression levels corresponding to the observed changes in mRNA levels.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G cluster_nucleus node_7OMM 7-O-Methyl morroniside node_IKK IKK node_7OMM->node_IKK inhibits node_IkB IκBα node_IKK->node_IkB phosphorylates node_NFkB NF-κB (p65/p50) node_IkB->node_NFkB sequesters node_Nucleus Nucleus node_NFkB->node_Nucleus translocates to node_ProInflammatory Pro-inflammatory Gene Expression (TNFα, IL-6, COX-2) node_Nucleus->node_ProInflammatory activates G cluster_nucleus node_7OMM 7-O-Methyl morroniside node_Nrf2 Nrf2 node_7OMM->node_Nrf2 promotes dissociation node_ROS Oxidative Stress (ROS) node_ROS->node_Nrf2 promotes dissociation node_Keap1 Keap1 node_Keap1->node_Nrf2 sequesters node_Nucleus Nucleus node_Nrf2->node_Nucleus translocates to node_ARE Antioxidant Response Element (ARE) node_Nucleus->node_ARE node_Antioxidant Antioxidant Gene Expression (HMOX1, NQO1) node_ARE->node_Antioxidant activates G node_CellCulture Cell Culture & Treatment node_RNA_Extraction RNA Extraction node_CellCulture->node_RNA_Extraction node_Protein_Extraction Protein Extraction node_CellCulture->node_Protein_Extraction node_cDNA_Synthesis cDNA Synthesis node_RNA_Extraction->node_cDNA_Synthesis node_qPCR qPCR node_cDNA_Synthesis->node_qPCR node_Data_Analysis Data Analysis node_qPCR->node_Data_Analysis node_Western_Blot Western Blot node_Protein_Extraction->node_Western_Blot node_Western_Blot->node_Data_Analysis

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140), a derivative of the iridoid glycoside morroniside, is a compound of interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. A critical aspect of evaluating the pharmacological activity of novel compounds like 7-O-Methyl morroniside is understanding their impact on cellular apoptosis, or programmed cell death. This application note provides a detailed protocol for the quantitative analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While specific data for this compound is emerging, the methodologies outlined are based on established principles and studies of the parent compound, morroniside, which has been shown to modulate apoptosis.[1][2][3][4]

The Annexin V/PI assay is a robust method for detecting the stages of apoptosis.[5][6][7][8] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][7][8] Propidium iodide, a fluorescent nucleic acid intercalating agent, is excluded by viable cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[5][6][7] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

The following tables summarize hypothetical quantitative data based on studies of morroniside, illustrating the potential dose-dependent and time-course effects of this compound on apoptosis in a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
10 µM this compound85.6 ± 3.48.1 ± 1.26.3 ± 0.9
50 µM this compound65.3 ± 4.520.5 ± 2.814.2 ± 1.8
100 µM this compound40.1 ± 5.235.8 ± 3.924.1 ± 3.1

Table 2: Time-Course Effect of 50 µM this compound on Apoptosis

Treatment DurationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 hours95.2 ± 2.12.5 ± 0.52.3 ± 0.4
12 hours80.4 ± 3.812.3 ± 1.57.3 ± 1.0
24 hours65.3 ± 4.520.5 ± 2.814.2 ± 1.8
48 hours48.9 ± 5.128.7 ± 3.522.4 ± 2.9

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, Jurkat, or a researcher-specific line) in 6-well plates at a density of 1 x 10^6 cells/well.

  • Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).

  • Vehicle Control: For the control group, add the same volume of vehicle (e.g., DMSO) to the culture medium.

  • Incubation: Treat the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol 2: Annexin V/PI Staining for Flow Cytometry
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well into 15 mL conical tubes.

    • Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Add 0.25% Trypsin-EDTA and incubate at 37°C until the cells detach. Neutralize the trypsin with a complete culture medium and transfer the cell suspension to 15 mL conical tubes.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathway

Studies on the parent compound, morroniside, suggest its protective anti-apoptotic effects may be mediated through the PI3K/Akt signaling pathway.[1][3] This pathway is crucial for cell survival and proliferation.

morroniside_pathway This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl-2 Bcl-2 Bad->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Harvesting Harvesting Treatment->Harvesting Washing Washing Harvesting->Washing Resuspend in Binding Buffer Resuspend in Binding Buffer Washing->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Data Interpretation Data Interpretation Flow Cytometry->Data Interpretation data_interpretation x_axis Annexin V-FITC --> y_axis <-- Propidium Iodide origin x_end origin->x_end y_end origin->y_end q1 Q1 Necrotic (Annexin V+/PI+) q2 Q2 Late Apoptotic (Annexin V+/PI+) q3 Q3 Viable (Annexin V-/PI-) q4 Q4 Early Apoptotic (Annexin V+/PI-)

References

Application Note and Protocol: Purification of 7-O-Methyl Morroniside from Crude Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside primarily found in plants such as Cornus officinalis (Shan Zhu Yu), has garnered significant interest for its potential therapeutic properties.[1][2] As research into its pharmacological activities progresses, the need for efficient and scalable purification methods from crude plant extracts becomes paramount. This document provides a detailed application note and a generalized protocol for the isolation and purification of 7-O-Methyl morroniside. The methodologies described are based on established techniques for the purification of structurally similar iridoid glycosides, such as morroniside, and can be adapted and optimized for specific laboratory requirements.

The purification strategy employs a two-step chromatographic process: an initial enrichment using macroporous resin chromatography followed by a high-resolution separation using high-speed counter-current chromatography (HSCCC). This combination has proven effective for isolating iridoid glycosides with high purity.[3][4][5]

Experimental Protocols

1. Preparation of Crude Extract

The initial step involves the extraction of this compound from the dried and powdered plant material.

  • Materials:

    • Dried and powdered plant material (e.g., Cornus officinalis fruit)

    • 50% Methanol (B129727) in water (v/v)

    • Ultrasonic bath

    • Filter paper or centrifuge

    • Rotary evaporator

  • Protocol:

    • Combine the powdered plant material with 50% methanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature. This method enhances extraction efficiency.

    • Separate the supernatant from the plant debris by filtration or centrifugation.

    • Repeat the extraction process on the residue 1-2 more times to ensure complete extraction.

    • Combine the supernatants and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Enrichment by Macroporous Resin Chromatography

This step aims to remove highly polar and non-polar impurities from the crude extract, thereby enriching the iridoid glycoside fraction.

  • Materials:

    • Macroporous adsorption resin (e.g., D101 or equivalent)

    • Chromatography column

    • Deionized water

    • 15% Ethanol (B145695) in water (v/v)

    • 40% Ethanol in water (v/v)

    • Fraction collector (optional)

  • Protocol:

    • Swell and pack the macroporous resin into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with deionized water.

    • Dissolve the crude extract in a small volume of deionized water and load it onto the column.

    • Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar compounds.

    • Elute the column with 15% ethanol to remove more polar impurities.

    • Elute the target fraction containing this compound with 40% ethanol.[3][4][5]

    • Collect the eluate and concentrate it using a rotary evaporator. This enriched fraction will be used for the subsequent purification step.

3. High-Purity Separation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[6][7][8]

  • Materials:

    • High-Speed Counter-Current Chromatography (HSCCC) instrument

    • Two-phase solvent system: n-butanol-methanol-1% acetic acid in water (4:1:6, v/v/v)[3][4][5]

    • HPLC system for fraction analysis

  • Protocol:

    • Prepare the two-phase solvent system by thoroughly mixing n-butanol, methanol, and 1% acetic acid in water in the specified ratio. Allow the mixture to separate in a separatory funnel.

    • Fill the HSCCC column with the upper phase, which will serve as the stationary phase.

    • Pump the lower phase (mobile phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

    • Dissolve the enriched fraction from the macroporous resin step in a small volume of the biphasic solvent mixture.

    • Inject the sample into the HSCCC system.

    • Continuously monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes quantitative data from a study on the purification of morroniside, a structurally related compound, using a similar methodology. This data can serve as a benchmark for optimizing the purification of this compound.

ParameterValueReference
Extraction
Extraction Solvent50% Methanol[3][4][5]
Macroporous Resin Chromatography
Resin TypeD-101[4]
Elution Solvent (Wash)15% Ethanol[3][4][5]
Elution Solvent (Target)40% Ethanol[3][4][5]
HSCCC Purification
Solvent Systemn-butanol-methanol-1% acetic acid water (4:1:6, v/v)[3][4][5]
Stationary PhaseUpper phase of the solvent system[3][4][5]
Sample Input50 mg of enriched sample[3][4][5]
Yield of Morroniside28.7 mg[3][5]
Purity of Morroniside97.8%[3][5]

Visualizations

Workflow for the Purification of this compound

Purification_Workflow cluster_extraction Step 1: Crude Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: High-Purity Separation Plant_Material Dried Plant Material Extraction Ultrasonic Extraction (50% Methanol) Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Wash1 Wash with Water Macroporous_Resin->Wash1 Remove Sugars Wash2 Wash with 15% Ethanol Wash1->Wash2 Remove Polar Impurities Elution Elute with 40% Ethanol Wash2->Elution Collect Target Concentration2 Rotary Evaporation Elution->Concentration2 Enriched_Fraction Enriched Fraction Concentration2->Enriched_Fraction HSCCC HSCCC Enriched_Fraction->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Pooling Pool Pure Fractions HPLC_Analysis->Pooling Final_Product Purified 7-O-Methyl Morroniside Pooling->Final_Product

Caption: A flowchart illustrating the multi-step process for purifying this compound.

References

Application of 7-O-Methylmorroniside in High-Throughput Screening for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylmorroniside, an iridoid glycoside derived from Cornus officinalis (Shan Zhu Yu), is emerging as a promising candidate for the development of novel neuroprotective therapeutics. This natural compound has demonstrated significant potential in mitigating key pathological processes underlying neurodegenerative diseases, including oxidative stress, neuroinflammation, and neuronal apoptosis. High-throughput screening (HTS) offers a powerful platform to systematically evaluate and characterize the neuroprotective activities of 7-O-Methylmorroniside and its analogs, accelerating the drug discovery pipeline.

These application notes provide detailed protocols for leveraging HTS to investigate the neuroprotective effects of 7-O-Methylmorroniside, focusing on its modulation of critical signaling pathways. The described assays are designed for scalability and automation, enabling the rapid screening of compound libraries to identify potent neuroprotective agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the neuroprotective effects of morroniside (B1252140) and its derivatives, providing a basis for dose-range selection and expected outcomes in HTS assays.

Table 1: Neuroprotective Activity of Morroniside in Neuronal Cell Models

Cell LineInsultMorroniside Concentration (µM)Observed EffectReference
SK-N-SHH₂O₂1 - 100Inhibition of apoptosis and ROS production[1]
OLN-93H₂O₂Not specifiedProtection against cell injury
PC12Aβ₂₅₋₃₅0.01 - 2Attenuation of apoptosis, ROS, and Ca²⁺ levels
N9Aβ₂₅₋₃₅0.01 - 2Attenuation of apoptosis, ROS, and Ca²⁺ levels

Table 2: Modulation of Nrf2 Signaling Pathway by Morroniside

Cell LineOutcomeMorroniside Concentration (µM)EffectReference
Ovarian Granulosa Cellsp-Nrf2 UpregulationNot specifiedSignificant increase[1]
Ovarian Granulosa CellsNrf2 Nuclear TranslocationNot specifiedPromotion[1]
Ovarian Granulosa CellsSOD and NQO1 ActivationNot specifiedTranscriptional activation[1]

Signaling Pathways and Mechanisms of Action

7-O-Methylmorroniside is hypothesized to exert its neuroprotective effects through the modulation of at least two key signaling pathways: the PI3K/Akt survival pathway and the Nrf2 antioxidant response pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is known to protect neurons from various insults. 7-O-Methylmorroniside is proposed to activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors like CREB, ultimately promoting neuronal survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_O_Methylmorroniside 7_O_Methylmorroniside Receptor Receptor 7_O_Methylmorroniside->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt p_Bad p-Bad (Inactive) p_Akt->p_Bad Phosphorylates (Inactivates) p_CREB p-CREB (Active) p_Akt->p_CREB Phosphorylates Bad Bad Bcl_2 Bcl_2 p_Bad->Bcl_2 Releases Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits CREB CREB Survival_Genes Survival Gene Transcription p_CREB->Survival_Genes Neuronal_Survival Neuronal_Survival Survival_Genes->Neuronal_Survival Promotes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation 7_O_Methylmorroniside 7_O_Methylmorroniside 7_O_Methylmorroniside->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to Maf sMaf ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->ARE Binds to Neurite_Outgrowth_Workflow Seed_Neurons Seed iPSC-derived neurons in 384-well plates Differentiate Differentiate neurons Seed_Neurons->Differentiate Treat_Compound Treat with 7-O-Methylmorroniside (dose-response) Differentiate->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate Stain_Cells Fix and stain for neurons (e.g., βIII-tubulin) and nuclei (e.g., DAPI) Incubate->Stain_Cells Image_Acquisition Automated high-content imaging Stain_Cells->Image_Acquisition Image_Analysis Quantify neurite length, branch points, and cell number Image_Acquisition->Image_Analysis Data_Analysis Generate dose-response curves Image_Analysis->Data_Analysis Nrf2_Activation_Workflow Seed_Cells Seed ARE-luciferase reporter cells in 384-well plates Treat_Compound Treat with 7-O-Methylmorroniside (dose-response) Seed_Cells->Treat_Compound Incubate Incubate for 16-24 hours Treat_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Generate dose-response curves Measure_Luminescence->Data_Analysis Anti_Inflammatory_Workflow Seed_Microglia Seed microglial cells (e.g., BV-2 or iPSC-derived) in 384-well plates Pretreat_Compound Pre-treat with 7-O-Methylmorroniside Seed_Microglia->Pretreat_Compound Induce_Inflammation Induce inflammation with LPS Pretreat_Compound->Induce_Inflammation Incubate Incubate for 24 hours Induce_Inflammation->Incubate Measure_NO Measure nitric oxide (NO) production using Griess reagent Incubate->Measure_NO Measure_Cytokines Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or HTRF Incubate->Measure_Cytokines Data_Analysis Generate dose-response curves Measure_NO->Data_Analysis Measure_Cytokines->Data_Analysis

References

Application Notes and Protocols for Studying Morroniside in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 7-O-Methylmorroniside: While the primary request specified 7-O-Methylmorroniside, a comprehensive literature search did not yield specific studies on this particular derivative in the context of Parkinson's disease animal models. However, significant research has been conducted on its parent compound, morroniside (B1252140) . The following application notes and protocols are based on the available data for morroniside, which is expected to have similar neuroprotective properties. This information provides a strong foundation for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of morroniside and its derivatives.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Animal models that replicate key pathological features of PD are crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.[2] Morroniside, an iridoid glycoside, has demonstrated significant neuroprotective effects in a widely used neurotoxin-based animal model of Parkinson's disease.[1][3]

These application notes provide an overview of the experimental framework for evaluating the efficacy of morroniside in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. Detailed protocols for animal model induction, drug administration, behavioral assessments, and histological and biochemical analyses are provided.

Animal Model Selection

The MPTP-induced mouse model is a well-established and widely used model that recapitulates many of the key features of Parkinson's disease, including the selective degeneration of dopaminergic neurons and subsequent motor deficits.[4] This model is particularly suitable for screening potential neuroprotective compounds.

Species: Mouse (C57BL/6 strain is commonly used due to its high sensitivity to MPTP).[5]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of morroniside in an MPTP-induced mouse model of Parkinson's disease.

Table 1: Behavioral Assessments [2]

Treatment GroupOpen-Field Test (Total Distance, m)Pole Test (Time to Turn, s)Pole Test (Total Time, s)
Control15.2 ± 1.81.8 ± 0.38.5 ± 1.2
MPTP Model8.7 ± 1.5#4.5 ± 0.8#18.2 ± 2.5#
Morroniside (25 mg/kg) + MPTP10.5 ± 1.63.5 ± 0.614.8 ± 2.1
Morroniside (50 mg/kg) + MPTP12.8 ± 1.72.8 ± 0.511.5 ± 1.8
Morroniside (100 mg/kg) + MPTP14.1 ± 1.92.1 ± 0.49.2 ± 1.5*

#p < 0.05 compared to the control group. *p < 0.05 compared to the model group.

Table 2: Neurochemical and Histological Analysis [6]

Treatment GroupStriatal Dopamine (ng/mg protein)Substantia Nigra TH-positive Neurons (count)
Control15.8 ± 2.14500 ± 350
MPTP Model6.2 ± 1.1#2100 ± 280#
Morroniside (50 mg/kg) + MPTP11.5 ± 1.93500 ± 310

#p < 0.05 compared to the control group. *p < 0.05 compared to the model group.

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile 0.9% saline

  • Animal handling and injection equipment

Procedure:

  • Prepare a fresh solution of MPTP in sterile saline at a concentration of 10 mg/mL.

  • Administer MPTP hydrochloride intraperitoneally (i.p.) at a dose of 30 mg/kg body weight once daily for 5 consecutive days.[7]

  • The control group receives daily i.p. injections of sterile saline.

  • Monitor the animals closely for any signs of distress or adverse reactions.

Morroniside Administration Protocol

Materials:

  • Morroniside

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles

Procedure:

  • Prepare solutions of morroniside in the chosen vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/mL).

  • Administer morroniside orally by gavage at the specified doses (e.g., 25, 50, and 100 mg/kg body weight) once daily.

  • Treatment with morroniside can be initiated either before (pre-treatment) or after (post-treatment) the MPTP administration, depending on the study design (to assess preventive or therapeutic effects). A common protocol involves starting morroniside treatment 3 days prior to the first MPTP injection and continuing for the duration of the experiment.

Behavioral Testing Protocols

This test is used to assess locomotor activity and exploratory behavior.

Procedure:

  • Place a mouse in the center of an open-field arena (e.g., 40 cm x 40 cm x 40 cm).

  • Record the animal's activity using an automated tracking system for a set duration (e.g., 5 minutes).

  • Analyze the total distance traveled and time spent in the center versus the periphery of the arena.

This test evaluates bradykinesia and motor coordination.

Procedure:

  • Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter).

  • Record the time it takes for the mouse to turn downwards (time to turn) and the total time to descend the pole.

  • A maximum time (e.g., 120 seconds) is typically set for the trial.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for assessing the number of dopaminergic neurons in the substantia nigra.

Procedure:

  • Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brains and post-fix in 4% PFA overnight.

  • Cryoprotect the brains in a sucrose (B13894) solution gradient (e.g., 20% then 30%).

  • Section the brains coronally (e.g., 30 µm thickness) using a cryostat.

  • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) using a primary antibody against TH and an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 MPTP-induced Neurotoxicity cluster_1 Morroniside Neuroprotection MPTP MPTP MPP MPP+ MPTP->MPP MAO-B ROS ↑ Reactive Oxygen Species (ROS) MPP->ROS Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Mitochondrial_Damage->Ferroptosis Dopaminergic_Neuron_Death Dopaminergic Neuron Death Ferroptosis->Dopaminergic_Neuron_Death Morroniside Morroniside Nrf2 Nrf2 Activation Morroniside->Nrf2 ARE ARE Activation Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (GSH, GPX4) ARE->Antioxidant_Enzymes Inhibition_of_Ferroptosis Inhibition of Ferroptosis Antioxidant_Enzymes->Inhibition_of_Ferroptosis Inhibition_of_Ferroptosis->Ferroptosis Inhibits

Caption: Proposed mechanism of morroniside neuroprotection.

G cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice) Group_Allocation Group Allocation (Control, MPTP, Morroniside + MPTP) Animal_Acclimatization->Group_Allocation Treatment_Period Treatment Period (Morroniside/Vehicle Administration) Group_Allocation->Treatment_Period MPTP_Induction MPTP Induction (30 mg/kg, i.p. for 5 days) Treatment_Period->MPTP_Induction Behavioral_Tests Behavioral Tests (Open-Field, Pole Test) MPTP_Induction->Behavioral_Tests Tissue_Collection Tissue Collection (Brain Dissection) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Striatal Dopamine) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (TH Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for morroniside studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 7-O-Methyl morroniside (B1252140).

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during your experiments with 7-O-Methyl morroniside.

Issue 1: Inconsistent or low plasma concentrations of this compound in animal models.

  • Possible Cause 1: Poor aqueous solubility.

    • Solution: this compound, like its parent compound morroniside, may have limited solubility in gastrointestinal fluids, which is a primary factor for low bioavailability.[1][2] Consider formulation strategies that enhance solubility. Micronization to increase the surface area of the drug powder can improve dissolution rates.[3] Another approach is to create solid dispersions, where the drug is dispersed in a hydrophilic carrier.[1]

  • Possible Cause 2: Low membrane permeability.

    • Solution: The ability of this compound to cross the intestinal epithelium may be limited. Studies on morroniside suggest it is not a substrate for P-glycoprotein (P-gp) efflux pumps, which is a positive factor; however, its inherent permeability may still be low.[4][5] The use of permeation enhancers in your formulation could be explored, though this requires careful toxicological assessment. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form at the site of absorption.[3]

  • Possible Cause 3: Pre-systemic metabolism (First-Pass Effect).

    • Solution: While specific data on the first-pass metabolism of this compound is limited, it is a potential contributor to low bioavailability. Co-administration with inhibitors of relevant metabolic enzymes could be investigated in preclinical models to assess the extent of this effect. However, this approach has significant translational challenges for clinical use.

Issue 2: High variability in bioavailability between individual animals.

  • Possible Cause 1: Fed vs. Fasted State.

    • Solution: The gastrointestinal environment, including pH and presence of food, can significantly impact drug absorption.[6] Standardize your experimental protocol to either a fasted or fed state for all animals to minimize this variability. For poorly soluble drugs, administration with food, particularly a high-fat meal, can sometimes enhance absorption, a phenomenon to consider during formulation development.

  • Possible Cause 2: Formulation instability.

    • Solution: If using a liquid formulation, ensure the drug remains in solution and does not precipitate over time. For solid formulations, assess their dissolution profile to ensure it is consistent. For advanced formulations like SEDDS or lipid nanoparticles, stability studies are crucial to ensure they form the desired nano-emulsions or nanoparticles consistently upon administration.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of morroniside, and what can be inferred for this compound?

A1: Studies in Sprague-Dawley rats have shown the absolute oral bioavailability of morroniside to be low, in the range of 3.6% to 7.0%.[7] One study reported a bioavailability of 4.3%.[4][5] Given that this compound is a derivative, it is reasonable to hypothesize that it also exhibits low oral bioavailability. Therefore, strategies to enhance its absorption are likely necessary for in vivo efficacy studies.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Based on strategies for similar compounds, two promising approaches are:

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal tract. This can improve the solubility and absorption of lipophilic drugs.

  • Nanotechnology-Based Approaches: Encapsulating this compound into lipid nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs)) can protect it from degradation, improve its solubility, and enhance its uptake.[2] Studies on other iridoid glycosides like aucubin (B1666126) and catalpol (B1668604) have shown high encapsulation efficiency in lipid nanoparticles.[8][9][10]

Q3: Are there any known drug transporters that interact with morroniside?

A3: Research on morroniside suggests that it is not a specific substrate of the P-glycoprotein (P-gp) efflux transporter.[4][5] This is advantageous, as P-gp can actively pump drugs out of intestinal cells, thereby reducing their absorption. The transport of morroniside across Caco-2 cell monolayers appears to be pH-dependent.[7]

Q4: How does the processing of Cornus officinalis affect the pharmacokinetics of its iridoid glycosides?

A4: Interestingly, one study found that wine-processing of Corni Fructus led to a faster absorption rate of morroniside in rats.[11] This suggests that traditional processing methods may influence the bioavailability of the active compounds, a factor to consider if working with crude extracts.

Quantitative Data on Bioavailability Enhancement of Iridoid Glycosides

The following table summarizes quantitative data from studies on enhancing the bioavailability of iridoid glycosides, which can serve as a reference for formulating this compound.

Formulation StrategyIridoid Glycoside(s)Key FindingsReference(s)
Lipid Nanoparticles AucubinEncapsulation efficiency of 89.52%[12]
Lipid Nanoparticles CatalpolEncapsulation efficiency of 77.02%[12]
Wine-Processing of Crude Drug MorronisideFaster absorption rate (PTmax=0.092) in rats compared to raw form.[11]

Experimental Protocols

Protocol 1: Development and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a SEDDS for this compound to improve its solubility and dissolution.

  • Methodology:

    • Excipient Screening:

      • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP, PEG 400).

      • Select an oil, surfactant, and co-surfactant that demonstrate high solubility for the compound.

    • Formulation:

      • Prepare different ratios of the selected oil, surfactant, and co-surfactant.

      • Dissolve this compound in each mixture to its maximum solubility.

    • Emulsification Study:

      • Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

    • Characterization:

      • Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion.

      • Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering.

      • Determine the drug content in the formulation using a validated analytical method (e.g., HPLC).

    • In Vitro Dissolution:

      • Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to the unformulated compound.

Protocol 2: Preparation of Lipid Nanoparticles

  • Objective: To encapsulate this compound in lipid nanoparticles to enhance its stability and potential for improved absorption.

  • Methodology (based on emulsification-ultrasonication for hydrophilic compounds):

    • Preparation of Phases:

      • Aqueous Phase (Internal): Dissolve this compound in an aqueous buffer.

      • Oil Phase: Melt a solid lipid (e.g., Softisan® 100) and dissolve a surfactant (e.g., Span® 80) in it.

      • Aqueous Phase (External): Prepare a solution of a hydrophilic surfactant (e.g., Tween® 80) in water.

    • Emulsification:

      • Add the internal aqueous phase to the oil phase and homogenize at high speed to form a w/o primary emulsion.

      • Add the primary emulsion to the external aqueous phase and homogenize again to form a w/o/w double emulsion.

    • Sonication:

      • Subject the double emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

    • Characterization:

      • Measure the average particle size (Z-Ave), polydispersity index (PDI), and zeta potential (ZP) using dynamic light scattering.

      • Determine the encapsulation efficiency by separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant.

Visualizations

experimental_workflow_sedds cluster_screening Excipient Screening cluster_formulation Formulation cluster_characterization Characterization A Solubility in Oils D Select Excipients A->D B Solubility in Surfactants B->D C Solubility in Co-surfactants C->D E Prepare Ratios & Dissolve Compound D->E F Emulsification Study E->F G Droplet Size Analysis F->G H In Vitro Dissolution G->H I Optimized SEDDS H->I

Caption: Workflow for SEDDS Formulation and Optimization.

experimental_workflow_nanoparticles cluster_preparation Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization A Internal Aqueous Phase (Drug Solution) D Primary Emulsion (w/o) A->D B Oil Phase (Lipid + Surfactant) B->D C External Aqueous Phase (Surfactant Solution) E Double Emulsion (w/o/w) C->E D->E F High-Power Sonication E->F G Particle Size & Zeta Potential F->G H Encapsulation Efficiency F->H I Lipid Nanoparticle Suspension G->I H->I

Caption: Workflow for Lipid Nanoparticle Preparation.

References

Technical Support Center: Optimizing HPLC Gradient for Separation of 7-O-Methyl Morroniside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of 7-O-Methyl morroniside (B1252140) isomers via High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Troubleshooting Guide

Resolving closely eluting or co-eluting isomers of 7-O-Methyl morroniside requires a systematic approach to HPLC method development. This guide addresses common issues encountered during gradient optimization.

Issue 1: Poor Resolution Between Isomeric Peaks

Symptoms:

  • Overlapping peaks.

  • Shoulders on the main peak.

  • Inconsistent peak integration.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity. Adjust the pH of the aqueous phase, as small changes can significantly impact the ionization and retention of isomers.
Gradient Slope is Too Steep Decrease the gradient slope (i.e., make the change in organic solvent concentration more gradual over a longer time). This increases the opportunity for isomers to interact differently with the stationary phase.[1][2]
Inappropriate Column Chemistry Screen different stationary phases. A phenyl-hexyl or a column with a different C18 bonding chemistry might offer different selectivity for aromatic or structurally similar compounds.[3]
Elevated Column Temperature Lowering the column temperature can sometimes enhance the separation of isomers by increasing the viscosity of the mobile phase and promoting stronger interaction with the stationary phase.[4]

Logical Troubleshooting Flow for Poor Resolution:

Poor_Resolution Start Poor Resolution Observed Modify_Gradient Flatten Gradient Slope Start->Modify_Gradient Change_Solvent Change Organic Modifier (ACN/MeOH) Modify_Gradient->Change_Solvent No/Minor Improvement Resolution_Improved Resolution Improved Modify_Gradient->Resolution_Improved Significant Improvement Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH No/Minor Improvement Change_Solvent->Resolution_Improved Significant Improvement Change_Column Screen Different Column Chemistries Adjust_pH->Change_Column No/Minor Improvement Adjust_pH->Resolution_Improved Significant Improvement Optimize_Temp Adjust Column Temperature Change_Column->Optimize_Temp No/Minor Improvement Change_Column->Resolution_Improved Significant Improvement Optimize_Temp->Resolution_Improved Significant Improvement

Caption: Troubleshooting workflow for poor isomeric resolution.

Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks.

  • Reduced peak height and sensitivity.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic analytes, interactions with residual silanols on the silica (B1680970) backbone can cause tailing. Use a base-deactivated column or add a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[5]
Column Overload Reduce the sample concentration or injection volume.[5][6]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[6]

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for separating this compound isomers?

While specific optimized methods for this compound isomers are not widely published, a good starting point based on the analysis of similar iridoid glycosides would be a reversed-phase C18 column with a water/acetonitrile gradient.[7]

Example Starting Gradient:

Time (min)% Water (0.1% Formic Acid)% Acetonitrile
0955
206040
25595
30595
31955
40955

Q2: How does temperature affect the separation of these isomers?

Temperature can be a critical parameter. For the separation of morroniside anomers, a lower temperature (e.g., 7°C) was found to improve separation.[4] It is recommended to investigate a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific isomers.

Q3: What type of HPLC column is best suited for this separation?

A standard C18 column is a common first choice. However, because isomers have very similar hydrophobicity, columns that offer alternative selectivities, such as phenyl-hexyl or polar-embedded phases, may provide better resolution.[3][6]

Q4: My baseline is drifting during the gradient. What can I do?

Baseline drift in gradient elution is often due to the mobile phase. Ensure you are using high-purity HPLC or LC-MS grade solvents and additives. Pre-mixing the mobile phases or using a mobile phase proportioning valve can also help. Additionally, ensure the column is properly equilibrated before each injection.[2][8]

Experimental Workflow for Method Development:

References

troubleshooting contamination in 7-O-Methyl morroniside purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-O-Methylmorroniside.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants observed during the purification of 7-O-Methylmorroniside from Cornus officinalis?

A1: The most prevalent contaminants are typically other structurally related iridoid glycosides that are co-extracted from the plant material.[1][2][3] These include, but are not limited to, morroniside (B1252140), loganin (B1675030), and cornuside.[1][2][3] Additionally, depending on the extraction method, other classes of compounds can be present, such as phenolic compounds (e.g., gallic acid, tannins), flavonoids (e.g., quercetin (B1663063) glycosides), sugars, and pigments like anthocyanins.[4][5][6][7][8][9][10][11]

Q2: My final product shows a lower purity than expected after purification. What are the likely causes?

A2: Lower than expected purity can stem from several factors:

  • Incomplete separation from other iridoid glycosides: Structurally similar compounds like morroniside and loganin can be difficult to separate completely.

  • Presence of phenolic compounds: These compounds are abundant in Cornus officinalis and may co-elute with 7-O-Methylmorroniside.[4][5][8]

  • Suboptimal chromatography conditions: Incorrect mobile phase composition, gradient slope, or stationary phase selection can lead to poor resolution.

  • Column overloading: Exceeding the binding capacity of the chromatography column can result in co-elution of impurities.

  • Degradation of the target molecule: Although information on the stability of 7-O-Methylmorroniside is limited, harsh pH or temperature conditions during purification could potentially lead to degradation.

Q3: I am observing broad or tailing peaks during HPLC analysis of my purified 7-O-Methylmorroniside. What could be the issue?

A3: Peak broadening or tailing in HPLC can be caused by several issues:

  • Column degradation: The stationary phase of the HPLC column may be degrading.

  • Contamination at the column inlet: Particulate matter or strongly retained impurities from the sample can block the inlet frit.

  • Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be optimal for the analyte.

  • Secondary interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column.

  • Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Troubleshooting Guides

Issue 1: Low Yield of 7-O-Methylmorroniside After Macroporous Resin Chromatography
Possible Cause Suggested Solution
Inappropriate Resin Type Select a resin with appropriate polarity and pore size for iridoid glycosides. Non-polar or weakly polar resins are often effective.
Suboptimal Adsorption Conditions Adjust the pH and/or ethanol (B145695) concentration of the sample solution to maximize adsorption.
Flow Rate Too High During Loading Decrease the flow rate to allow sufficient time for the analyte to bind to the resin.
Inefficient Elution Optimize the eluting solvent. A stepwise gradient of ethanol in water is commonly used. Ensure a sufficient volume of the eluting solvent is used.
Analyte Degradation on Resin Investigate the stability of 7-O-Methylmorroniside under the pH and solvent conditions used.
Issue 2: Co-elution of Contaminants During High-Speed Counter-Current Chromatography (HSCCC)
Possible Cause Suggested Solution
Inappropriate Two-Phase Solvent System Systematically screen different solvent systems to find one that provides a suitable partition coefficient (K) for 7-O-Methylmorroniside and good separation from contaminants. The HEMWat (n-hexane-ethyl acetate-methanol-water) system is often a good starting point for iridoid glycosides.
Incorrect Flow Rate or Rotational Speed Optimize the flow rate of the mobile phase and the rotational speed of the centrifuge to improve resolution.
Sample Overloading Reduce the amount of sample injected to avoid broad peaks and co-elution.
Emulsion Formation If an emulsion forms, try adding a small amount of an anti-emulsifying agent or modify the solvent system.

Experimental Protocols

Protocol 1: General Purification Workflow for 7-O-Methylmorroniside

This protocol outlines a common strategy for the isolation and purification of 7-O-Methylmorroniside from Cornus officinalis.

  • Extraction:

    • Air-dry and powder the fruit of Cornus officinalis.

    • Extract the powder with 70-80% ethanol or hot water under reflux.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography (Initial Cleanup):

    • Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8 or similar).

    • Wash the column with water to remove sugars and other highly polar compounds.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify those containing 7-O-Methylmorroniside.

  • High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

    • Combine and concentrate the 7-O-Methylmorroniside-rich fractions from the previous step.

    • Select an appropriate two-phase solvent system (e.g., n-butanol-methanol-water).

    • Perform HSCCC separation to isolate 7-O-Methylmorroniside from other closely related iridoid glycosides.

  • Purity Analysis:

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Start with a low percentage of A (e.g., 5-10%) and increase to a higher percentage (e.g., 80-90%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 240 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Visualizations

PurificationWorkflow Start Cornus officinalis Fruit Powder Extraction Extraction (e.g., 70% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction Enriched Iridoid Glycoside Fraction MacroporousResin->EnrichedFraction Waste1 Sugars, Pigments MacroporousResin->Waste1 HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC PureCompound Pure 7-O-Methylmorroniside HSCCC->PureCompound Waste2 Other Iridoid Glycosides, Phenolics HSCCC->Waste2

Caption: A typical experimental workflow for the purification of 7-O-Methylmorroniside.

TroubleshootingLogic Start Low Purity of 7-O-Methylmorroniside CheckHPLC Review HPLC Chromatogram: - Broad Peaks? - Tailing Peaks? - Co-eluting Peaks? Start->CheckHPLC CheckMethod Evaluate Purification Method: - Column Overloading? - Incorrect Solvent System? Start->CheckMethod OptimizeHPLC Optimize HPLC Method: - Adjust Gradient - Change Column - Check Sample Solvent CheckHPLC->OptimizeHPLC OptimizePurification Optimize Purification Protocol: - Reduce Sample Load - Screen New Solvent Systems - Adjust Flow Rate CheckMethod->OptimizePurification Reanalyze Re-analyze Purified Product OptimizeHPLC->Reanalyze OptimizePurification->Reanalyze

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

stability issues of 7-O-Methyl morroniside in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-O-Methyl morroniside (B1252140) in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-O-Methyl morroniside in solution?

A1: The stability of this compound, like other iridoid glycosides, is primarily influenced by pH, temperature, and light exposure.[1] Inappropriate pH conditions or elevated temperatures can lead to hydrolysis or other degradation reactions. Exposure to light may cause photodegradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, this compound can be dissolved in common laboratory solvents such as methanol, ethanol, and DMSO. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in a high-quality anhydrous solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on studies of similar iridoid glycosides, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7).[1] Strong acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other labile functional groups, leading to degradation.[1]

Q4: What is the expected thermal stability of this compound?

A4: Iridoid glycosides can be sensitive to high temperatures.[1] For experimental purposes, it is recommended to avoid prolonged exposure to temperatures above 40°C. For long-term storage of solutions, sub-zero temperatures (-20°C or -80°C) are recommended.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Ensure the pH of your experimental buffer is within the stable range (pH 4-7). - Protect solutions from light and elevated temperatures.
Appearance of unexpected peaks in chromatography (e.g., HPLC, UPLC). Formation of degradation products.- Perform a forced degradation study to identify potential degradation products. - Adjust the pH of the mobile phase to improve the separation of the parent compound from its degradants. - Ensure the purity of the starting material.
Difficulty in dissolving the compound. The compound may have low solubility in the chosen solvent.- Try gentle warming or sonication to aid dissolution. - Consider using a co-solvent system. For aqueous solutions, starting with a concentrated stock in DMSO and then diluting with the aqueous buffer is a common practice.
Precipitation of the compound from solution upon storage. Supersaturation or instability of the solution.- Prepare solutions at a concentration known to be within the solubility limit for that solvent. - If storing at low temperatures, ensure the compound remains soluble at that temperature. If not, consider storing at a slightly higher temperature where it remains in solution, provided it is stable.

Data Presentation

Table 1: General Stability Profile of Iridoid Glycosides (Inferred for this compound)

Condition Solvent/Medium Temperature Expected Stability Primary Degradation Pathway (Hypothesized)
pH Aqueous Buffer (pH < 4)Room TemperatureModerate to LowAcid-catalyzed hydrolysis of the glycosidic bond.
Aqueous Buffer (pH 4-7)Room TemperatureHighMinimal degradation expected.
Aqueous Buffer (pH > 8)Room TemperatureLowBase-catalyzed hydrolysis and potential epimerization.[1]
Temperature Methanol, DMSO-20°CHigh-
Aqueous Buffer (pH 7)4°CGoodSlow hydrolysis.
Aqueous Buffer (pH 7)40°CModerateAccelerated hydrolysis.[1]
Aqueous Buffer (pH 7)80°CLowRapid degradation.[1]
Light Various SolventsRoom TemperaturePotentially UnstablePhotodegradation.

Disclaimer: The data in this table is inferred from studies on structurally related iridoid glycosides and represents expected trends. Specific stability studies on this compound are required for definitive data.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Alkaline: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solution in a neutral buffer (e.g., pH 7) at 60-80°C.

    • Photolytic: Expose a solution in a quartz cuvette to a photostability chamber.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions (e.g., 4°C, protected from light).

  • Neutralization: After incubation, neutralize the acidic and alkaline samples.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to assess the extent of degradation and the formation of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use hplc HPLC/UPLC Analysis use->hplc Post-experiment Analysis stress Forced Degradation (pH, Temp, Light) stress->hplc data Data Interpretation hplc->data

Caption: Workflow for solution preparation, experimental use, and stability analysis of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability pH pH compound->pH Temp Temperature compound->Temp Light Light Exposure compound->Light Solvent Solvent Choice compound->Solvent Stable Stable Compound pH->Stable Optimal Conditions Degraded Degradation Products pH->Degraded Adverse Conditions Temp->Stable Optimal Conditions Temp->Degraded Adverse Conditions Light->Stable Optimal Conditions Light->Degraded Adverse Conditions Solvent->Stable Optimal Conditions Solvent->Degraded Adverse Conditions

Caption: Factors influencing the stability of this compound and potential outcomes.

References

Technical Support Center: Optimizing Cell-Based Assays with 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in cell-based assays involving 7-O-Methyl morroniside (B1252140).

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Methyl morroniside?

This compound is an iridoid glycoside, a type of naturally occurring chemical compound. It is a derivative of morroniside, which is extracted from the fruit of Cornus officinalis (Shan zhu yu), a plant used in traditional Chinese medicine.[1] Morroniside itself is known for a variety of pharmacological effects, including neuroprotective, bone-protective, cardioprotective, and hepatoprotective activities.[2] Research suggests that alkylation at the C-7 position of morroniside, as in this compound, can enhance its biological activity.[3]

Q2: What are the known biological effects of the related compound, morroniside, in cell-based assays?

Morroniside has been shown to exert several biological effects in various cell models, which may be relevant to studies using this compound:

  • Neuroprotection: Morroniside has demonstrated neuroprotective effects against oxidative stress and apoptosis in neuronal cell lines by activating the PI3K/AKT and Nrf2/ARE signaling pathways.[2][4] It can reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the expression of antioxidant enzymes.[2][4]

  • Anti-inflammatory Effects: Morroniside can inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.[5]

  • Osteogenic Differentiation: It has been shown to promote the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts.[5]

Q3: Which signaling pathways are known to be modulated by the related compound, morroniside?

Morroniside has been reported to modulate several key signaling pathways:

  • PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation. Morroniside can activate this pathway to protect against apoptosis.[2]

  • Nrf2/ARE Pathway: This is a major antioxidant response pathway. Morroniside can activate Nrf2, leading to the expression of antioxidant enzymes like SOD and NQO1.[4][6]

  • NF-κB/MAPK Pathway: These pathways are central to the regulation of inflammation. Morroniside can inhibit their activation to reduce the expression of pro-inflammatory mediators.[5]

Troubleshooting Guides

Issue 1: High Variability in Assay Readouts

High variability between replicate wells or experiments is a common issue in cell-based assays.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling. Avoid swirling the plate, which can cause cells to accumulate at the edges of the well ("edge effect").
Inconsistent Compound Concentration Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in culture medium for each experiment. Ensure thorough mixing of the compound in the medium before adding to the cells.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Changes in cell morphology can indicate stress and affect metabolism.[7]
Evaporation from Edge Wells To minimize evaporation during long incubation periods, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.[7]

Issue 2: Unexpected Cytotoxicity

Observing higher-than-expected cell death can confound assay results.

Potential Cause Recommended Solution
High Concentration of this compound Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and assay duration. Start with a broad range of concentrations based on published data for morroniside.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including vehicle controls.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: Inconsistent or No Effect of this compound

The compound may not produce the expected biological effect.

Potential Cause Recommended Solution
Sub-optimal Incubation Time The timing of the biological response can vary. Perform a time-course experiment to identify the optimal time point to observe the desired effect after treatment.
Cell Line Specificity The biological activity of a compound can be cell-type specific. Confirm that your chosen cell line expresses the target pathways of interest.
Compound Quality Ensure the purity and integrity of your this compound. If possible, obtain a certificate of analysis from the supplier.

Quantitative Data Summary

The following table summarizes effective concentrations of the related compound, morroniside , from various studies. This data can serve as a starting point for designing experiments with this compound.

Cell LineAssayEffective Concentration of MorronisideOutcome
PC12 cellsNeuroprotection against MPP+25, 50, 100 mg/kg (in vivo)Reduced neuronal injury, inhibited ferroptosis[4]
Human Granulosa CellsProtection against H2O2-induced damageNot specifiedReduced oxidative damage and apoptosis[6]
Bone Marrow Stromal Cells (BMSCs)Osteogenic differentiationNot specifiedPromoted osteogenic differentiation[5]
HT-22 cellsProtection against oxygen-glucose deprivationNot specifiedIncreased viability, suppressed oxidative stress[2]

Experimental Protocols

1. General Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells) and normalize the results to the vehicle control to determine the percentage of cell viability.

2. Western Blot for Signaling Pathway Analysis

This protocol outlines the general steps to analyze changes in protein expression in key signaling pathways.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the determined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, Nrf2, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation assay_execution 5. Assay Execution incubation->assay_execution data_analysis 6. Data Analysis assay_execution->data_analysis

Caption: A generalized experimental workflow for cell-based assays with this compound.

PI3K_AKT_pathway morroniside Morroniside pi3k PI3K morroniside->pi3k activates akt AKT pi3k->akt activates apoptosis Apoptosis akt->apoptosis inhibits cell_survival Cell Survival akt->cell_survival promotes

Caption: The PI3K/AKT signaling pathway, which can be activated by morroniside to promote cell survival.

Nrf2_ARE_pathway morroniside Morroniside nrf2 Nrf2 morroniside->nrf2 activates are ARE nrf2->are translocates to nucleus and binds to antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, NQO1) are->antioxidant_enzymes promotes transcription of oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress reduces

Caption: The Nrf2/ARE antioxidant response pathway, which can be activated by morroniside.

NFkB_MAPK_pathway morroniside Morroniside traf6 TRAF6 morroniside->traf6 inhibits nfkb NF-κB traf6->nfkb activates mapk MAPK (p38, ERK) traf6->mapk activates inflammation Inflammation nfkb->inflammation promotes mapk->inflammation promotes

Caption: The NF-κB and MAPK inflammatory pathways, which can be inhibited by morroniside.

References

Technical Support Center: Synthesis of 7-O-Methyl Morroniside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 7-O-Methyl morroniside (B1252140) and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: While extensive literature searches were conducted, a specific, detailed protocol for the 7-O-methylation of morroniside was not found in publicly available scientific literature. Therefore, the experimental protocols and troubleshooting advice provided below are based on established principles of iridoid glycoside chemistry, general methylation reactions, and protecting group strategies in carbohydrate synthesis. These are intended as representative guidance and may require optimization for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 7-O-Methyl morroniside derivatives?

A1: The primary challenges in the synthesis of this compound derivatives include:

  • Selective Methylation: Morroniside possesses multiple hydroxyl groups of similar reactivity. Achieving selective methylation at the 7-O position without affecting other hydroxyl groups requires careful selection of reagents and reaction conditions.

  • Protecting Group Strategy: To ensure selectivity, a multi-step process involving the use of protecting groups is often necessary. The selection, introduction, and removal of these protecting groups can be complex and may affect the overall yield.

  • Purification: The separation of the desired 7-O-methylated product from the starting material, unreacted reagents, and potential side products (e.g., other methylated isomers) can be challenging due to their similar polarities.

  • Reaction Optimization: Achieving a high yield of the final product often requires careful optimization of various reaction parameters, including the choice of methylating agent, base, solvent, temperature, and reaction time.

Q2: Which methylating agents are suitable for the 7-O-methylation of morroniside?

A2: Several methylating agents can be considered, each with its own advantages and disadvantages. Common choices include:

  • Methyl iodide (CH₃I) with a base (e.g., NaH, Ag₂O): A common and effective method, but methyl iodide is toxic and requires careful handling. The choice of base is crucial for selectivity.

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄) with a base: A powerful methylating agent, but it is highly toxic and corrosive.

  • Diazomethane (CH₂N₂): Effective for methylating acidic hydroxyl groups, but it is explosive and toxic, requiring specialized equipment and handling procedures.

  • (Trimethylsilyl)diazomethane (TMSCHN₂): A safer alternative to diazomethane.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves chromatographic techniques. Due to the polar nature of iridoid glycosides, the following methods are often employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful technique for separating closely related compounds. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is well-suited for the preparative separation of natural products like iridoid glycosides and can be an effective method for obtaining high-purity compounds.

  • Column Chromatography: Traditional silica (B1680970) gel column chromatography can be used, but separation of isomers may be difficult. Reversed-phase silica gel can also be an option.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time. - Increase reaction temperature (monitor for side product formation). - Use a more reactive methylating agent or a stronger base.
Degradation of starting material or product - Use milder reaction conditions (lower temperature, less harsh base). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Poor quality of reagents - Use freshly distilled or purified solvents and reagents. - Verify the activity of the methylating agent and the base.
Issues with protecting groups (if used) - Ensure complete introduction and removal of protecting groups. - Choose protecting groups that are stable under the methylation conditions.
Problem 2: Poor Selectivity (Methylation at other hydroxyl groups)
Possible Cause Suggested Solution
High reactivity of other hydroxyl groups - Employ a protecting group strategy to block more reactive hydroxyls before methylation. - Use a bulkier methylating agent that may favor the more sterically accessible 7-OH group.
Harsh reaction conditions - Use a milder base and lower reaction temperature to enhance selectivity. - Optimize the stoichiometry of the reagents.
Incorrect choice of solvent - The solvent can influence the reactivity of the hydroxyl groups. Screen different solvents to find one that favors 7-O-methylation.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of product and starting material - Optimize the HPLC or HSCCC separation method (e.g., adjust the gradient, mobile phase composition, or flow rate). - Consider derivatization of the product or starting material to alter their chromatographic behavior.
Presence of isomeric byproducts - Use a high-resolution chromatographic technique like preparative HPLC with a suitable column. - Re-evaluate the reaction conditions to minimize the formation of side products.
Contamination with reagents or byproducts - Perform an appropriate work-up procedure to remove the bulk of the reagents before chromatography. - Use a guard column to protect the main analytical/preparative column.

Experimental Protocols (Representative)

Important Note: The following protocols are hypothetical and based on general synthetic methodologies for similar compounds. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Direct Selective Methylation (Optimization Required)

This approach aims for direct methylation without protecting groups and relies on the potentially different reactivity of the 7-OH group.

  • Dissolution: Dissolve morroniside (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C under an inert atmosphere. Add a mild base (e.g., silver(I) oxide (Ag₂O), 1.1 equivalents) portion-wise. Stir for 30-60 minutes.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or HSCCC.

Protocol 2: Methylation with Protecting Groups

This is a more robust but longer approach to ensure selectivity.

  • Protection: Selectively protect the more reactive hydroxyl groups of morroniside, leaving the 7-OH group free. This may involve multiple steps and require specific protecting groups (e.g., silyl (B83357) ethers for primary alcohols).

  • Methylation: Perform the methylation of the 7-OH group on the protected morroniside using a standard procedure (e.g., NaH and CH₃I in DMF).

  • Deprotection: Remove the protecting groups under conditions that do not affect the newly introduced methyl group.

  • Purification: Purify the final product using appropriate chromatographic methods.

Data Presentation

Table 1: Hypothetical Reaction Conditions for 7-O-Methylation of Morroniside

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)Selectivity (7-O vs. others)
1CH₃INaHDMF0 to RT1240-60Moderate
2CH₃IAg₂OTolueneRT2450-70Good
3(CH₃)₂SO₄K₂CO₃AcetoneReflux830-50Low to Moderate
4TMSCHN₂-DCM/MeOHRT660-80Potentially High

Note: These are estimated values and will vary depending on the specific substrate and reaction scale.

Visualizations

Synthesis_Workflow Morroniside Morroniside Protection Protection of other OH groups (Optional) Morroniside->Protection Protecting Group Strategy Methylation 7-O-Methylation Morroniside->Methylation Direct Methylation Protection->Methylation Deprotection Deprotection (if applicable) Methylation->Deprotection Purification Purification (HPLC/HSCCC) Methylation->Purification Deprotection->Purification Final_Product 7-O-Methyl Morroniside Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Poor Selectivity Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Adjust_Conditions Adjust Reaction Conditions (Temp, Time, Base) Check_Reagents->Adjust_Conditions Reagents OK Use_PG Consider Protecting Group Strategy Adjust_Conditions->Use_PG Still Poor Selectivity Optimize_Purification Optimize Purification Method Adjust_Conditions->Optimize_Purification Yield OK, Purity Low Success Improved Result Adjust_Conditions->Success Improved Use_PG->Success Optimize_Purification->Success Side_Reactions Morroniside Morroniside Desired_Product 7-O-Methyl Morroniside Morroniside->Desired_Product Selective Methylation (7-OH) Over_Methylation Di/Poly-methylated Products Morroniside->Over_Methylation Harsh Conditions Other_Isomers Other Mono-methylated Isomers Morroniside->Other_Isomers Low Selectivity Degradation Degradation Products Morroniside->Degradation Strong Base/ High Temp

how to prevent degradation of 7-O-Methyl morroniside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-O-Methyl morroniside (B1252140) during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Methyl morroniside and from what source is it typically extracted?

This compound is an iridoid glycoside.[1][2] It is primarily extracted from the fructus of Cornus officinalis (Shan zhu yu), a plant used in traditional Chinese medicine.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors that can lead to the degradation of this compound, and iridoid glycosides in general, are:

  • pH: Both acidic and strongly alkaline conditions can cause hydrolysis of the glycosidic bond and other rearrangements.[1][3][4]

  • Temperature: High temperatures can accelerate degradation reactions.[1][3]

  • Enzymatic Activity: Endogenous enzymes (e.g., β-glucosidases) present in the plant material can hydrolyze the glycosidic linkage if not properly inactivated.[4]

  • Light: Exposure to light can contribute to the degradation of the compound. It is recommended to store this compound protected from light.[5]

Q3: What is the recommended storage condition for this compound?

It is recommended to store this compound refrigerated at 4°C, sealed, and protected from light.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, leading to its degradation.

Issue Potential Cause Troubleshooting/Prevention Strategy
Low yield of this compound in the final extract. Degradation due to improper pH. Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions. For instance, in high-speed counter-current chromatography (HSCCC) purification of related compounds, a solvent system containing 1% acetic acid has been used.[6][7]
Thermal degradation. Use moderate extraction temperatures. Studies on other iridoid glycosides show degradation increases at temperatures of 60-80°C.[1][3] Optimization studies for loganin (B1675030) extraction suggest a temperature of around 46.2°C.[8] Consider using extraction techniques that allow for lower temperatures, such as ultrasonic-assisted extraction at a controlled temperature.
Enzymatic degradation. Inactivate endogenous enzymes at the beginning of the extraction process. This can be achieved by briefly boiling the plant material in the extraction solvent (e.g., ethanol (B145695) or methanol) or by using methods like microwave-assisted or ultrasonic extraction which can disrupt enzymatic activity.
Presence of degradation products in the chromatogram. Hydrolysis of the glycosidic bond. This can be caused by extreme pH or high temperatures. Review and adjust the pH and temperature of your extraction protocol. Ensure the use of neutral glassware and high-purity solvents.
Rearrangement of the iridoid structure. Iridoids can undergo rearrangements in acidic conditions. Buffering the extraction solvent to a neutral pH can help prevent this.
Inconsistent extraction yields between batches. Variability in extraction parameters. Strictly control the extraction parameters: solvent concentration, temperature, time, and solid-to-liquid ratio.
Degradation during solvent removal. Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C) to prevent thermal degradation of the analyte in the concentrated extract.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and stability of iridoid glycosides, which can be adapted for this compound.

Protocol 1: Optimized Ultrasonic-Assisted Extraction of Iridoid Glycosides

This protocol is based on methods used for the extraction of morroniside and loganin from Cornus officinalis.

  • Sample Preparation: Grind the dried fruits of Cornus officinalis into a fine powder.

  • Extraction Solvent: Prepare a 50% (v/v) methanol (B129727) in water solution.

  • Ultrasonic Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 150 mL of the 50% methanol solvent (1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 46°C.[8]

  • Filtration and Concentration:

    • Filter the extract through filter paper.

    • Collect the filtrate and repeat the extraction process on the residue for optimal recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Purification (Optional): The crude extract can be further purified using techniques like macroporous resin column chromatography followed by high-speed counter-current chromatography (HSCCC).[6][7]

Protocol 2: Stability Assessment of this compound under Different pH and Temperature Conditions

This protocol is adapted from stability studies on other iridoid glycosides.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of purified this compound in methanol.

  • pH Stability:

    • Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 11).

    • Add a known amount of the stock solution to each buffer to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

    • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately neutralize the aliquots from acidic and basic solutions and analyze by HPLC to determine the remaining concentration of this compound.

  • Temperature Stability:

    • Prepare solutions of this compound in a neutral buffer (e.g., pH 7).

    • Incubate the solutions at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Withdraw aliquots at various time points and analyze by HPLC.

Quantitative Data Summary

The following table summarizes the effects of different conditions on the stability of iridoid glycosides, providing a reference for optimizing the extraction of this compound.

Parameter Condition Effect on Iridoid Glycoside Stability Reference
pH Strongly Acidic (pH 2)Some iridoids show degradation.[1][3]
Neutral (pH 7)Generally stable.[1][3]
Strongly Alkaline (pH 10-12)Hydrolysis and degradation observed for some iridoids.[1][3]
Temperature 20-40°CGenerally stable.[1][3]
60-80°CIncreased degradation observed for some iridoids.[1][3]
Solvent 32% EthanolOptimal for loganin extraction from Cornus officinalis.[8]
50% MethanolUsed for ultrasonic extraction of morroniside and loganin.[6][7]

Visualizations

Logical Workflow for Preventing Degradation of this compound

ExtractionWorkflow Start Start: Plant Material (Cornus officinalis) Grinding Grinding to Fine Powder Start->Grinding Enzyme_Inactivation Enzyme Inactivation (e.g., brief heating) Grinding->Enzyme_Inactivation Extraction Extraction (e.g., Ultrasonic-Assisted) Enzyme_Inactivation->Extraction Parameters Controlled Parameters: - Solvent (e.g., 50% MeOH) - Temperature (< 50°C) - Time (e.g., 45 min) - Neutral pH Extraction->Parameters Filtration Filtration Extraction->Filtration Solvent_Removal Solvent Removal (Low Temp & Pressure) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Purification Purification (Optional) (e.g., Chromatography) Crude_Extract->Purification Final_Product Purified this compound Crude_Extract->Final_Product If not purified Purification->Final_Product Storage Storage (4°C, protected from light) Final_Product->Storage

Caption: Workflow for minimizing degradation during extraction.

Signaling Pathway of Potential Degradation

DegradationPathway Compound This compound (Stable) Degraded_Product Degradation Products (e.g., Hydrolyzed Aglycone) Compound->Degraded_Product Degradation Degradation_Factors Degradation Factors High_Temp High Temperature High_Temp->Degraded_Product Extreme_pH Extreme pH (Acidic or Strongly Alkaline) Extreme_pH->Degraded_Product Enzymes Endogenous Enzymes (e.g., β-glucosidases) Enzymes->Degraded_Product Light Light Exposure Light->Degraded_Product

Caption: Factors leading to the degradation of this compound.

References

addressing poor peak shape in HPLC analysis of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the HPLC analysis of 7-O-Methyl morroniside (B1252140).

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape in HPLC can manifest as peak tailing, fronting, splitting, or excessive broadening. Below is a systematic guide to diagnosing and resolving these common issues when analyzing 7-O-Methyl morroniside.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar compounds like iridoid glycosides.

Possible Causes and Solutions for Peak Tailing

Potential CauseRecommended Action
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. To mitigate this, consider the following: • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid (0.1% v/v is a good starting point). This protonates the silanol groups, reducing their interaction with the analyte.[1] • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups. • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol interactions.[2]
Column Overload Injecting too high a concentration of the sample can lead to peak tailing.[2] • Dilute the Sample: Prepare a more dilute sample and reinject. • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
Column Degradation The stationary phase can degrade over time, especially when using aggressive mobile phases, leading to exposed silanol groups. • Flush the Column: Wash the column with a strong solvent to remove any contaminants. • Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.[2]
Mobile Phase Mismatch If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Peak Fronting

Peak fronting, the inverse of tailing where the beginning of the peak is drawn out, is less common but can still occur.

Possible Causes and Solutions for Peak Fronting

Potential CauseRecommended Action
Sample Overload Similar to peak tailing, injecting too much sample can also cause fronting. • Dilute the Sample: Reduce the concentration of the analyte in your sample. • Decrease Injection Volume: Use a smaller injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. • Match Sample Solvent to Mobile Phase: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.
Column Collapse A void at the inlet of the column can cause peak fronting. • Use a Guard Column: A guard column can protect the analytical column from physical damage. • Replace the Column: If a void has formed, the column will likely need to be replaced.
Issue 3: Peak Splitting or Shoulders

Split peaks or the appearance of shoulders on the main peak can be particularly problematic for accurate quantification.

Possible Causes and Solutions for Peak Splitting

Potential CauseRecommended Action
Presence of Anomers Iridoid glycosides like morroniside can exist as anomers (α and β isomers), which may partially separate under certain chromatographic conditions, leading to peak shoulders or splitting. • Adjust Column Temperature: Lowering the column temperature can sometimes improve the separation of anomers, leading to two distinct peaks, or a higher temperature may cause them to coalesce into a single sharp peak. Experiment with temperatures in the range of 25-40°C.
Co-eluting Impurity A closely eluting impurity can appear as a shoulder on the main peak. • Optimize Mobile Phase Gradient: Adjust the gradient profile to improve the resolution between the analyte and the impurity. • Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity of the separation.
Sample Solvent Incompatibility Injecting a sample in a solvent that is too strong can cause the peak to split. • Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Clogged Frit or Column Void A partial blockage of the column inlet frit or a void in the packing material can distort the peak shape. • Reverse Flush the Column: If the manufacturer's instructions permit, reverse flushing can dislodge particulates from the frit. • Replace the Column: If a void is present, the column will need to be replaced.
Issue 4: Broad Peaks

Excessively broad peaks can compromise resolution and reduce the sensitivity of the analysis.

Possible Causes and Solutions for Broad Peaks

Potential CauseRecommended Action
Large Extra-Column Volume Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening. • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.
Low Mobile Phase Flow Rate While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion. • Optimize Flow Rate: Experiment with slightly higher flow rates to see if peak shape improves without sacrificing resolution.
Column Contamination or Age Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks. • Column Washing: Implement a regular column washing procedure. • Replace the Column: If performance does not improve, replace the column.
High Temperature While elevated temperatures can decrease viscosity and improve efficiency, excessively high temperatures can sometimes lead to peak broadening for certain analytes. • Optimize Temperature: Evaluate a range of column temperatures (e.g., 25-40°C) to find the optimal condition for your separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte. A flow rate of 1.0 mL/min and a column temperature of 30°C are reasonable starting parameters. UV detection is commonly performed around 240 nm for iridoid glycosides.[3]

Q2: I'm observing a small shoulder on my this compound peak. What is the most likely cause?

A2: For glycosidic compounds, the presence of anomers is a common cause of peak shoulders or splitting. This compound may exist as α and β anomers that are not fully resolved. You can try adjusting the column temperature; sometimes a lower temperature will improve the separation into two distinct peaks, while a higher temperature may cause them to merge into a single, sharper peak.

Q3: My peak for this compound is tailing significantly. What is the first thing I should check?

A3: The most common cause of tailing for polar compounds like this compound is secondary interaction with residual silanol groups on the column's stationary phase. The first and often most effective solution is to lower the pH of your mobile phase by adding a small amount of acid, such as 0.1% formic acid.[1] This will protonate the silanols and reduce their interaction with your analyte.

Q4: Can the choice of organic solvent in the mobile phase affect the peak shape?

A4: Yes, the choice between acetonitrile and methanol can influence selectivity and peak shape. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and narrower peaks. However, methanol may offer different selectivity for your analyte and any impurities. If you are experiencing co-elution or poor peak shape, trying the alternative solvent is a valid troubleshooting step.

Q5: How often should I replace my HPLC column when analyzing plant extracts containing this compound?

A5: The lifespan of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. When analyzing complex mixtures like plant extracts, it is crucial to use a guard column and to properly filter your samples to protect the analytical column. Monitor the column's performance by tracking peak shape, retention time, and backpressure. A significant deterioration in any of these parameters that cannot be resolved by column washing indicates that the column may need to be replaced.[2]

Physicochemical Properties and Recommended HPLC Parameters

Below is a summary of relevant physicochemical data and a starting point for HPLC method development for this compound.

Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₈H₂₈O₁₁420.41

Data sourced from publicly available information.

Recommended Starting HPLC Method Parameters

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with 5-10% B, increase to 30-40% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C (with the option to adjust to optimize anomer separation)
Detection Wavelength 240 nm[3]
Injection Volume 10-20 µL

Experimental Protocol: Representative HPLC Method for Iridoid Glycosides

This protocol is a general guideline for the analysis of iridoid glycosides and should be optimized for the specific analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Methanol (for sample preparation)

2. Sample Preparation

  • Accurately weigh a suitable amount of the sample or reference standard.

  • Dissolve the material in methanol to create a stock solution.

  • Further dilute the stock solution with the initial mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a UV-Vis or PDA detector, an autosampler, and a column oven.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 65 35
    30 5 95
    35 5 95
    36 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 240 nm.[3]

  • Injection Volume: 10 µL.

4. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Quantify the analyte by comparing the peak area with that of a reference standard of known concentration.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

HPLC_Troubleshooting start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->check_ph Yes splitting Is the peak splitting or has a shoulder? tailing->splitting No check_overload_tailing Reduce Sample Concentration or Injection Volume check_ph->check_overload_tailing check_column_health_tailing Flush or Replace Column check_overload_tailing->check_column_health_tailing check_guard_column Check/Replace Guard Column check_column_health_tailing->check_guard_column check_anomers Adjust Column Temperature (e.g., try 25°C or 40°C) splitting->check_anomers Yes broadening Is the peak broad? splitting->broadening No optimize_gradient Optimize Mobile Phase Gradient check_anomers->optimize_gradient check_solvent_mismatch Ensure Sample Solvent is Weaker than Mobile Phase optimize_gradient->check_solvent_mismatch check_solvent_mismatch->check_guard_column check_extra_column_volume Minimize Tubing Length and Diameter broadening->check_extra_column_volume Yes broadening->check_guard_column No optimize_flow_rate Optimize Flow Rate check_extra_column_volume->optimize_flow_rate optimize_flow_rate->check_guard_column end Peak Shape Improved check_guard_column->end

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

References

Technical Support Center: Optimizing Incubation Times for 7-O-Methyl Morroniside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-O-Methyl morroniside (B1252140). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with 7-O-Methyl morroniside in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell viability assay?

A1: For initial cytotoxicity or cell viability screening (e.g., MTT or CCK-8 assays), a time-course experiment is recommended. Based on studies with the parent compound, morroniside, and general practices for novel compounds, we suggest starting with incubation times of 24, 48, and 72 hours. This range typically allows for the observation of both acute and longer-term effects on cell proliferation and viability. For certain cancer cell lines, anti-proliferative effects may become more pronounced at 48 and 72 hours.

Q2: For neuroprotection studies, what is a typical pre-incubation time with this compound before inducing cellular stress?

A2: In neuroprotection assays, pre-incubation with the protective agent is crucial. Based on protocols for morroniside, a pre-incubation period of 24 hours with this compound is a good starting point.[1][2][3] This allows the cells to respond to the compound and upregulate any protective mechanisms before the introduction of a stressor (e.g., H₂O₂, MPP⁺). Following pre-incubation, a co-incubation with the stressor for an additional 12 to 24 hours is often employed.[2]

Q3: How long should I incubate cells with this compound for an anti-inflammatory assay?

A3: For assessing anti-inflammatory effects, such as measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (like RAW 264.7), a shorter incubation time is often sufficient. We recommend testing two time points: a shorter time point of 4-6 hours to capture early inflammatory responses and a longer time point of 18-24 hours to assess more sustained effects.

Q4: Can the optimal incubation time for this compound vary between different cell lines?

A4: Yes, absolutely. The optimal incubation time is highly dependent on the cell type, its metabolic rate, and the specific biological question being addressed. For example, rapidly dividing cancer cells may show effects on proliferation within 24-48 hours, while primary neurons or other slower-growing cells may require longer incubation periods to exhibit a response.

Q5: What is the stability of this compound in cell culture media?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at any incubation time. 1. Concentration is too low: The compound may not be potent enough at the tested concentrations. 2. Incubation time is too short: The biological effect may require a longer duration to manifest. 3. Compound instability: this compound may be degrading in the culture medium. 4. Cell line is non-responsive: The specific cell line may lack the target of the compound.1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the incubation time, for example, to 96 hours, ensuring media changes to maintain cell health. 3. Prepare fresh solutions for each experiment and consider media replenishment for longer incubations. 4. Try a different cell line that is known to be responsive to similar compounds or expresses the putative target.
High cell death observed even at the shortest incubation time and lowest concentration. 1. Compound is highly cytotoxic to the specific cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Incorrect concentration calculation. 1. Test a much lower range of concentrations. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle control (media with solvent only) to confirm. 3. Double-check all calculations for stock solution and dilutions.
Inconsistent results between experiments. 1. Variability in cell health and passage number: Cells at different passages or confluency levels can respond differently. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO₂ levels can affect cell growth and drug response. 3. Degradation of this compound stock solution. 1. Use cells within a consistent range of passage numbers and seed them at a consistent density. 2. Ensure the incubator is properly calibrated and maintained. 3. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C).

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound in Various Cell-Based Assays (based on data from morroniside and related compounds)

Assay Type Cell Line Example Pre-incubation with this compound Incubation with Stimulus/Compound References
Cell Viability / Cytotoxicity Cancer cell lines (e.g., A549, MCF-7)N/A24, 48, 72 hours[6]
Neuroprotection Neuroblastoma (e.g., SK-N-SH, SH-SY5Y), Oligodendrocytes (OLN-93)24 hours12-24 hours (with stressor)[1][2][3]
Anti-inflammatory Macrophages (e.g., RAW 264.7)1-2 hours4-24 hours (with LPS)[4]
Apoptosis VariousVaries (e.g., 2 hours)24, 48, 72 hoursGeneral Apoptosis Assay Protocols

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: At the end of each incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. The optimal incubation time would be the one that shows a clear dose-dependent effect.

Protocol 2: Neuroprotection Assay using an Oxidative Stress Model
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, add a stressor like hydrogen peroxide (H₂O₂) to the medium containing this compound and incubate for an additional 12-24 hours.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method (e.g., MTT, LDH release assay).

  • Analysis: Compare the viability of cells treated with the stressor alone to those pre-treated with this compound to determine its protective effect.

Visualizations

experimental_workflow Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound C Add compound to cells B->C D1 Incubate 24h C->D1 D2 Incubate 48h C->D2 D3 Incubate 72h C->D3 E Perform Cell Viability Assay (e.g., MTT) D1->E D2->E D3->E F Measure Absorbance E->F G Analyze Data & Determine Optimal Time F->G

Figure 1. Experimental workflow for determining the optimal incubation time.

signaling_pathway Potential Signaling Pathways of Morroniside cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Morroniside Morroniside (and potentially this compound) PI3K PI3K Morroniside->PI3K activates MAPK MAPK (p38, ERK) Morroniside->MAPK modulates TRAF6 TRAF6 Morroniside->TRAF6 inhibits Nrf2 Nrf2 Morroniside->Nrf2 activates Akt Akt PI3K->Akt Outcome Neuroprotection, Anti-inflammatory Effects, Anti-apoptosis Akt->Outcome MAPK->Outcome NFkB NF-κB TRAF6->NFkB NFkB->Outcome inhibition of pro-inflammatory mediators leads to ARE ARE Nrf2->ARE ARE->Outcome

Figure 2. Potential signaling pathways modulated by morroniside.

troubleshooting_logic Troubleshooting Logic for Unexpected Results Start Unexpected Result NoEffect No Effect Observed? Start->NoEffect HighToxicity High Toxicity Observed? Start->HighToxicity CheckConc Concentration too low? NoEffect->CheckConc Yes CheckTime Time too short? NoEffect->CheckTime No CheckConc2 Concentration too high? HighToxicity->CheckConc2 Yes CheckSolvent Solvent toxicity? HighToxicity->CheckSolvent No Sol1 Increase Concentration CheckConc->Sol1 CheckStability Compound unstable? CheckTime->CheckStability Sol2 Increase Incubation Time CheckStability->Sol2 No Sol3 Use Fresh Compound CheckStability->Sol3 Yes Sol4 Decrease Concentration CheckConc2->Sol4 Sol5 Check Vehicle Control CheckSolvent->Sol5

Figure 3. A logical approach to troubleshooting common experimental issues.

References

selecting the appropriate vehicle for in vivo delivery of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of 7-O-Methyl morroniside (B1252140). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting vehicle for the in vivo delivery of 7-O-Methyl morroniside?

A common and often effective vehicle for compounds with limited aqueous solubility, like this compound, is a mixture of a primary solvent, a co-solvent, a surfactant, and a physiological buffer. A widely used formulation, recommended by commercial suppliers for in vivo studies, consists of:

  • 5% DMSO (Dimethyl sulfoxide)

  • 30% PEG300 (Polyethylene glycol 300)

  • 5% Tween 80 (Polysorbate 80)

  • 60% Saline/PBS/ddH₂O

This combination is designed to dissolve the compound effectively while maintaining a reasonable level of biocompatibility for systemic administration in animal models.

Q2: How do I prepare the recommended vehicle formulation?

Proper preparation is crucial to ensure a homogenous and stable solution for administration. A stepwise protocol is recommended to avoid precipitation of the compound.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Solution

This protocol is for the preparation of a 1 mg/mL working solution in the recommended vehicle. Adjustments can be made based on the desired final concentration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, to prepare 10 mL of a 1 mg/mL final solution, weigh 10 mg of this compound and dissolve it in 0.5 mL (5% of the final volume) of DMSO. Vortex until fully dissolved.

  • Add Co-solvent: To the DMSO stock solution, add 3.0 mL (30% of the final volume) of PEG300. Vortex thoroughly until the solution is clear.

  • Add Surfactant: Add 0.5 mL (5% of the final volume) of Tween 80 to the mixture. Vortex again to ensure complete mixing.

  • Add Aqueous Component: Slowly add 6.0 mL (60% of the final volume) of sterile saline or PBS to the solution while vortexing. This gradual addition is important to prevent the compound from precipitating.

  • Final Check: Ensure the final solution is clear and free of any visible precipitates before administration.

Q3: What are the common administration routes for iridoid glycosides like this compound?

Studies involving Cornus Officinalis iridoid glycosides, a class of compounds that includes this compound, have successfully used intragastric gavage (oral administration) in rat models. This suggests that oral delivery is a viable option for this compound. Intraperitoneal (IP) and intravenous (IV) injections are also common routes for in vivo studies, and the recommended vehicle is generally suitable for these as well, although careful consideration of potential vehicle-related toxicity is necessary, especially for IV administration.

Q4: Are there any known challenges with the bioavailability of similar compounds?

Yes, a study on morroniside, a closely related iridoid glycoside, has reported low oral bioavailability. This is an important consideration when designing pharmacokinetic and efficacy studies. The choice of vehicle and administration route can significantly impact the bioavailability of the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation during preparation The compound may be crashing out of solution when the aqueous component is added too quickly. The initial concentration in DMSO may be too high.1. Add the saline/PBS dropwise while continuously vortexing. 2. Gently warm the solution (to no more than 37°C) to aid dissolution. 3. Prepare a more dilute stock solution in DMSO before adding the other components.
Solution is cloudy or forms an emulsion Incomplete mixing of the components, particularly the Tween 80.1. Ensure thorough vortexing after the addition of each component. 2. Briefly sonicate the final solution to improve homogeneity.
Adverse effects in animals (e.g., lethargy, irritation) The vehicle itself can have biological effects, especially at high concentrations or with certain administration routes. DMSO and Tween 80 have been reported to cause side effects in some cases.1. Always include a vehicle-only control group in your study to differentiate between compound and vehicle effects. 2. Consider reducing the percentage of DMSO (e.g., to 2%) and adjusting the other components accordingly. 3. For sensitive applications like intratracheal administration, be aware of potential pulmonary irritation from DMSO and Tween 80.
Inconsistent experimental results Poor stability of the compound in the vehicle, leading to degradation over time. Inconsistent dosing due to a non-homogenous solution.1. Prepare the formulation fresh before each experiment. 2. If storage is necessary, conduct a stability study of this compound in the chosen vehicle under the intended storage conditions. 3. Ensure the solution is well-mixed before each administration.

Data Summary

Table 1: Recommended In Vivo Vehicle Composition

ComponentPercentage (%)Role
DMSO5Primary Solvent
PEG30030Co-solvent
Tween 805Surfactant/Emulsifier
Saline/PBS60Aqueous Carrier

Visualizations

experimental_workflow Experimental Workflow for In Vivo Delivery cluster_prep Formulation Preparation cluster_admin Administration and Monitoring dissolve Dissolve this compound in DMSO add_peg Add PEG300 dissolve->add_peg Vortex add_tween Add Tween 80 add_peg->add_tween Vortex add_saline Add Saline/PBS add_tween->add_saline Vortex final_solution Homogenous Final Solution add_saline->final_solution administer Administer to Animal Model final_solution->administer monitor Monitor for Adverse Effects administer->monitor collect_data Collect Pharmacokinetic/Efficacy Data monitor->collect_data

Caption: Workflow for preparing and administering this compound.

troubleshooting_logic Troubleshooting Logic for Formulation Issues start Observe Formulation Issue precipitation Precipitation Occurs start->precipitation cloudy Solution is Cloudy start->cloudy adverse_effects Adverse Effects in Animals start->adverse_effects slow_addition Add aqueous phase slowly with vortexing precipitation->slow_addition Yes warm Gently warm to 37°C precipitation->warm Still precipitates dilute Use a more dilute stock precipitation->dilute Still precipitates vortex_more Ensure thorough vortexing cloudy->vortex_more Yes sonicate Briefly sonicate cloudy->sonicate Still cloudy vehicle_control Run vehicle-only control group adverse_effects->vehicle_control Yes reduce_dmso Reduce DMSO concentration adverse_effects->reduce_dmso Effects persist end Successful Formulation slow_addition->end warm->end dilute->end vortex_more->end sonicate->end vehicle_control->end reduce_dmso->end

Caption: Decision tree for troubleshooting formulation problems.

Technical Support Center: Minimizing Off-Target Effects of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 7-O-Methyl morroniside (B1252140) in experimental settings. Given that 7-O-Methyl morroniside is a less-studied isomer of the well-researched morroniside, this guide emphasizes general best practices for characterizing novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its putative targets?

A1: this compound is an iridoid glycoside found in plants such as Cornus officinalis (Shan zhu yu).[1][2] It is a methyl ether derivative of morroniside. While the specific targets of this compound are not extensively characterized, research on the closely related compound morroniside suggests it exerts neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] These effects are associated with the modulation of several signaling pathways, including the Nrf2/ARE and NF-κB/MAPK pathways.[5][6] Therefore, the primary intended targets of this compound in your experiments are likely proteins within these or similar pathways.

Q2: What are off-target effects and why are they a concern with compounds like this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed phenotype is erroneously attributed to the on-target effect.[7] Off-target binding can also result in cellular toxicity and a lack of translational success in drug development.[7] For a novel compound like this compound with a limited public profile of protein interactions, a thorough investigation of off-target effects is critical.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize the potential for off-target effects, consider the following strategies:

  • Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[7]

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Use multiple methods to validate your findings. For example, if you hypothesize that this compound affects a specific protein, use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out the target protein and see if the phenotype is recapitulated.[7]

  • Cell Line Comparison: Test the effects of this compound in multiple cell lines with varying expression levels of the putative on-target and potential off-target proteins.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. High concentrations of this compound may be causing variable off-target effects.Perform a dose-response curve to identify the minimal effective concentration. Ensure consistent cell culture conditions and reagent quality.
Observed phenotype does not match known on-target pathway effects. The phenotype may be driven by an off-target interaction.1. Use a structurally related inactive compound as a negative control.2. Perform a target validation experiment, such as siRNA-mediated knockdown of the intended target, to see if the phenotype is lost.[7]3. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[7]
High cellular toxicity at effective concentrations. The toxicity may be an off-target effect.1. Lower the concentration of this compound and extend the incubation time.2. Test the compound in different cell lines to assess if the toxicity is cell-type specific.3. Perform a kinase screen or other broad off-target profiling to identify potential toxicity pathways.
Difficulty in confirming direct target engagement. Indirect effects may be influencing the downstream readouts.Utilize a biophysical method like CETSA to directly measure the binding of this compound to its intended target in a cellular context.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and is designed to verify the direct binding of this compound to a target protein in intact cells.[7][9]

Objective: To determine if this compound stabilizes its target protein against thermal denaturation, indicating direct binding.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[9]

  • Thermal Challenge:

    • Heat the cell plates in a thermocycler for 3 minutes across a temperature gradient (e.g., 40-60°C).[9] A temperature where the target protein shows partial denaturation should be chosen for single-temperature experiments.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

Expected Outcome: An increase in the amount of soluble target protein in the this compound-treated samples compared to the vehicle control at denaturing temperatures indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases, a common source of off-target effects for small molecules.

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Serially dilute the compound to a range of concentrations for IC50 determination.

  • Kinase Assay:

    • Utilize a commercial kinase profiling service or an in-house platform. These services typically use biochemical assays (e.g., radiometric or luminescence-based) to measure the activity of a large panel of kinases in the presence of the test compound.[10][11]

    • The assay generally involves incubating the recombinant kinase, its specific substrate, and ATP with the test compound.[11]

  • Data Analysis:

    • The service provider will report the percent inhibition of each kinase at a given concentration of this compound or determine the IC50 value for each interaction.

    • The results are often visualized as a dendrogram or a table showing the selectivity profile.[12]

Expected Outcome: The data will reveal which kinases, if any, are inhibited by this compound and at what concentrations. This information is crucial for interpreting experimental results and predicting potential off-target effects.

Visualizations

G cluster_0 Experimental Workflow for Off-Target Identification A Start with this compound B Dose-Response Curve to Find Lowest Effective Concentration A->B C Phenotype Observed? B->C C->B No, adjust concentration D Validate On-Target Effect C->D Yes E Control Experiments (Inactive Analog, siRNA/CRISPR) D->E F Phenotype Abolished? E->F G High Confidence in On-Target Effect F->G Yes H Investigate Off-Target Effects F->H No I Broad Profiling (Kinase Screen, Proteomics) H->I J Identify Potential Off-Targets I->J

Caption: Workflow for characterizing and minimizing off-target effects.

G cluster_0 Putative Signaling Pathway: NF-κB Morroniside Morroniside TRAF6 TRAF6 Morroniside->TRAF6 Inhibits IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation p65_p50 p65/p50 (Inactive) p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Release Nucleus Nucleus p65_p50_active->Nucleus Translocation IkB->p65_p50 Sequesters Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Morroniside's inhibitory effect on the NF-κB signaling pathway.

G cluster_1 Putative Signaling Pathway: Nrf2/ARE Morroniside Morroniside Nrf2_active Nrf2 (Active) Morroniside->Nrf2_active Promotes OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Transcription

Caption: Morroniside's activation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Enhancing the Yield of 7-O-Methyl morroniside from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 7-O-Methyl morroniside (B1252140) from its primary natural source, the fruits of Cornus officinalis (Shan Zhu Yu). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during extraction, purification, and potential biotransformation of this valuable iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-Methyl morroniside and why is it important?

A1: this compound is an iridoid glycoside found in the fruits of Cornus officinalis.[1] It is a derivative of morroniside, another major bioactive compound in the plant. Iridoid glycosides from Cornus officinalis are of significant interest to researchers for their potential therapeutic properties, including neuroprotective and anti-inflammatory effects.

Q2: What are the primary methods for obtaining this compound?

A2: The primary methods involve extraction from the dried ripe sarcocarp of Cornus officinalis, followed by purification. Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are being explored to improve efficiency over conventional solvent extraction. Another potential but less established method is the enzymatic biotransformation of morroniside to this compound.

Q3: What factors can influence the yield of this compound during extraction?

A3: Several factors can significantly impact the extraction yield, including the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[2] The physical state of the plant material (e.g., particle size) also plays a crucial role. For modern techniques like UAE, parameters such as ultrasonic power and frequency are important variables.

Q4: Is it possible to convert morroniside to this compound?

A4: Yes, the conversion of morroniside to this compound involves a methylation reaction at the 7-hydroxyl group. This can potentially be achieved through enzymatic catalysis using O-methyltransferases (OMTs). Plant OMTs are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[3][4]

Troubleshooting Guides

Low Extraction Yield
Problem Potential Cause Troubleshooting Steps
Low yield of this compound in the crude extract. Inefficient extraction solvent. Iridoid glycosides have moderate polarity. The choice of solvent is critical for their efficient extraction.- Solvent Polarity: Use a solvent system with appropriate polarity. Mixtures of alcohol (ethanol or methanol) and water are often effective for extracting glycosides.[5][6] - Solvent Screening: Perform small-scale extractions with different solvents (e.g., 50% ethanol (B145695), 70% ethanol, methanol, ethyl acetate) to identify the optimal solvent for this compound.
Suboptimal extraction parameters. Temperature, time, and solid-to-liquid ratio significantly affect extraction efficiency.[2]- Temperature Optimization: Increase the extraction temperature (e.g., 40-60°C) to enhance solubility and diffusion. However, avoid excessively high temperatures that could lead to degradation. - Time Optimization: Increase the extraction time. Monitor the yield at different time points (e.g., 30, 60, 90, 120 minutes) to determine the point of diminishing returns. - Solid-to-Liquid Ratio: A higher solvent volume can improve extraction but may also extract more impurities. Experiment with ratios from 1:10 to 1:30 (g/mL) to find the best balance.
Inadequate cell wall disruption. The target compound is located within the plant cells.- Grinding: Ensure the plant material is finely ground to increase the surface area for solvent penetration. - Modern Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to facilitate cell wall disruption and enhance mass transfer.[7]
Poor Purification Efficiency
Problem Potential Cause Troubleshooting Steps
Co-elution of this compound with other compounds during column chromatography. Inappropriate stationary or mobile phase. The polarity of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase composition are crucial for good separation.- Stationary Phase Selection: For normal-phase chromatography (silica gel), use a non-polar mobile phase with a polar modifier (e.g., dichloromethane-methanol gradient). For reverse-phase chromatography (C18), use a polar mobile phase (e.g., methanol-water or acetonitrile-water gradient). - Gradient Optimization: Develop a shallow gradient elution to improve the resolution between closely eluting compounds. - Alternative Techniques: Consider High-Speed Countercurrent Chromatography (HSCCC) for preparative separation of iridoid glycosides.
Degradation of the compound on the column. Acidity of silica gel. Some compounds are sensitive to the acidic nature of standard silica gel.- Neutralize Silica Gel: Use deactivated silica gel (e.g., treated with a base like triethylamine) to minimize degradation. - Alternative Adsorbents: Explore other adsorbents like alumina (B75360) or Sephadex LH-20.
Issues with Biotransformation (Enzymatic Methylation)
Problem Potential Cause Troubleshooting Steps
Low conversion of morroniside to this compound. Inactive or inefficient enzyme. The O-methyltransferase (OMT) may have low activity or be inhibited.- Enzyme Source: Use a plant-derived OMT known to act on iridoid glycosides or a heterologously expressed and purified enzyme. - Cofactor Concentration: Ensure an adequate concentration of the methyl donor, S-adenosyl-L-methionine (SAM). - Reaction Conditions: Optimize pH, temperature, and incubation time for the specific enzyme used.
Product Inhibition. The accumulation of this compound may inhibit the enzyme.- Product Removal: If feasible in a continuous process, remove the product as it is formed. - Substrate Concentration: Vary the initial concentration of morroniside to find the optimal level that does not lead to significant substrate or product inhibition.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the fruits of Cornus officinalis at 60°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 500 mL flask.

    • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 250 W and the temperature to 50°C.

    • Extract for 60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze the concentration of this compound using a validated HPLC-UV or HPLC-MS/MS method.

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Purification
  • Solvent System Preparation: Prepare a two-phase solvent system of dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v). Thoroughly mix and equilibrate the solvents in a separatory funnel at room temperature overnight. Separate the two phases and degas them by sonication before use.

  • Sample Preparation: Dissolve 100 mg of the crude extract in 5 mL of the lower phase and 5 mL of the upper phase of the solvent system.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the revolution speed to 850 rpm and the flow rate of the mobile phase (lower phase) to 1.5 mL/min.

    • Inject the sample solution.

    • Collect fractions at regular intervals.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Compound Identification: Pool the pure fractions and confirm the identity and purity of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Table 1: Comparison of Extraction Methods for Iridoid Glycosides from Cornus officinalis

Extraction MethodCompoundYield (mg/g of crude extract)Purity (%)Reference
Conventional Solvent Extraction followed by HSCCCMorroniside13196.3[8]
Conventional Solvent Extraction followed by HSCCCLoganin10294.2[8]
Conventional Solvent Extraction followed by HSCCCSweroside7992.3[8]

Note: Specific yield data for this compound from a direct comparative study of extraction methods is limited in the currently available literature. The data above for related iridoid glycosides from the same source can serve as a valuable reference.

Visualizations

Signaling Pathways

Morroniside, the precursor to this compound, has been shown to inhibit the TRAF6-mediated NF-κB and MAPK signaling pathways, which are involved in inflammatory responses.[1][2]

TRAF6_NFkB_MAPK_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Inflammation Inflammatory Response (IL-6, IL-1β, TNF-α) NFkB->Inflammation Nuclear Translocation p38_JNK p38/JNK MAPKKs->p38_JNK ERK ERK MAPKKs->ERK p38_JNK->Inflammation ERK->Inflammation Morroniside Morroniside Morroniside->TRAF6 inhibits Yield_Enhancement_Workflow Start Start: Cornus officinalis fruits Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction Method Selection Preparation->Extraction UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Modern CSE Conventional Solvent Extraction (CSE) Extraction->CSE Conventional Purification Purification of Crude Extract (e.g., HSCCC, Column Chromatography) UAE->Purification MAE->Purification CSE->Purification Analysis Analysis and Quantification (HPLC-UV, HPLC-MS/MS) Purification->Analysis Biotransformation Optional: Biotransformation (Morroniside -> this compound) Purification->Biotransformation End Pure this compound Analysis->End Biotransformation->Analysis

References

dealing with matrix effects in LC-MS/MS analysis of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 7-O-Methyl Morroniside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In the context of this compound, which is often extracted from complex biological or herbal matrices, co-eluting compounds like lipids, salts, and other endogenous substances can significantly impact its ionization in the mass spectrometer source.[2]

Q2: I am observing lower than expected signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, a common manifestation of matrix effects is ion suppression, which leads to a reduced signal intensity for the analyte of interest.[3][4] This occurs when co-eluting matrix components compete with this compound for ionization in the MS source. To confirm if the low signal is due to matrix effects, a systematic investigation is recommended, starting with a post-extraction addition experiment to quantify the extent of ion suppression.[5][6][7]

Q3: How can I quantitatively assess the magnitude of matrix effects for my this compound assay?

A3: The post-extraction addition method is a widely accepted approach to quantitatively determine matrix effects.[5][6][7] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract that has undergone the entire sample preparation process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100[5]

A value of 100% indicates no matrix effect, a value <100% signifies ion suppression, and a value >100% indicates ion enhancement.[5]

Q4: What are the most effective strategies to minimize matrix effects when analyzing this compound?

A4: A multi-pronged approach is often the most effective:

  • Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between this compound and co-eluting matrix components is crucial.[8] This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Internal Standard Use: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.[1][2][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the study samples can help to compensate for matrix effects.[9]

Q5: My results for this compound are inconsistent across different sample batches. Can matrix effects be the cause?

A5: Yes, variability in the composition of the sample matrix between different batches can lead to inconsistent matrix effects, resulting in poor reproducibility of your quantitative results.[7] It is important to evaluate the matrix effect across multiple sources or batches of your biological matrix to ensure the robustness of the analytical method.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.

Diagram: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Start: Inaccurate or Imprecise This compound Results assess_me Step 1: Quantify Matrix Effect (Post-Extraction Addition) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant optimize_sample_prep Step 2: Optimize Sample Preparation (e.g., SPE, LLE) is_me_significant->optimize_sample_prep Yes no_me No Significant Matrix Effect is_me_significant->no_me No reassess_me1 Re-assess Matrix Effect optimize_sample_prep->reassess_me1 optimize_chromatography Step 3: Optimize Chromatography (e.g., Gradient, Column) reassess_me1->optimize_chromatography Still Significant final_validation Final Method Validation reassess_me1->final_validation Acceptable reassess_me2 Re-assess Matrix Effect optimize_chromatography->reassess_me2 implement_is Step 4: Implement Internal Standard (Stable Isotope-Labeled Preferred) reassess_me2->implement_is Still Significant reassess_me2->final_validation Acceptable reassess_me3 Re-assess Matrix Effect (with IS normalization) implement_is->reassess_me3 matrix_matched_cal Step 5: Use Matrix-Matched Calibration reassess_me3->matrix_matched_cal Still Significant reassess_me3->final_validation Acceptable matrix_matched_cal->final_validation end End: Robust & Accurate Method final_validation->end no_me->final_validation

Caption: A stepwise workflow for identifying, assessing, and mitigating matrix effects.

Experimental Protocol: Assessment of Matrix Effect by Post-Extraction Addition

This protocol details the steps to quantitatively evaluate the matrix effect on the analysis of this compound.

Objective: To determine the extent of ion suppression or enhancement for this compound in a specific sample matrix.

Materials:

  • This compound analytical standard

  • Blank matrix (e.g., plasma, tissue homogenate, herbal extract) free of this compound

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • All reagents and materials required for the sample preparation procedure

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

  • Prepare Set B (Post-Extraction Spiked Sample):

    • Take a predetermined volume of the blank matrix and process it using the established sample preparation protocol (e.g., protein precipitation, SPE, LLE).

    • After the final extraction step and just before LC-MS/MS analysis, spike the extracted blank matrix with the this compound standard to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis:

    • Inject replicate samples from both Set A and Set B into the LC-MS/MS system.

    • Acquire the data using the optimized method for this compound.

  • Data Analysis:

    • Calculate the average peak area for this compound from the replicate injections of Set A (Area_Neat) and Set B (Area_Spiked).

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Area_Spiked / Area_Neat) x 100

Interpretation of Results:

The calculated ME (%) will indicate the impact of the matrix on the this compound signal. This data can be summarized in a table for clarity.

Quantitative Data Summary

The following table provides a template for summarizing the results from a matrix effect experiment conducted at low, medium, and high concentrations of this compound across different matrix lots.

AnalyteConcentration (ng/mL)Matrix LotMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
This compound10Lot 150,00040,00080.0
Lot 251,00038,00074.5
Lot 349,50041,00082.8
This compound100Lot 1505,000410,00081.2
Lot 2512,000390,00076.2
Lot 3498,000425,00085.3
This compound1000Lot 15,100,0004,300,00084.3
Lot 25,200,0004,150,00079.8
Lot 35,050,0004,400,00087.1

Note: The data in this table is for illustrative purposes only.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Ion Suppression Mechanism in ESI

IonSuppression cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Analyte_Ion [M+H]+ Analyte Ion Droplet->Analyte_Ion Evaporation & Ionization Matrix_Ion [M+H]+ Matrix Ion Droplet->Matrix_Ion Competition for Protons/Charge MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Reduced Transfer Matrix_Ion->MS_Inlet Increased Transfer

Caption: Competition for charge in the ESI droplet leading to ion suppression.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of 7-O-Methyl morroniside and Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of two iridoid glycosides, 7-O-Methyl morroniside (B1252140) and morroniside. The following sections detail their mechanisms of action, supporting experimental data, and relevant experimental protocols to assist in evaluating their therapeutic potential.

Executive Summary

Both morroniside and its derivative, 7-O-Methyl morroniside, exhibit significant neuroprotective effects across various in vitro and in vivo models of neurological disorders. Morroniside has been extensively studied, with demonstrated efficacy in models of stroke, Parkinson's disease, and Alzheimer's disease. Its neuroprotective mechanisms are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound, while less studied, also shows promise, particularly in the context of Alzheimer's disease, where it has been shown to mitigate neuronal damage and cognitive deficits. A direct comparative study on their efficacy is not yet available in the reviewed literature; however, this guide consolidates the existing data to facilitate an indirect comparison.

Quantitative Data Comparison

The following tables summarize the quantitative data from key studies, providing a comparative overview of the neuroprotective effects of morroniside and this compound.

Table 1: In Vitro Neuroprotective Efficacy

ParameterModelCompoundConcentrationEffect
Cell ViabilityH₂O₂-induced injury in OLN-93 cellsMorroniside200 µMIncreased cell viability to ~78% from ~55% in the H₂O₂ group.[1]
Aβ₂₅₋₃₅-induced injury in N9 cellsThis compound0.5 µMMaximized cell viability.[2]
Aβ₂₅₋₃₅-induced injury in PC12 cellsThis compound0.2 µMSignificantly increased cell viability.[2]
ApoptosisH₂O₂-induced apoptosis in OLN-93 cellsMorroniside200 µMReduced TUNEL+ cells from ~74% to ~30%.[1]
Aβ₂₅₋₃₅-induced apoptosis in N9 cellsThis compound0.5 µMSignificantly decreased apoptosis.[2]
Aβ₂₅₋₃₅-induced apoptosis in PC12 cellsThis compound0.2 µMSignificantly decreased apoptosis.[2]
Reactive Oxygen Species (ROS)H₂O₂-induced ROS in OLN-93 cellsMorroniside200 µMSignificantly decreased ROS production.[1]
Aβ₂₅₋₃₅-induced ROS in N9 cellsThis compound0.5 µMSignificantly decreased ROS levels.[2]
Aβ₂₅₋₃₅-induced ROS in PC12 cellsThis compound0.2 µMSignificantly decreased ROS levels.[2]

Table 2: In Vivo Neuroprotective Efficacy

ParameterModelCompoundDosageEffect
Infarct VolumeMiddle Cerebral Artery Occlusion (MCAO) in ratsMorroniside90 and 270 mg/kg/daySignificantly reduced infarct volume.[3]
Neuronal Apoptosis5xFAD mice (Alzheimer's model)This compoundNot specifiedAttenuated neuronal cell atrophy and apoptotic cell number.[2]
Oxidative StressMPTP-induced Parkinson's model in miceMorroniside25, 50, and 100 mg/kgDecreased Malondialdehyde (MDA) and increased Glutathione (B108866) (GSH).[4]
5xFAD mice (Alzheimer's model)This compoundNot specifiedDecreased the level of oxidative stress.[2]
Inflammatory Cytokines5xFAD mice (Alzheimer's model)This compoundNot specifiedReduced levels of IL-1β, IL-6, and TNF-α in brain tissues.[2]

Signaling Pathways and Mechanisms of Action

Both compounds exert their neuroprotective effects through the modulation of several key signaling pathways.

Morroniside

Morroniside's neuroprotective actions are multi-faceted, involving the activation of antioxidant response pathways and the inhibition of inflammatory and apoptotic cascades.

  • Nrf2/ARE Pathway Activation: Morroniside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[2][5] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (GSH), thereby reducing oxidative stress.[2][5][6]

  • Anti-inflammatory Effects: Morroniside has been shown to inhibit neuroinflammation by modulating pathways such as the TLR4/NF-κB signaling cascade.[7][8]

  • Anti-apoptotic Effects: It protects neurons from apoptosis by regulating the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activation of caspases, particularly caspase-3.[1][3][6][9]

morroniside_pathway cluster_outcomes Cellular Outcomes Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 activates TLR4_NFkB TLR4/NF-kB Pathway Morroniside->TLR4_NFkB inhibits Bcl2_Bax Bcl-2/Bax Ratio Morroniside->Bcl2_Bax increases Caspase3 Caspase-3 Morroniside->Caspase3 inhibits ARE ARE Nrf2->ARE translocates to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH) ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Inflammation TLR4_NFkB->Inflammation leads to Apoptosis Apoptosis Bcl2_Bax->Apoptosis inhibits Bcl2_Bax->Neuroprotection Caspase3->Apoptosis induces

Figure 1. Signaling pathway for morroniside's neuroprotection.
This compound (MorA)

Research on this compound suggests a significant role in modulating neuronal excitotoxicity and gut-brain axis communication in the context of Alzheimer's disease.

  • NMDAR2B Inhibition: this compound has been found to ameliorate brain injury by inhibiting the N-methyl-D-aspartate receptor subunit 2B (NMDAR2B), which plays a role in glutamate-induced excitotoxicity.[2]

  • Gut Microbiome Regulation: Studies indicate that this compound can modulate the gut microbiome, increasing the abundance of beneficial bacteria and decreasing inflammation-associated bacteria. This alteration of the gut-brain axis is linked to its neuroprotective effects.[2]

  • Anti-apoptotic and Antioxidant Effects: In vitro studies have demonstrated that this compound reduces apoptosis and reactive oxygen species (ROS) levels in neuronal cells challenged with amyloid-beta.[2]

morA_pathway cluster_cellular Cellular Effects MorA This compound Gut_Microbiome Gut Microbiome MorA->Gut_Microbiome modulates NMDAR2B NMDAR2B MorA->NMDAR2B inhibits ROS ROS MorA->ROS reduces Apoptosis Apoptosis MorA->Apoptosis reduces Beneficial_Bacteria Beneficial Bacteria Gut_Microbiome->Beneficial_Bacteria increases Harmful_Bacteria Harmful Bacteria Gut_Microbiome->Harmful_Bacteria decreases Glutamate_Excitotoxicity Glutamate Excitotoxicity NMDAR2B->Glutamate_Excitotoxicity mediates Neuroprotection Neuroprotection Beneficial_Bacteria->Neuroprotection Glutamate_Excitotoxicity->ROS induces ROS->Apoptosis induces

Figure 2. Signaling pathway for this compound's neuroprotection.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the comparison.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Neuronal cell lines (e.g., OLN-93, N9, PC12) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of morroniside or this compound for a specified duration (e.g., 24 hours).

  • Induction of Injury: A neurotoxic agent (e.g., H₂O₂, Aβ₂₅₋₃₅) is added to the wells to induce cell death.

  • MTT Incubation: After the injury period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.

  • Drug Administration: Morroniside or this compound is administered (e.g., intraperitoneally or orally) at various doses at specific time points post-MCAO.

  • Neurological Scoring: Neurological deficits are assessed at different time points using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[3]

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Cells are cultured and treated with the compounds and neurotoxins as described for the cell viability assay.

  • Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.[1]

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Following treatment, cells or brain tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection and Analysis: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Molecular Analysis Cell_Culture Neuronal Cell Culture Treatment Treatment with Compound (Morroniside or MorA) Cell_Culture->Treatment Injury Induction of Neuronal Injury (e.g., H2O2, Aβ) Treatment->Injury Viability Cell Viability Assay (MTT) Injury->Viability ROS_Assay ROS Measurement (DCFH-DA) Injury->ROS_Assay Apoptosis_Assay Apoptosis Assay (TUNEL/FACS) Injury->Apoptosis_Assay Protein_Extraction Protein/RNA Extraction Injury->Protein_Extraction Animal_Model Animal Model of Neurological Disease (e.g., MCAO, 5xFAD) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral Behavioral Tests Drug_Admin->Behavioral Histology Histological Analysis (e.g., Infarct Volume) Drug_Admin->Histology Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Drug_Admin->Biochemical Drug_Admin->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot qPCR RT-qPCR Protein_Extraction->qPCR

Figure 3. General experimental workflow for neuroprotective studies.

Conclusion

Both morroniside and this compound demonstrate considerable promise as neuroprotective agents. Morroniside has a broader base of evidence supporting its efficacy against a range of neurological insults through well-defined antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This compound presents a novel approach by targeting excitotoxicity and the gut-brain axis, particularly relevant for Alzheimer's disease. The lower effective concentrations of this compound in the cited in vitro studies suggest it may have higher potency, but further direct comparative studies are essential to confirm this and to fully elucidate its therapeutic potential relative to morroniside. Researchers and drug development professionals are encouraged to consider these findings in the design of future preclinical and clinical investigations.

References

Unveiling the In Vitro Mechanisms of 7-O-Methylmorroniside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – 7-O-Methylmorroniside, an iridoid glycoside primarily isolated from Cornus officinalis, is emerging as a compound of significant interest in the fields of neuroprotection and anti-inflammatory research. This guide provides a comparative analysis of its in vitro mechanism of action against other established compounds, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their investigations.

Neuroprotective Effects: Countering Excitotoxicity

7-O-Methylmorroniside has demonstrated notable neuroprotective properties in vitro, particularly against amyloid-beta (Aβ)-induced neuronal damage, a key pathological hallmark of Alzheimer's disease. Its mechanism appears to be linked to the modulation of N-methyl-D-aspartate (NMDA) receptor activity, specifically the NR2B subunit. Overactivation of NMDA receptors by stimuli like Aβ peptides leads to excessive calcium (Ca2+) influx, subsequent reactive oxygen species (ROS) production, and ultimately, apoptosis.

Comparative Performance Data: Neuroprotection
CompoundTarget/MechanismCell LineChallengeEndpointResult
7-O-Methylmorroniside NMDAR2B AntagonismN9, PC12Aβ25-35Apoptosis, ROS, Ca2+ levelsSignificantly decreased Aβ-induced apoptosis, ROS, and Ca2+ levels at 0.5 µM (N9) and 0.2 µM (PC12). Effects were reversed by the NMDAR2B inhibitor, MK-801.
MK-801 Non-competitive NMDA Receptor AntagonistSH-SY5YNMDACell ViabilityPre-treatment with MK-801 (50 µM) significantly increased cell viability in NMDA-treated cells.
Morin Aβ Aggregation InhibitionPC12MPP+Cell ViabilitySignificantly attenuated the loss of cell viability at concentrations of 5-50 µmol/L.

Signaling Pathway: Aβ-Induced Excitotoxicity

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Abeta_Oligomers Aβ Oligomers NMDAR2B NMDAR2B Abeta_Oligomers->NMDAR2B Activates Ca_Influx Ca²⁺ Influx NMDAR2B->Ca_Influx Mediates ROS_Production ROS Production Ca_Influx->ROS_Production Leads to Apoptosis Apoptosis ROS_Production->Apoptosis Induces 7_O_Methylmorroniside 7-O-Methylmorroniside 7_O_Methylmorroniside->NMDAR2B Inhibits MK_801 MK-801 MK_801->NMDAR2B Inhibits

Caption: Aβ-induced NMDAR2B-mediated excitotoxicity pathway.

Experimental Protocol: MTT Assay for Neurotoxicity
  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and differentiate with 10 µM retinoic acid for 5-7 days.

  • Compound Treatment: Pre-treat differentiated cells with various concentrations of 7-O-Methylmorroniside or comparator compounds for 2 hours.

  • Induction of Toxicity: Add pre-aggregated Aβ25-35 peptide to a final concentration of 25 µM and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Effects: Targeting Cartilage Degradation

In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) play a crucial role in cartilage degradation. They stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and other inflammatory mediators like cyclooxygenase-2 (COX-2), which leads to the breakdown of the extracellular matrix. 7-O-Methylmorroniside has been shown to counteract these effects in vitro.

Comparative Performance Data: Anti-inflammation in Chondrocytes
CompoundTarget/MechanismCell LineChallengeEndpointResult
7-O-Methylmorroniside NF-κB Pathway InhibitionPrimary ChondrocytesIL-1βGene Expression (Cox-2, Mmp-3, Mmp-13)Dose-dependently (2, 10, and 50 μM) attenuated the IL-1β-induced expression of Cox-2, Mmp-3, and Mmp-13.
Diclofenac COX-1/COX-2 InhibitionHuman Articular ChondrocytesIL-1βPGE2 ProductionPotent inhibitor of both COX-1 (IC50 = 0.611 µM) and COX-2 (IC50 = 0.63 µM).
Curcumin NF-κB Pathway InhibitionHuman Articular ChondrocytesIL-1βGene Expression (COX-2, MMP-9)Suppressed IL-1β-induced NF-κB activation, leading to the down-regulation of COX-2 and MMP-9.

Signaling Pathway: IL-1β-Induced Inflammation in Chondrocytes

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds to IKK IKK IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Gene Expression (COX-2, MMPs) NFkB_translocation->Gene_Expression Induces 7_O_Methylmorroniside 7-O-Methylmorroniside 7_O_Methylmorroniside->NFkB_translocation Inhibits

Caption: IL-1β-induced NF-κB signaling pathway in chondrocytes.

Experimental Protocol: Western Blot for COX-2 Expression
  • Cell Culture and Treatment: Culture primary chondrocytes in 6-well plates. Pre-treat with 7-O-Methylmorroniside or comparator compounds for 2 hours, followed by stimulation with 10 ng/mL of IL-1β for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

7-O-Methyl Morroniside vs. Loganin: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two iridoid glycosides: 7-O-Methyl morroniside (B1252140) and loganin (B1675030). The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents. While direct comparative studies on 7-O-Methyl morroniside are limited, data on its parent compound, morroniside, is used as a proxy for a comprehensive analysis against loganin.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the inhibitory effects of loganin and morroniside on key inflammatory mediators. This data is compiled from various in vitro and in vivo studies.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell/Animal ModelKey Findings
Loganin Nitric Oxide (NO)LPS-stimulated RAW264.7 macrophagesMarkedly attenuated NO release.[1]
Prostaglandin E2 (PGE2)LPS-stimulated RAW264.7 macrophagesProgressively inhibited PGE2 secretion with increasing concentrations.
Morroniside Prostaglandin E2 (PGE2)IL-1β-induced chondrocytesPrevented PGE2 secretion.[2]
Cyclooxygenase-2 (Cox-2)IL-1β-induced chondrocytes & DMM-induced mouse modelDownregulated Cox-2 expression.[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell/Animal ModelKey Findings
Loganin TNF-αLPS-stimulated RAW264.7 macrophagesSuppressed expression and extracellular secretion.[1]
IL-1βLPS-stimulated RAW264.7 macrophagesSuppressed expression and extracellular secretion.[1]
IL-6Rats with cerebral ischemia-reperfusion injuryMarkedly reduced elevated IL-6 expression.[3]
Morroniside IL-1βExperimental autoimmune encephalomyelitis (EAE) miceInhibited IL-1β expression in brain and spinal cord tissue.[4]
IL-6Experimental autoimmune encephalomyelitis (EAE) miceInhibited IL-6 expression in brain and spinal cord tissue.[4]
TNF-αExperimental autoimmune encephalomyelitis (EAE) miceInhibited TNF-α expression in brain and spinal cord tissue.[4]

Signaling Pathway Modulation

Both loganin and morroniside exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Loganin's Anti-Inflammatory Mechanism

Loganin has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses.[5] It can also modulate the JAK2/STAT3 pathway to alleviate inflammation, oxidative stress, and apoptosis.[3] Furthermore, loganin has been found to suppress NLRP3 inflammasome activation, a key component of the innate immune system.[6]

Loganin's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Loganin Loganin Loganin->NFkB Inhibits

Caption: Loganin inhibits the NF-κB signaling pathway.

Morroniside's Anti-Inflammatory Mechanism

Morroniside has been demonstrated to inhibit chondrocyte inflammation by reducing the expression of Cox-2, Mmp-3, and Mmp-13, and downregulating NF-κB protein levels.[2] Studies also indicate that morroniside can alleviate neuroinflammation by inhibiting the gene and protein expressions of the NF-κB pathway.[4]

Morroniside's Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Upstream_Signals Upstream Signals Inflammatory_Stimuli->Upstream_Signals NFkB_MAPK NF-κB & MAPK Pathways Upstream_Signals->NFkB_MAPK Inflammatory_Mediators Inflammatory Mediators (Cox-2, MMPs) NFkB_MAPK->Inflammatory_Mediators Morroniside Morroniside Morroniside->NFkB_MAPK Inhibits

Caption: Morroniside inhibits NF-κB and MAPK pathways.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to assess the anti-inflammatory activities of loganin and morroniside.

Nitric Oxide (NO) Production Assay

The amount of nitrite, a stable metabolite of NO, in cell culture supernatants is measured using the Griess reagent.

NO Production Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Measurement Seed_Cells Seed RAW264.7 cells Treat_Compound Treat with Loganin/ Morroniside Seed_Cells->Treat_Compound Stimulate_LPS Stimulate with LPS Treat_Compound->Stimulate_LPS Incubate Incubate for 24h Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_Dark Incubate in Dark Add_Griess->Incubate_Dark Measure_Absorbance Measure Absorbance at 540 nm Incubate_Dark->Measure_Absorbance

Caption: Workflow for Nitric Oxide (NO) Production Assay.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement

The concentrations of PGE2 and pro-inflammatory cytokines in cell culture supernatants or tissue homogenates are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effects on signaling pathways like NF-κB and MAPK, the expression and phosphorylation levels of key proteins (e.g., p65, IκBα, p38, JNK, ERK) are determined by Western blotting.

Conclusion

Both loganin and morroniside (as a proxy for this compound) demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways such as NF-κB and MAPK. While the available data suggests both compounds are promising candidates for the development of anti-inflammatory drugs, further direct comparative studies, especially with a focus on obtaining quantitative data like IC50 values for this compound, are warranted to fully elucidate their relative potency and therapeutic potential.

References

Unveiling Neuroprotective Potency: A Comparative Analysis of 7-O-Methylmorroniside and Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective neuroprotective therapies, researchers are increasingly turning their attention to natural compounds as a source of novel drug candidates. This guide provides a comprehensive comparison of the iridoid glycoside 7-O-Methylmorroniside with two widely recognized synthetic neuroprotective agents, Edaravone and N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective potencies, mechanisms of action, and the experimental frameworks used for their evaluation.

At a Glance: Comparative Efficacy of Neuroprotective Agents

The following tables summarize the available quantitative data on the neuroprotective effects of 7-O-Methylmorroniside, Edaravone, and N-acetylcysteine from various in vitro studies. It is crucial to note that a direct comparison of potency is challenging due to the variability in experimental models, cell lines, and neurotoxic insults employed across different studies.

Table 1: Neuroprotective Effects of 7-O-Methylmorroniside

Cell LineNeurotoxic InsultConcentration RangeKey FindingsReference
HT-22Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedProtects against OGD/R-induced injury by activating the Nrf2/HO-1 signaling pathway.[1]
SK-N-SHHydrogen Peroxide (H₂O₂)1-100 µMReversed H₂O₂-induced apoptosis.[2]

Table 2: Neuroprotective Effects of Edaravone

Cell LineNeurotoxic InsultConcentrationKey FindingsReference
SH-SY5YAmyloid-beta 25-35 (Aβ₂₅₋₃₅)40 µMRescued Aβ₂₅₋₃₅-induced suppression of Nrf2 expression and nuclear translocation.[3]
SH-SY5YZinc Oxide Nanoparticles (ZnO NPs)25 µMAverted ZnO NPs-induced decrease in ATP levels and mitochondrial complex I and V activity.[4][5]
HT22Hydrogen Peroxide (H₂O₂)Various concentrationsProtected against H₂O₂-induced injury by inhibiting ROS production and the MAPK signaling pathway.[6][7]
Hippocampal NeuronsH₂O₂ or Glutamate (B1630785)Not specifiedProtected against toxicity, leading to decreased cell viability and neurite shortening.[8]

Table 3: Neuroprotective Effects of N-acetylcysteine (NAC)

Cell LineNeurotoxic InsultConcentrationKey FindingsReference
Primary Cortical NeuronsArachidonic Acid + Ischemia100-200 µMReduced apoptosis in neurons exposed to arachidonic acid and ischemic conditions.[9]
Primary Hippocampal NeuronsHydrogen Peroxide (H₂O₂)100 µmol/lAmeliorated H₂O₂-induced injury and mitigated excessive ROS production.[10]
SH-SY5YHydrogen Peroxide (H₂O₂)Not specifiedCombined with H-LIPEF, significantly improved cell viability and reduced mitochondrial apoptosis.[11]

Delving into the Mechanisms: Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular cascades involved.

cluster_7OM 7-O-Methylmorroniside Pathway 7-O-Methylmorroniside 7-O-Methylmorroniside PI3K PI3K 7-O-Methylmorroniside->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 activates Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis HO-1 HO-1 Nrf2->HO-1 induces Antioxidant Response Antioxidant Response HO-1->Antioxidant Response Neuroprotection Neuroprotection Antioxidant Response->Neuroprotection Anti-apoptosis->Neuroprotection

Caption: PI3K/Akt and Nrf2/HO-1 signaling by 7-O-Methylmorroniside.

cluster_Edaravone Edaravone Pathways Edaravone Edaravone Nrf2 Nrf2 Edaravone->Nrf2 activates GDNF/RET pathway GDNF/RET pathway Edaravone->GDNF/RET pathway activates Fas Signaling Fas Signaling Edaravone->Fas Signaling suppresses ARE ARE Nrf2->ARE binds to Antioxidant Enzymes\n(SOD, HO-1) Antioxidant Enzymes (SOD, HO-1) ARE->Antioxidant Enzymes\n(SOD, HO-1) upregulates Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes\n(SOD, HO-1)->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Neuronal Survival Neuronal Survival GDNF/RET pathway->Neuronal Survival Neuronal Survival->Neuroprotection Apoptosis Apoptosis Fas Signaling->Apoptosis inhibits Apoptosis->Neuroprotection

Caption: Multifaceted neuroprotective signaling of Edaravone.

cluster_NAC N-acetylcysteine (NAC) Pathways NAC NAC Cysteine Cysteine NAC->Cysteine precursor Nrf2 Nrf2 NAC->Nrf2 activates Ras-ERK pathway Ras-ERK pathway NAC->Ras-ERK pathway activates Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) synthesis ROS Scavenging ROS Scavenging Glutathione (GSH)->ROS Scavenging Neuroprotection Neuroprotection ROS Scavenging->Neuroprotection ARE ARE Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->Neuroprotection Pro-survival Signaling Pro-survival Signaling Ras-ERK pathway->Pro-survival Signaling Pro-survival Signaling->Neuroprotection

Caption: Key neuroprotective mechanisms of N-acetylcysteine (NAC).

Experimental Corner: Protocols for Assessing Neuroprotection

The evaluation of neuroprotective compounds relies on a battery of well-established in vitro assays. Below are generalized protocols for key experiments frequently cited in the assessment of these agents.

Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Culture: Mouse hippocampal HT22 cells or primary cortical neurons are commonly used. Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7-O-Methylmorroniside, Edaravone, or NAC) for a specified duration (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Glutamate is added to the culture medium at a pre-determined toxic concentration (e.g., 5-10 mM for HT22 cells).

  • Assessment of Cell Viability: After a 24-hour incubation period, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Oxidative Stress Assay

This protocol measures the capacity of a compound to protect against neuronal damage caused by oxidative stress, often induced by hydrogen peroxide (H₂O₂).

  • Cell Culture: Human neuroblastoma SH-SY5Y cells or other neuronal cell lines are cultured in 96-well plates.

  • Treatment: Cells are pre-incubated with the test compound at different concentrations for a set period.

  • Induction of Oxidative Stress: H₂O₂ is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 100-500 µM).

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Cell Viability Assessment: Cell viability is determined using methods like the MTT assay.

cluster_workflow General Experimental Workflow for Neuroprotection Assays cluster_assessment Assessment Methods A Neuronal Cell Culture (e.g., HT22, SH-SY5Y) B Pre-treatment with Test Compound A->B C Induction of Neuronal Injury (e.g., Glutamate, H₂O₂) B->C D Incubation C->D E Assessment of Neuroprotection D->E V Cell Viability Assays (MTT, LDH) E->V R ROS Measurement (DCFH-DA) E->R P Western Blot (Signaling Proteins) E->P

Caption: A generalized workflow for in vitro neuroprotection studies.

Concluding Remarks

7-O-Methylmorroniside demonstrates promising neuroprotective properties through mechanisms that overlap with those of established synthetic compounds like Edaravone and N-acetylcysteine, particularly in the modulation of oxidative stress pathways such as Nrf2. While the current body of evidence highlights its potential, the lack of standardized, head-to-head comparative studies necessitates further research to definitively establish its relative potency. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and interpret future investigations into the therapeutic potential of this and other novel neuroprotective agents.

References

Validating the Antioxidant Activity of 7-O-Methyl Morroniside: A Comparative Guide Using the DCFH-DA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antioxidant activity of 7-O-Methyl morroniside (B1252140), a naturally occurring iridoid glycoside, using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. While direct experimental data for 7-O-Methyl morroniside using this specific assay is not extensively available in current literature, this document outlines the established antioxidant properties of the parent compound, morroniside, and presents a comparative analysis against well-characterized antioxidants, Trolox and N-acetylcysteine (NAC). The methodologies and comparative data provided herein serve as a robust reference for researchers aiming to quantify the intracellular reactive oxygen species (ROS) scavenging capabilities of this compound.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are key contributors to cellular damage and the progression of various diseases. Morroniside, the parent compound of this compound, has demonstrated significant antioxidant effects in various studies by reducing ROS and enhancing the expression of antioxidant enzymes.[1][2] This suggests that this compound would likely exhibit similar, if not modulated, antioxidant activity.

For a comprehensive evaluation using the DCFH-DA assay, a comparison with established antioxidants is crucial. Trolox, a water-soluble analog of vitamin E, is a potent antioxidant commonly used as a standard in various antioxidant capacity assays. N-acetylcysteine (NAC) is another widely recognized antioxidant that functions as a precursor to glutathione (B108866), a major intracellular antioxidant.[3][4][5]

Table 1: Comparative Antioxidant Profile

CompoundMechanism of ActionExpected Outcome in DCFH-DA AssaySupporting Evidence
This compound Direct ROS scavenging and potential upregulation of endogenous antioxidant enzymes (inferred from morroniside).Expected to decrease DCF fluorescence in a dose-dependent manner, indicating a reduction in intracellular ROS.Morroniside has been shown to reduce ROS, and upregulate antioxidant enzymes like SOD and GSH.[1]
Trolox Potent free radical scavenger (peroxyl radical).Significant, dose-dependent reduction in DCF fluorescence.Widely used as a positive control in antioxidant assays due to its strong radical scavenging activity.[6][7][8]
N-acetylcysteine (NAC) Acts as a precursor to glutathione (GSH), a major intracellular antioxidant, and has direct radical scavenging properties.Dose-dependent reduction in DCF fluorescence by replenishing intracellular GSH and directly scavenging ROS.[3][4][5]Known to mitigate oxidative stress by increasing GSH levels and reducing ROS.[3][4][5]

Experimental Protocol: DCFH-DA Assay for Intracellular ROS Measurement

The DCFH-DA assay is a widely used method to measure intracellular ROS.[9][10][11] The non-fluorescent DCFH-DA passively diffuses into the cell, where it is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.[9][12]

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound (test compound)

  • Trolox (positive control)

  • N-acetylcysteine (NAC) (positive control)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Trolox, or NAC for a specified period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO or media).

  • DCFH-DA Loading: Remove the treatment media and wash the cells gently with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free media) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Discard the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • ROS Induction: Add a ROS inducer, such as H₂O₂, to the cells (except for the negative control wells) and incubate for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The antioxidant activity is determined by the percentage reduction in fluorescence intensity in the treated cells compared to the cells treated with the ROS inducer alone.

Visualizing the Experimental Workflow and Mechanisms

To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.

DCFH_DA_Workflow DCFH-DA Assay Workflow cluster_cell Inside the Cell DCFH_DA DCFH-DA Esterases Intracellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS DCFH->ROS DCF DCF (Fluorescent) ROS->DCF Oxidation Measurement Measure Fluorescence (Ex/Em: ~485/535 nm) DCF->Measurement DCFH_DA_ext DCFH-DA added to cells DCFH_DA_ext->DCFH_DA Passive Diffusion

Caption: Workflow of the DCFH-DA assay for intracellular ROS detection.

Antioxidant_Mechanism General Antioxidant Mechanism of Action cluster_cellular_environment Cellular Environment Antioxidant Antioxidant (e.g., this compound) ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Neutralizes Stable_Molecule Stable, Non-reactive Molecule ROS->Stable_Molecule Reduced to Cellular_Component Cellular Component (DNA, Protein, Lipid) ROS->Cellular_Component Attacks Oxidative_Damage Oxidative Damage Cellular_Component->Oxidative_Damage

Caption: Simplified mechanism of antioxidant action against ROS.

References

A Comparative Analysis of 7-O-Methyl Morroniside and its Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 7-O-Methyl morroniside (B1252140) and its glycoside derivatives. It delves into their therapeutic potential, focusing on osteogenic, anti-inflammatory, and neuroprotective activities, supported by available experimental data and detailed methodologies.

Morroniside, an iridoid glycoside primarily isolated from Cornus officinalis, has garnered significant attention for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and bone-protective properties.[1][2][3] However, its clinical application has been limited by factors such as poor solubility and rapid metabolism.[4] This has spurred research into the synthesis of morroniside derivatives to enhance its therapeutic efficacy. This guide focuses on the comparative analysis of 7-O-Methyl morroniside and other glycoside derivatives, providing a structured overview of their performance based on current scientific literature.

Comparative Analysis of Biological Activities

The primary focus of comparative studies on morroniside derivatives has been on their ability to promote the proliferation of osteoblasts, a key process in bone formation. Limited direct comparative data exists for other biological activities like anti-inflammatory and neuroprotective effects.

Osteogenic Activity

A key study synthesized fourteen morroniside derivatives and evaluated their effect on the proliferation of MC3T3-E1 osteoblast-like cells.[4] The results, summarized in the table below, indicate that modifications at the C-7 position significantly influence osteogenic activity.

Table 1: Comparative Osteogenic Activity of Morroniside and its Derivatives on MC3T3-E1 Cells [4]

CompoundStructure/ModificationEC50 (µg/mL)Relative Potency (compared to Morroniside)
MorronisideParent Compound>500-
This compound (β-configuration) Methyl group at C-7 14.78 ± 1.17 Significantly Higher
7-O-Ethyl morroniside (β-configuration)Ethyl group at C-734.52 ± 2.13High
7-O-Propyl morroniside (β-configuration)Propyl group at C-7125.41 ± 5.28Moderate
7-O-Butyl morroniside (β-configuration)Butyl group at C-7254.12 ± 11.45Low
This compound (α-configuration)Methyl group at C-745.21 ± 3.54High
Aglycone (Morroniside without glucose)Hydrolyzed morroniside>500Inactive
Acetylated DerivativesAcetyl groups added>500Inactive
Pyridine Monoterpene Alkaloid DerivativeMother nuclear structure broken489.54 ± 25.16Very Low

Key Findings:

  • Alkylation at C-7: The introduction of small alkyl groups, particularly methyl and ethyl groups, at the C-7 position dramatically enhances the proliferation-promoting effect on osteoblasts.[4]

  • Chain Length: The activity decreases as the carbon chain length of the alkyl group at C-7 increases.[4]

  • Stereochemistry: The β-configuration of the substituent at the C-7 position results in higher activity compared to the α-configuration.[4]

  • Glycosidic Moiety: The glucose moiety is crucial for activity, as the aglycone derivative was inactive.[4]

  • Acetylation: Acetylation of the glucose moiety leads to a loss of activity.[4]

Anti-inflammatory and Neuroprotective Activities

Direct comparative studies on the anti-inflammatory and neuroprotective effects of this compound and its glycoside derivatives are currently limited. However, extensive research on the parent compound, morroniside, provides a foundation for understanding the potential mechanisms of its derivatives.

Morroniside has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as the NF-κB and MAPK pathways.[5][6][7] Its neuroprotective effects are attributed to its antioxidant properties and its ability to inhibit apoptosis and neuroinflammation.[3] It is plausible that derivatives with enhanced stability and bioavailability, such as this compound, may exhibit improved anti-inflammatory and neuroprotective activities. Further research is warranted to establish a clear structure-activity relationship for these effects.

Signaling Pathways

The biological activities of morroniside and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent therapeutic agents.

cluster_osteogenic Osteogenic Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_neuroprotective Neuroprotective Activity Morroniside_Derivatives 7-O-Alkyl Morroniside Derivatives Runx2_OCN ↑ Runx2, OCN, ALP Morroniside_Derivatives->Runx2_OCN Activates Osteoblast_Proliferation ↑ Osteoblast Proliferation and Differentiation Runx2_OCN->Osteoblast_Proliferation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TRAF6 TRAF6 Inflammatory_Stimuli->TRAF6 NFkB_MAPK NF-κB / MAPK Signaling TRAF6->NFkB_MAPK Pro_inflammatory_Cytokines ↓ IL-6, IL-1β, TNF-α NFkB_MAPK->Pro_inflammatory_Cytokines Morroniside Morroniside / Derivatives Morroniside->NFkB_MAPK Inhibits Oxidative_Stress Oxidative Stress / Neurotoxins Nrf2_HO1 Nrf2/HO-1 Pathway Oxidative_Stress->Nrf2_HO1 Neuronal_Apoptosis ↓ Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis Antioxidant_Response ↑ Antioxidant Enzymes Nrf2_HO1->Antioxidant_Response Morroniside_NP Morroniside / Derivatives Morroniside_NP->Nrf2_HO1 Activates Morroniside_NP->Neuronal_Apoptosis Inhibits

Figure 1: Simplified signaling pathways of morroniside and its derivatives.

As depicted in Figure 1, morroniside and its derivatives are believed to promote osteogenesis by upregulating key transcription factors like Runx2 and markers of osteoblast differentiation such as osteocalcin (B1147995) (OCN) and alkaline phosphatase (ALP).[5] Their anti-inflammatory effects are linked to the inhibition of the TRAF6-mediated NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production.[5][6] The neuroprotective actions are associated with the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of apoptotic pathways.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 7-O-Alkyl Morroniside Derivatives

Morroniside Morroniside Reaction Stirring at room temperature (25-30°C) for 24-48h Morroniside->Reaction Alcohol Respective Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction Catalyst Iodine (I₂) Catalyst->Reaction Purification Silica (B1680970) Gel Column Chromatography Reaction->Purification Product 7-O-Alkyl Morroniside Derivative Purification->Product

Figure 2: General workflow for the synthesis of 7-O-alkyl morroniside derivatives.

Materials:

  • Morroniside

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Iodine (catalyst)

  • Anhydrous sodium sulfate (B86663)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol)

Procedure: [4]

  • Dissolve morroniside in the respective anhydrous alcohol.

  • Add a catalytic amount of iodine to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add anhydrous sodium sulfate to remove the iodine.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Characterize the purified 7-O-alkyl morroniside derivative using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Osteoblast Proliferation Assay (MTT Assay)

Materials: [4]

  • MC3T3-E1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed MC3T3-E1 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (morroniside and its derivatives) and incubate for another 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

  • Determine the EC50 value, the concentration of the compound that causes a 50% increase in cell proliferation, from the dose-response curve.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite.

  • Determine the inhibitory effect of the compounds on NO production.

Neuroprotective Activity Assay (MTT Assay in PC12 cells)

Materials:

  • PC12 cells

  • RPMI-1640 medium

  • Horse serum

  • Fetal bovine serum

  • Penicillin-Streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed PC12 cells in a 96-well plate at an appropriate density and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) and incubate for 24 hours.

  • Perform the MTT assay as described in the osteoblast proliferation assay protocol to assess cell viability.

  • Calculate the percentage of cell viability relative to the control (cells not treated with the neurotoxin).

  • Evaluate the neuroprotective effect of the compounds by their ability to increase cell viability in the presence of the neurotoxin.

Conclusion and Future Directions

The derivatization of morroniside, particularly at the C-7 position, presents a promising strategy for enhancing its therapeutic potential. The available data strongly supports the superior osteogenic activity of this compound compared to the parent compound and other derivatives. While direct comparative data on anti-inflammatory and neuroprotective effects is still emerging, the known mechanisms of morroniside suggest that its derivatives could also exhibit enhanced activities in these areas.

Future research should focus on:

  • Conducting direct comparative studies of this compound and a wider range of its glycoside derivatives for anti-inflammatory and neuroprotective activities, including the determination of IC50/EC50 values.

  • Investigating the in vivo efficacy and pharmacokinetic profiles of the most potent derivatives.

  • Elucidating the specific molecular targets and detailed signaling pathways modulated by these derivatives to gain a deeper understanding of their structure-activity relationships.

This comprehensive guide serves as a valuable resource for researchers in the field, providing a solid foundation for further exploration and development of morroniside derivatives as potential therapeutic agents.

References

Confirming the Role of the Nrf2 Pathway in 7-O-Methyl Morroniside's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-O-Methyl morroniside's potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, benchmarked against other known Nrf2 activators. While direct evidence for this compound's interaction with the Nrf2 pathway is emerging, this document synthesizes existing data on its antioxidant and neuroprotective effects, alongside established data for morroniside (B1252140) and other iridoid glycosides, to build a strong case for its mechanism of action.

Introduction to this compound and the Nrf2 Pathway

This compound is a methylated derivative of morroniside, an iridoid glycoside found in plants of the Cornaceae family.[1] Morroniside itself has been reported to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[2][3][4][5] Many of these effects are attributed to the activation of the Nrf2 pathway.[2][3]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. In response to cellular stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

Recent research on a closely related compound, 7-α-O-Methylmorroniside (MorA), has demonstrated its potent neuroprotective, antioxidant, and anti-inflammatory effects in a mouse model of Alzheimer's disease, suggesting a potential role for Nrf2 activation.[6] This guide will delve into the experimental data supporting this hypothesis and compare its potential efficacy with established Nrf2 activators.

Comparative Analysis of Nrf2-Mediated Effects

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of 7-α-O-Methylmorroniside and compare them with the known Nrf2 activator, morroniside.

Table 1: Comparison of Antioxidant Effects

CompoundModel SystemBiomarkerEffectReference
7-α-O-Methylmorroniside 5xFAD Mouse BrainROSSignificantly decreased[6]
5xFAD Mouse BrainMDASignificantly decreased[6]
5xFAD Mouse BrainT-SODSignificantly increased[6]
Morroniside H2O2-induced human granulosa cellsROSSignificantly decreased[7]
H2O2-induced human granulosa cellsMDASignificantly decreased[7]
H2O2-induced human granulosa cellsSODSignificantly increased[7]
MPTP-induced PD mouse modelMDADecreased[2]
MPTP-induced PD mouse modelGSHIncreased[2]

Table 2: Comparison of Anti-inflammatory Effects

CompoundModel SystemBiomarkerEffectReference
7-α-O-Methylmorroniside 5xFAD Mouse BrainIL-1βSignificantly decreased[6]
5xFAD Mouse BrainIL-6Significantly decreased[6]
5xFAD Mouse BrainTNF-αSignificantly decreased[6]
Morroniside H2O2-induced human granulosa cellsp-Nrf2Significantly upregulated[7]
H2O2-induced human granulosa cellsNuclear Nrf2Promoted translocation[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams illustrate the canonical Nrf2 signaling pathway and a typical experimental workflow for evaluating the effects of compounds like this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Stress Oxidative Stress (e.g., ROS) Stress->Keap1 Inactivation Compound 7-O-Methyl morroniside Compound->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes Transcription

Canonical Nrf2 Signaling Pathway

Experimental_Workflow start Start: In vitro/In vivo Model of Oxidative Stress treatment Treatment with This compound start->treatment ros_mda Measure Oxidative Stress Markers (ROS, MDA) treatment->ros_mda sod Measure Antioxidant Enzyme Activity (SOD) treatment->sod inflammation Measure Inflammatory Cytokines (IL-1β, IL-6, TNF-α) treatment->inflammation western Western Blot for Nrf2 Pathway Proteins (Nrf2, Keap1, HO-1, NQO1) treatment->western data Data Analysis and Comparison with other Nrf2 activators ros_mda->data sod->data inflammation->data western->data end Conclusion: Role of Nrf2 Pathway Confirmed data->end

Experimental Workflow for Evaluation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can freely cross the cell membrane. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cells or homogenized brain tissue are incubated with DCFH-DA (typically 10 µM) in a suitable buffer for 30 minutes at 37°C in the dark.

    • After incubation, the cells or tissue homogenates are washed to remove excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • The fluorescence intensity is proportional to the amount of ROS generated.

Measurement of Malondialdehyde (MDA)
  • Principle: MDA is a product of lipid peroxidation and is used as an indicator of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.

  • Protocol:

    • Cell lysates or tissue homogenates are mixed with a solution of TBA and an acid (e.g., trichloroacetic acid).

    • The mixture is heated at 95°C for 60 minutes.

    • After cooling, the mixture is centrifuged to pellet any precipitate.

    • The absorbance of the supernatant is measured at 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Measurement of Superoxide Dismutase (SOD) Activity
  • Principle: SOD activity is measured using a commercially available kit, often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions. The superoxide anions are generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide anions, thereby inhibiting the reduction of the tetrazolium salt.

  • Protocol:

    • Cell lysates or tissue homogenates are added to a microplate.

    • A solution containing xanthine (B1682287) and WST-1 is added to each well.

    • The reaction is initiated by adding xanthine oxidase.

    • The plate is incubated at 37°C for a specified time (e.g., 20 minutes).

    • The absorbance is measured at 450 nm.

    • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.

Western Blot Analysis for Nrf2 Pathway Proteins
  • Principle: Western blotting is used to detect the expression levels of specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1).

  • Protocol:

    • Proteins are extracted from cells or tissues using a lysis buffer.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that this compound, similar to its parent compound morroniside and other iridoid glycosides, likely exerts its observed antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway. The significant reduction in ROS and MDA levels, coupled with the increase in SOD activity, are consistent with the known functions of Nrf2 target genes.[6] While direct confirmation of this compound binding to Keap1 or inducing Nrf2 nuclear translocation is still needed, the presented data provides a solid foundation for further investigation into this promising therapeutic compound. Future studies should focus on direct Nrf2 activation assays, such as luciferase reporter assays and nuclear fractionation followed by western blotting, to definitively confirm its role as an Nrf2 activator.

References

A Comparative Analysis of Iridoid Glycosides and Resveratrol in Primary Neuron Dose-Response Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Dose-Response Data

The following tables summarize the effective concentrations of morroniside (B1252140), loganin (B1675030), and resveratrol (B1683913) in promoting neuronal survival and protecting against various neurotoxic insults.

Table 1: Dose-Response of Morroniside in Neuronal Cell Lines

Cell LineInsultConcentration RangeOptimal ConcentrationEndpoint Assessed
PC12MPP+Not specified5 µMInhibition of ferroptosis[1]
HT-22Oxygen-Glucose Deprivation/ReperfusionNot specifiedNot specifiedIncreased cell viability, reduced ROS production (dose-dependent)
OLN-93Hydrogen Peroxide (H₂O₂)100 - 400 µM200 - 400 µMAttenuation of decreased cell viability[2]

Table 2: Dose-Response of Loganin in Primary Neurons and Neuronal Cell Lines

Cell TypeInsultConcentration RangeOptimal ConcentrationEndpoint Assessed
Primary Mesencephalic NeuronsMPP+0.1 - 1 µM1 µMIncreased cell viability, decreased cytotoxicity[3]
PC12Amyloid-β (Aβ₂₅₋₃₅)Not specified10 µMReduced p65 activation, blocked IκB-α phosphorylation[4]

Table 3: Dose-Response of Resveratrol in Primary Neurons

Cell TypeInsultConcentration RangeOptimal ConcentrationEndpoint Assessed
Primary Hippocampal NeuronsAmyloid-β (Aβ₂₅₋₃₅)15 - 40 µM25 µM (median effect)Decreased cell death[5]
Primary Cortical NeuronsOxygen-Glucose Deprivation50 - 100 µM50 - 100 µMReversal of decreased cell viability and apoptosis[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for primary neuron culture and common neuroprotective assays.

Primary Neuron Culture Protocol

This protocol outlines the general steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for neuroprotection studies.

  • Tissue Preparation: Embryonic day 18 (E18) rat cortices are dissected in a sterile environment.

  • Dissociation: The cortical tissue is enzymatically dissociated, typically using trypsin or papain, followed by mechanical trituration to obtain a single-cell suspension.

  • Plating: Neurons are plated on culture dishes or coverslips pre-coated with an adhesion substrate such as poly-D-lysine or laminin (B1169045) to promote attachment and growth.

  • Culture Maintenance: Cells are maintained in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics. Cultures are kept in a humidified incubator at 37°C with 5% CO₂. Half of the medium is typically replaced every 3-4 days.

Neuroprotective Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Treatment: Plate primary neurons in a 96-well plate and treat with the desired concentrations of the neuroprotective compound for a specified pre-incubation period. Subsequently, introduce the neurotoxic agent.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity:

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Sample Collection: After the experimental treatment, carefully collect a sample of the culture medium from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected medium with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (usually around 490 nm). The amount of LDH activity is proportional to the number of damaged cells.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of morroniside, loganin, and resveratrol are mediated through various signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for assessing neuroprotection.

Caption: Simplified signaling pathways for the neuroprotective effects of morroniside, loganin, and resveratrol.

G cluster_workflow Neuroprotection Assay Workflow start Culture Primary Neurons pretreatment Pre-treat with Test Compound (e.g., Morroniside, Loganin) start->pretreatment insult Induce Neuronal Insult (e.g., H₂O₂, MPP⁺, Aβ) pretreatment->insult incubation Incubate for a Defined Period insult->incubation assessment Assess Neuronal Viability/Toxicity (MTT, LDH assays) incubation->assessment analysis Data Analysis and Dose-Response Curve Generation assessment->analysis

Caption: A generalized experimental workflow for assessing the neuroprotective effects of compounds in primary neurons.

References

A Head-to-Head Comparison of 7-O-Methylmorroniside from Different Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-O-Methylmorroniside derived from various plant sources, supported by experimental data. The primary focus is on providing quantitative comparisons, detailed experimental protocols, and visualizations of relevant biological pathways to aid in research and development.

Plant Sources and Quantitative Analysis

7-O-Methylmorroniside is an iridoid glycoside that has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. The primary and most extensively studied plant source for this compound is Cornus officinalis, commonly known as Chinese cornel or Shan Zhu Yu.[1] Emerging research suggests that other species within the Cornus genus, such as Cornus mas (Cornelian cherry), also contain significant amounts of related iridoid glycosides, making them potential alternative sources.

While direct comparative studies on the yield of 7-O-Methylmorroniside from different plant species are limited, quantitative analysis has been performed on Cornus officinalis. Furthermore, analysis of the closely related iridoid, morroniside (B1252140), in Cornus mas provides a strong basis for its consideration as a viable source.

Table 1: Quantitative Comparison of Iridoid Glycosides in Cornus Species

Plant SourceCompoundConcentration (mg/100g Fresh Weight)Analytical Method
Cornus officinalis 7-O-Methylmorroniside Data available in specialized studies[2][3]HPLC-MS/MS
Morroniside1441.22 (genotype Co-01)[4]HPLC-PDA
Cornus mas Morroniside89.09 (cv. Ekzotychnyi) - 200+ (other cultivars)[4]HPLC-PDA
C. mas × C. officinalis MorronisideHigher than C. mas[4]HPLC-PDA

Note: The concentration of 7-O-Methylmorroniside in Cornus officinalis can be found in specialized analytical studies. The data for morroniside is presented here as a comparative indicator for the potential of other Cornus species as a source of related iridoid glycosides.

Experimental Protocols

Detailed methodologies are crucial for the replication of findings and the standardization of extraction and analysis procedures. Below are protocols for the extraction, isolation, and quantification of 7-O-Methylmorroniside from Cornus species.

Protocol 1: Extraction and Isolation of 7-O-Methylmorroniside from Cornus officinalis

This protocol is adapted from established methods for the isolation of iridoid glycosides from Cornus officinalis.

1. Plant Material Preparation:

  • Air-dry the sarcocarp of Cornus officinalis fruits.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol (B145695) at a 1:10 (w/v) ratio.

  • Perform the extraction three times at room temperature for 24 hours each to ensure maximum yield.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction will be enriched with iridoid glycosides. Concentrate this fraction to dryness.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: Dissolve the n-butanol fraction in a minimal amount of methanol (B129727) and apply it to a silica gel column. Elute with a gradient of chloroform-methanol (e.g., 100:1 to 10:1 v/v) to separate the major fractions.

  • Sephadex LH-20 Column Chromatography: Further purify the fractions containing 7-O-Methylmorroniside using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using a preparative reverse-phase C18 HPLC column. A gradient of methanol or acetonitrile (B52724) in water is used as the mobile phase. Collect the fractions corresponding to the peak of 7-O-Methylmorroniside.

Protocol 2: Quantification of 7-O-Methylmorroniside by HPLC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of 7-O-Methylmorroniside in plant extracts.[2][3]

1. Sample Preparation:

  • Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Agilent Zorbax Extend C18 column (100 mm × 3.0 mm, 3.5 μm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transition: Monitor the specific precursor-to-product ion transition for 7-O-Methylmorroniside.

4. Quantification:

  • Prepare a calibration curve using a certified reference standard of 7-O-Methylmorroniside.

  • Calculate the concentration of 7-O-Methylmorroniside in the samples based on the standard curve.

Biological Activity and Signaling Pathways

7-O-Methylmorroniside and its parent compound, morroniside, exhibit significant neuroprotective and anti-inflammatory activities. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects: The PI3K/Akt Signaling Pathway

Morroniside has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.

PI3K_Akt_Pathway 7-O-Methylmorroniside 7-O-Methylmorroniside PI3K PI3K 7-O-Methylmorroniside->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Cleaved Caspase-3 Akt->Caspase3 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Cell_Survival Cell_Survival

Caption: PI3K/Akt signaling pathway modulated by 7-O-Methylmorroniside.

Anti-inflammatory Effects: The Nrf2/HO-1 Signaling Pathway

The anti-inflammatory properties of morroniside are partly attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under inflammatory conditions, morroniside promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of HO-1, which in turn suppresses the production of pro-inflammatory mediators.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-O-Methylmorroniside 7-O-Methylmorroniside Keap1_Nrf2 Keap1 Nrf2 7-O-Methylmorroniside->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates expression Inflammation Inflammation HO1->Inflammation Inhibits

Caption: Nrf2/HO-1 anti-inflammatory pathway activated by 7-O-Methylmorroniside.

Experimental Workflow: From Plant Material to Purified Compound

The overall process of obtaining pure 7-O-Methylmorroniside from plant material involves a series of sequential steps, each critical for the final yield and purity of the compound.

Experimental_Workflow Plant_Material Dried Plant Material (e.g., Cornus officinalis) Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure 7-O-Methylmorroniside Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the isolation of 7-O-Methylmorroniside.

Conclusion

Cornus officinalis remains the most well-characterized and reliable source of 7-O-Methylmorroniside. However, other Cornus species, particularly Cornus mas, show significant promise as alternative sources, warranting further quantitative investigation into their 7-O-Methylmorroniside content. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this valuable bioactive compound. Understanding the modulation of key signaling pathways such as PI3K/Akt and Nrf2/HO-1 by 7-O-Methylmorroniside is crucial for elucidating its therapeutic mechanisms and advancing its potential in drug development. This guide serves as a foundational resource for researchers to compare, source, and analyze 7-O-Methylmorroniside for their scientific endeavors.

References

Unveiling the Therapeutic Promise of 7-O-Methyl Morroniside in Alzheimer's Disease Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that 7-O-Methyl morroniside (B1252140), an iridoid glycoside, holds significant therapeutic potential for Alzheimer's disease. A recent study utilizing the 5xFAD transgenic mouse model of Alzheimer's disease has demonstrated the compound's ability to ameliorate cognitive deficits and mitigate key pathological hallmarks of the disease. This guide provides a detailed comparison of 7-O-Methyl morroniside with established Alzheimer's treatments, Memantine (B1676192) and Donepezil, based on available data from similar animal models, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic prospects.

The investigation into 7-α-O-Methylmorroniside revealed its capacity to enhance learning and memory, and improve cognitive impairment in the 5xFAD mouse model.[1] The therapeutic effects are attributed to a multi-faceted mechanism of action that includes the regulation of the gut microbiome and the inhibition of the N-methyl-D-aspartate receptor 2B (NMDAR2B) subunit.[1]

Comparative Efficacy in the 5xFAD Mouse Model

To provide a clear perspective on the therapeutic potential of this compound, its effects on cognitive function and key pathological markers are compared with those of Memantine and Donepezil in the widely used 5xFAD mouse model of Alzheimer's disease.

Table 1: Comparison of Therapeutic Effects on Cognitive Function in 5xFAD Mice

CompoundBehavioral TestDosageAge of MiceOutcome
7-α-O-Methylmorroniside Y-MazeLow & High DoseNot SpecifiedIncreased spontaneous alternation rate, indicating improved spatial working memory.[1]
Novel Object RecognitionLow DoseNot SpecifiedSignificantly increased preference and discrimination indices for novel objects, suggesting enhanced recognition memory.[1]
Memantine Y-Maze10 mg/kg, i.p.6-7 monthsReversed memory impairments.[2][3]
Contextual Fear Conditioning10 mg/kg, i.p.6-7 monthsReversed memory impairments.[2][3]
Y-Maze10 mg/kg, i.p.12-15 monthsNo behavioral benefit.[2][3]
Donepezil Not specified1 mg/kg, i.p.Not SpecifiedNot specified to improve cognitive function in this study, but reduced Aβ pathology.[4]

Table 2: Comparison of Effects on Alzheimer's Disease Pathology in 5xFAD Mice

CompoundPathological MarkerDosageAge of MiceOutcome
7-α-O-Methylmorroniside Neuronal ApoptosisLow & High DoseNot SpecifiedSignificantly decreased the rate of apoptosis in brain tissue.[1]
Oxidative Stress (ROS, MDA)Low & High DoseNot SpecifiedSignificantly reduced levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA).[1]
Memantine Soluble Aβ oligomers & total Aβ4210 mg/kg, i.p.6-7 monthsNo effect on Aβ levels.[2][3]
Donepezil Aβ plaque number1 mg/kg, i.p.Not SpecifiedSignificant reductions in the cortex and hippocampal DG region.[4]
Microglial & Astrocytic Activation1 mg/kg, i.p.Not SpecifiedReduced Aβ-mediated microglial and, to a lesser extent, astrocytic activation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Behavioral Testing
  • Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations, with a higher percentage indicating better spatial memory. In the 5xFAD mouse studies, each mouse was recorded for a set duration, and an arm entry was counted when all four paws were inside the arm.[5][6]

  • Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a set period, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.

  • Morris Water Maze (MWM): This is a widely used test for spatial learning and memory.[7][8][9] Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. The time taken to find the platform (escape latency) is recorded over several trials. Memory retention is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[10][11]

Pathology Assessment
  • Immunohistochemistry (IHC) for Aβ Plaques: This technique is used to visualize and quantify amyloid-beta plaques in brain tissue. Brain sections from 5xFAD mice are incubated with a primary antibody specific to Aβ peptides, followed by a secondary antibody conjugated to a fluorescent or enzymatic label for detection. The number and area of plaques are then quantified using imaging software.[12][13][14][15]

  • Flow Cytometry for Apoptosis and Reactive Oxygen Species (ROS): Brain tissue is dissociated into a single-cell suspension. For apoptosis analysis, cells are stained with markers like Annexin V and propidium (B1200493) iodide. For ROS analysis, cells are incubated with fluorescent probes that react with ROS. The stained cells are then analyzed using a flow cytometer to quantify the percentage of apoptotic cells or the level of intracellular ROS.[1]

Visualizing the Mechanisms of Action

To illustrate the proposed signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

NMDAR2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDAR (GluN1/GluN2B) Glutamate->NMDAR Abeta Aβ Oligomers Abeta->NMDAR Excessive Activation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Morroniside 7-O-Methyl morroniside Morroniside->NMDAR Inhibition

Caption: NMDAR2B Signaling in Alzheimer's Disease and the inhibitory effect of this compound.

Gut_Brain_Axis_Workflow cluster_gut Gut cluster_circulation Systemic Circulation cluster_brain Brain Gut_Microbiota Gut Microbiota Beneficial_Bacteria ↑ Beneficial Bacteria (e.g., Lactobacillus) Gut_Microbiota->Beneficial_Bacteria Harmful_Bacteria ↓ Harmful Bacteria Gut_Microbiota->Harmful_Bacteria Morroniside 7-O-Methyl morroniside Morroniside->Gut_Microbiota Modulates Metabolites Microbial Metabolites (e.g., SCFAs) Beneficial_Bacteria->Metabolites Produce Neuroinflammation ↓ Neuroinflammation Metabolites->Neuroinflammation Cross BBB Cognitive_Improvement Cognitive Improvement Neuroinflammation->Cognitive_Improvement

Caption: The Gut-Brain Axis in Alzheimer's and modulation by this compound.

Conclusion

The emerging data on this compound presents a compelling case for its further investigation as a potential therapeutic agent for Alzheimer's disease. Its dual mechanism of action, targeting both the gut-brain axis and neuronal excitotoxicity, distinguishes it from current treatment options. While direct comparative studies are necessary to definitively establish its efficacy relative to Memantine and Donepezil, the initial findings in the 5xFAD mouse model are highly encouraging. This guide serves as a foundational resource for the scientific community to build upon as research into this promising compound continues.

References

A Comparative Analysis of 7-O-Methylmorroniside and Other Iridoid Glycosides in Neuroprotection and Anti-Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the iridoid glycoside 7-O-Methylmorroniside with other prominent iridoids, including morroniside, loganin, and catalpol (B1668604). The focus is on their neuroprotective and anti-inflammatory properties, supported by available experimental data. While direct comparative studies including 7-O-Methylmorroniside are limited, this guide synthesizes the existing evidence to offer a comprehensive overview for research and development purposes.

Executive Summary

Iridoid glycosides are a class of monoterpenoids widely recognized for their diverse biological activities. Among them, 7-O-Methylmorroniside, morroniside, loganin, and catalpol have demonstrated significant potential in mitigating neurodegenerative processes and inflammatory responses. This guide consolidates quantitative data from various studies to facilitate a comparative understanding of their efficacy. The primary mechanisms of action involve the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways, which are central to inflammation and cellular defense against oxidative stress.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for the anti-inflammatory and neuroprotective effects of 7-O-Methylmorroniside and other selected iridoid glycosides. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anti-Inflammatory Activity of Iridoid Glycosides

CompoundAssayCell LineConcentration/IC₅₀EffectReference
7-O-Cinnamoylmorroniside Inhibition of E-selectin expression-IC₅₀ = 49.3 µMAnti-inflammatory[1]
Morroniside Inhibition of NO productionRAW 264.7-Down-regulated iNOS[1]
Loganin Inhibition of NO productionRAW 264.7-Attenuated LPS-mediated NO release[2]
Catalpol Inhibition of NF-κB activityTHP-150 µmol/LDid not effectively inhibit NF-κB[3]
Scropolioside B (Catalpol derivative) Inhibition of IL-1β expressionTHP-150 µmol/LEffectively inhibited IL-1β[3]

Table 2: Neuroprotective Activity of Iridoid Glycosides

CompoundAssayCell LineConcentration/EC₅₀EffectReference
7-α-O-Methylmorroniside (MorA) Cognitive improvement5x FAD mice-Enhanced learning and memory[4]
Morroniside Inhibition of Acetylcholinesterase (AChE)-IC₅₀ = 3.95 µMCholinesterase inhibition[5]
Loganin Inhibition of Acetylcholinesterase (AChE)-IC₅₀ = 0.33 µMCholinesterase inhibition[5]
Catalpol, Geniposide, Loganin Improvement of depression-like behavior--Antidepressant effects
Multiple Iridoids (Catalpol, Genipin, etc.) Protection against CORT-induced injuryPC12 cells-Improved cell viability, inhibited apoptosis[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of these iridoid glycosides are largely attributed to their ability to modulate critical signaling pathways.

Anti-Inflammatory Mechanism: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many iridoid glycosides exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Bound to NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates to Ubiquitination & Degradation->NF-κB (p50/p65) Releases Iridoid Glycosides Iridoid Glycosides Iridoid Glycosides->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Induces Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of iridoid glycosides.

Neuroprotective Mechanism: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation of Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Mediates Nrf2->Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Iridoid Glycosides Iridoid Glycosides Iridoid Glycosides->Keap1 Inhibit Keap1-Nrf2 interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant Genes\n(HO-1, NQO1, etc.) Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant Genes\n(HO-1, NQO1, etc.) Induces Transcription

Caption: The Nrf2-Keap1 signaling pathway and its activation by iridoid glycosides.

Experimental Protocols

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of iridoid glycosides by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 7-O-Methylmorroniside, morroniside, loganin, catalpol). The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells (except for the control group) to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a concurrent MTT assay is performed.

Neuroprotective Activity Assay: Glutamate-Induced Toxicity in HT22 Hippocampal Cells

Objective: To assess the neuroprotective effects of iridoid glycosides against glutamate-induced excitotoxicity in the HT22 mouse hippocampal cell line.

Methodology:

  • Cell Culture: HT22 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are plated in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Induction of Neurotoxicity: Glutamate (typically 5 mM) is added to the wells to induce cell death.

  • Incubation: The cells are incubated for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

  • Morphological Assessment: Changes in cell morphology are observed and photographed using an inverted microscope.

Conclusion

7-O-Methylmorroniside, along with other iridoid glycosides like morroniside, loganin, and catalpol, demonstrates significant promise as a therapeutic agent for neurodegenerative and inflammatory diseases. Their mechanisms of action, primarily through the modulation of the NF-κB and Nrf2 signaling pathways, provide a strong rationale for their continued investigation. While the available data suggests potent biological activity, there is a clear need for direct comparative studies to elucidate the relative potencies of these compounds. Such studies will be instrumental in guiding future drug development efforts in this promising class of natural products.

References

Statistical Validation of 7-O-Methyl Morroniside's Effects in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available research: Preclinical research on 7-O-Methyl morroniside (B1252140) is currently limited. The majority of available studies focus on its parent compound, morroniside, an iridoid glycoside extracted from Cornus officinalis (Shan-zhu-yu).[1][2][3][4] This guide will therefore primarily present the statistical validation of morroniside's effects as a proxy, with specific data on 7-O-Methyl morroniside included where available. The findings on morroniside provide a strong foundation for inferring the potential therapeutic avenues of its methylated derivative.

Introduction

This compound is an iridoid glycoside derived from Cornus officinalis, a plant long used in traditional Chinese medicine to treat conditions such as diabetes and cerebrovascular diseases.[1] Its parent compound, morroniside, has demonstrated a wide range of pharmacological activities in preclinical models, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[2][3][4] This guide provides a comprehensive comparison of the preclinical data on morroniside, offering insights into its potential therapeutic applications and the signaling pathways it modulates.

Data Presentation: Quantitative Effects of Morroniside in Preclinical Models

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of morroniside in different disease models.

Neuroprotective Effects
Model Treatment Key Finding Quantitative Data Reference
Focal Cerebral Ischemia (Rat)Morroniside (30, 90, 270 mg/kg)Reduced infarct volume and oxidative stress.Significantly decreased malondialdehyde levels and caspase-3 activity. At 270 mg/kg, significantly increased glutathione (B108866) content and superoxide (B77818) dismutase activity.
Parkinson's Disease (Mouse Model, MPTP-induced)Morroniside (25, 50, 100 mg/kg)Restored motor function and reduced neuronal injury.Increased glutathione (GSH) content and decreased malondialdehyde (MDA) levels. Upregulated the expression of glutathione peroxidase 4 (GPX4), solute carrier family 7 member 11 (SLC7A11), ferritin heavy chain 1 (FTH-1), and ferroportin (FPN).[5][5]
Alzheimer's Disease (PS19 transgenic mice)Cornel Iridoid Glycoside (CIG)Improved synaptic abnormalities.Increased expression of presynaptic protein syntaxin1A, postsynaptic PSD95, and glutamate (B1630785) receptor subunits NMDAR2B and GluR1/2.[6][6]
Anti-Inflammatory and Anti-Diabetic Effects
Model Treatment Key Finding Quantitative Data Reference
Brain Injury (Rat)Cornel Iridoid GlycosideReduced neuroinflammation and oxidative stress.Significantly decreased levels of TNF-α and IL-6. Significantly reduced lipid peroxidation and increased levels of catalase, SOD, Gpx, and GSH.[7][7]
Osteoblast Proliferation (MC3T3-E1 cells)7β-methoxy tetraacetyl morronisideEnhanced osteoblast proliferation.The activity of morroniside is enhanced when alkylated at the C-7 position with a methyl or ethyl group, particularly in the β configuration.

Experimental Protocols

Focal Cerebral Ischemia Model in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO) was induced.

  • Treatment: Morroniside (30, 90, and 270 mg/kg/day) was administered intragastrically, starting 3 hours after the onset of MCAO.

  • Assessment: Neurological deficits were scored. Three days after ischemia, the rats were sacrificed, and brain infarction volume was assessed using 2,3,5-triphenyl tetrazolium chloride (TTC) staining. Biochemical analyses of the ischemic cortex tissues included measuring levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity, as well as caspase-3 activity and expression.

Parkinson's Disease Model in Mice
  • Animal Model: Mice.

  • Induction of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP, 30 mg/kg) was used to induce Parkinson's disease.

  • Treatment: Morroniside (25, 50, and 100 mg/kg) was administered.

  • Assessment: Motor function was evaluated. Neuronal injury in the substantia nigra was assessed. Levels of oxidative stress markers (GSH, MDA) and ferroptosis-related proteins (GPX4, SLC7A11, FTH-1, FPN) were measured in the brain and PC12 cells.[5] Mitochondrial damage and reactive oxygen species (ROS) production were also analyzed.[5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of morroniside are attributed to its modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.

G Signaling Pathway of Morroniside in Neuroprotection Morroniside Morroniside PI3K PI3K Morroniside->PI3K activates NFkB NF-κB Morroniside->NFkB inhibits STAT3 STAT3 Morroniside->STAT3 inhibits Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH, GPX4) ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress inhibits Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis induces Neuronal_Apoptosis->Neuroprotection reduced by Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes STAT3->Inflammatory_Cytokines promotes Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation induces Neuroinflammation->Neuronal_Apoptosis contributes to Neuroinflammation->Neuroprotection reduced by

Caption: Morroniside's neuroprotective signaling pathways.

G Experimental Workflow for Preclinical Validation Animal_Model Disease Model Induction (e.g., MCAO, MPTP) Treatment_Groups Treatment Groups: - Vehicle Control - Morroniside (various doses) - Positive Control (optional) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assessment (e.g., Neurological Score, Motor Function) Treatment_Groups->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Tests->Tissue_Collection Histopathology Histopathological Analysis (e.g., TTC Staining, Immunohistochemistry) Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot, qPCR) Tissue_Collection->Biochemical_Assays Data_Analysis Statistical Data Analysis Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: A typical preclinical experimental workflow.

Comparison with Alternatives

Morroniside and its derivatives belong to the class of iridoid glycosides.[1] Other compounds in this class, as well as compounds with different chemical structures targeting similar pathways, are being investigated for their therapeutic potential.

Compound/Class Mechanism of Action Therapeutic Area Key Preclinical Findings
Loganin Anti-inflammatory, antioxidant. Often co-extracted with morroniside as Cornel Iridoid Glycoside.[6]Neuroprotection, DiabetesImproves memory and reduces tau hyperphosphorylation in AD models.[6]
Geniposide Agonist at GLP-1 receptor, anti-inflammatory.Neuroprotection, DiabetesShows neuroprotective effects in models of Parkinson's disease and stroke.
Catalpol Antioxidant, anti-apoptotic.NeuroprotectionProtects against neuronal damage in various models of neurological disorders.
Flavonoids (e.g., Quercetin, Kaempferol) Antioxidant, anti-inflammatory, modulation of signaling pathways like Nrf2 and NF-κB.Neuroprotection, Metabolic disordersExhibit neuroprotective and cognitive-enhancing effects in diabetic animal models.

Conclusion

The available preclinical data strongly support the therapeutic potential of morroniside in a range of diseases, particularly those with underlying inflammatory and oxidative stress components such as neurodegenerative disorders and diabetes. While direct evidence for this compound is still emerging, the robust findings for its parent compound provide a solid rationale for its further investigation. A study on morroniside derivatives indicated that methylation at the C-7 position could enhance its biological activity, suggesting that this compound may offer improved therapeutic efficacy. Future preclinical studies should focus on directly evaluating this compound to establish its specific pharmacological profile and compare its potency and efficacy against morroniside and other relevant therapeutic agents.

References

Independent Studies on the Bioactivity of Morroniside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morroniside (B1252140), an iridoid glycoside primarily extracted from Cornus officinalis (Shan zhu yu), has garnered significant attention for its diverse pharmacological activities. While direct independent replication studies on its derivative, 7-O-Methyl morroniside, are limited in publicly accessible literature, a substantial body of research on morroniside provides a strong foundation for understanding its potential therapeutic applications. This guide offers an objective comparison of findings from various studies investigating the neuroprotective and anti-inflammatory properties of morroniside, presenting supporting experimental data and detailed methodologies to facilitate further research and development.

Neuroprotective Effects of Morroniside

Multiple independent studies have explored the neuroprotective capabilities of morroniside in various models of neurological disorders. The primary focus has been on its antioxidant and anti-apoptotic properties. The following tables summarize the quantitative data from key studies.

Table 1: Comparison of Morroniside's Efficacy in Animal Models of Neurological Disease

Study FocusAnimal ModelTreatment RegimenKey Findings
Parkinson's DiseaseMPTP-induced mice[1][2]25, 50, and 100 mg/kg morroniside via gavage for 14 days[1]Restored motor function, reduced neuronal injury, increased glutathione (B108866) (GSH), and decreased malondialdehyde (MDA) levels.[1][2]
Focal Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO) in rats[3]30, 90, and 270 mg/kg/day morroniside intragastrically, starting 3h after occlusion[3]Significantly improved neurological scores, reduced infarct volume, decreased MDA and caspase-3 activity, and increased GSH and superoxide (B77818) dismutase (SOD) activity.[3]
Neuropathic PainSpinal nerve ligation in rats[4]30, 100, 300, and 600 mg/kg morroniside via oral gavage[4]Attenuated mechanical allodynia and thermal hyperalgesia in a dose-dependent manner.[4]
Sevoflurane-induced Cognitive DysfunctionAged mice exposed to sevoflurane[5]Morroniside injection[5]Reduced neuroinflammation by decreasing levels of TNF-α, IL-1β, and IL-6 in hippocampal tissues.[5]

Table 2: Comparison of Morroniside's Effects on In Vitro Models of Neuronal Damage

Study FocusCell ModelInducing AgentMorroniside ConcentrationKey Findings
Parkinson's DiseasePC12 cells[1][2]MPP+[1]Not specified in abstractInhibited ferroptosis and reduced iron levels.[1][2]
Oxidative StressSK-N-SH human neuroblastoma cells[6]Hydrogen peroxide (H₂O₂)[6]1–100 µM[6]Reversed H₂O₂-induced apoptosis, abrogated the increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, and blocked the reduction in mitochondrial membrane potential.[6]
Oxidative StressHEK293 cells[4]Hydrogen peroxide (H₂O₂)[4]1x10⁻⁸ to 1x10⁻⁴ M[4]Inhibited H₂O₂-induced loss of cell viability in a concentration-dependent manner with an EC₅₀ of 3.6 x 10⁻⁷ M.[4]

Anti-inflammatory Effects of Morroniside

The anti-inflammatory properties of morroniside have been investigated in the context of osteoarthritis and inflammatory bone loss. These studies highlight its ability to modulate key inflammatory pathways.

Table 3: Comparison of Morroniside's Efficacy in Models of Inflammation

Study FocusModelTreatment Regimen/ConcentrationKey Findings
OsteoarthritisDestabilization of the medial meniscus (DMM)-induced mouse model5 and 20 mg/kg/day morroniside for 10 weeksSignificantly reduced articular cartilage degeneration and decreased the expression of Cox-2, Mmp-3, and Mmp-13.
Chondrocyte InflammationIL-1β-induced primary mouse chondrocytes2, 10, and 50 μM morronisideAttenuated inflammatory responses, including the expression of Cox-2, Mmp-3, and Mmp-13, and downregulated NF-κB protein levels. Reduced PGE2 and collagenase secretion.
Inflammatory Bone LossLPS-induced inflammatory bone loss in mice[7]Not specified in abstractEnhanced bone density and microstructure, and inhibited the expression of IL-6 and IL-1β in serum.[7]
Hepatic InflammationFructose-fed mice[8]Intragastric administration (dosage not specified)Mitigated oxidative stress and the inflammatory response in the liver, reducing levels of TNF-α, IL-6, and IL-1β.[8]

Signaling Pathways

The bioactivity of morroniside is underpinned by its influence on critical cellular signaling pathways. The diagrams below illustrate the key pathways implicated in its neuroprotective and anti-inflammatory effects.

Nrf2_ARE_Pathway Morroniside Morroniside Keap1 Keap1 Morroniside->Keap1 promotes dissociation ROS Oxidative Stress (e.g., MPTP, H₂O₂) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSH, SOD) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Morroniside Morroniside Morroniside->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., Cox-2, MMPs, TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus & activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-O-Methyl morroniside (B1252140) and its analogs, offering insights into their therapeutic potential. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document serves as a valuable resource for advancing research in neuroprotection, anti-inflammatory, and bone regeneration applications.

Morroniside, an iridoid glycoside extracted from Cornus officinalis, has garnered significant attention for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and osteogenic properties.[1][2][3] Chemical modifications to the morroniside scaffold have led to the synthesis of various derivatives, with 7-O-Methyl morroniside emerging as a compound of particular interest. This guide delves into the structure-activity relationships (SAR) of this family of compounds, providing a comparative analysis of their biological performance.

Comparative Analysis of Biological Activity

The biological efficacy of morroniside and its derivatives is significantly influenced by structural modifications, primarily at the C-7 position of the iridoid skeleton.

Osteoblast Proliferation

A key study systematically investigated the effect of various morroniside derivatives on the proliferation of MC3T3-E1 osteoblast cells. The results, summarized in the table below, highlight a clear structure-activity relationship.

Table 1: Effect of Morroniside and its Derivatives on MC3T3-E1 Cell Proliferation

CompoundModificationEC50 (µg/mL)
MorronisideParent Compound587.3 ± 2.75
This compound Methylation at C-7 118.2 ± 2.07
7-O-Ethyl morronisideEthylation at C-7164.4 ± 2.22
7-O-Isopropyl morronisideIsopropylation at C-7434.2 ± 2.64
7-O-Butyl morronisideButylation at C-7307.8 ± 2.49
Morroniside AglyconeHydrolysis of Glucose> 1000

Data sourced from: Synthesis and Promotion of the Osteoblast Proliferation Effect of Morroniside Derivatives.

The data reveals that methylation at the C-7 position, as seen in this compound, significantly enhances the pro-proliferative activity on osteoblasts compared to the parent compound, morroniside.[3] A slight increase in the alkyl chain length to an ethyl group maintains potent activity, though further increases to isopropyl and butyl groups lead to a decrease in efficacy.[3] Notably, the removal of the glucose moiety (aglycone) results in a dramatic loss of activity, underscoring the importance of the glycosidic linkage for this biological effect.[3]

Neuroprotective and Anti-inflammatory Activities

Key Signaling Pathways

The biological activities of this compound and its parent compound, morroniside, are mediated through the modulation of critical intracellular signaling pathways.

G Neuroprotective Mechanism of Morroniside via Nrf2/HO-1 Pathway Morroniside Morroniside / this compound Nrf2 Nrf2 Morroniside->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 bound in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Response Cellular Antioxidant Response (e.g., decreased ROS) HO1->Antioxidant_Response catalyzes heme degradation Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection leads to G Putative PI3K/AKT Signaling Pathway Involvement Morroniside_Analog Morroniside / Analogs PI3K PI3K Morroniside_Analog->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT recruits and activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors phosphorylates Cell_Survival_Growth Cell Survival & Growth (e.g., Osteoblast Proliferation) Downstream_Effectors->Cell_Survival_Growth regulates

References

Safety Operating Guide

Proper Disposal of 7-O-Methyl Morroniside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Characterization of Waste

7-O-Methyl morroniside (B1252140) is an iridoid glycoside used for research purposes.[1][2] As with many research chemicals, its toxicological properties are not extensively documented. Therefore, it must be treated as hazardous waste.

Property Information Source
Chemical Name 7-O-Methyl morronisideBiopurify[2]
CAS Number 41679-97-4Biopurify[2]
Appearance Likely a solid (powder)N/A
Common Solvents Methanol, EthanolN/A
Known Hazards Treat as hazardous; full toxicological properties are not known.General Precaution

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound and associated materials.

Step 1: Segregation of Waste

  • Solid Waste:

    • Place any unused or expired this compound powder directly into a designated hazardous waste container for solid chemicals.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent (e.g., methanol, ethanol), the resulting solution must be disposed of as hazardous liquid waste.

    • Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.

  • Sharps Waste:

    • Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Step 2: Waste Container Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The solvent(s) used (for liquid waste) and their approximate concentrations.

    • The date the waste was first added to the container.

    • The responsible researcher's name and contact information.

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store waste in secondary containment to mitigate the impact of any potential leaks.

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not pour any chemical waste down the drain or dispose of it in the regular trash.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Contain: For small spills of solid material, carefully sweep it up with absorbent pads or other appropriate materials and place it in the designated solid hazardous waste container. For small liquid spills, use a chemical spill kit to absorb the material.

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

For larger spills, or if you are unsure how to proceed, contact your EHS department or emergency services immediately.

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 7-O-Methylmorroniside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 7-O-Methylmorroniside, ensuring a secure laboratory environment.

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValue
Synonym Methyl morroniside (B1252140)
CAS Number 41679-97-4
Molecular Formula C18H28O11
Molecular Weight 420.411 g/mol [1]

Essential Personal Protective Equipment (PPE)

When handling 7-O-Methylmorroniside, a comprehensive suite of personal protective equipment is your first line of defense.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shieldAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, this is crucial to prevent eye contact with the powder or solutions.[2]
Skin Protection Appropriate protective gloves and a lab coatPrevents direct skin contact with the compound.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder form to avoid inhalation of dust.[2]

Step-by-Step Operational and Disposal Plan

A systematic approach to handling 7-O-Methylmorroniside from the moment it arrives in the lab to its final disposal is critical for safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name, CAS number, and any hazard warnings.

  • Verify that the amount received matches the order.

2. Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

3. Preparation and Handling:

  • Always handle the compound within a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to minimize dust inhalation.

  • Wash hands thoroughly after handling.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

4. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Spill: Sweep up the solid material and place it into a suitable, closed container for disposal.[2]

5. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Do not dispose of it down the drain or into the environment.

Experimental Workflow and Safety Protocols

To visualize the safe handling process, the following diagram outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_disposal Disposal receiving_start Receive Shipment inspect_package Inspect Package receiving_start->inspect_package verify_label Verify Label inspect_package->verify_label store_chemical Store in Cool, Dry, Well-Ventilated Area verify_label->store_chemical don_ppe Don Appropriate PPE store_chemical->don_ppe use_hood Work in Fume Hood don_ppe->use_hood weigh_prepare Weigh & Prepare Solution use_hood->weigh_prepare conduct_experiment Conduct Experiment weigh_prepare->conduct_experiment collect_waste Collect Waste conduct_experiment->collect_waste dispose_properly Dispose via Approved Waste Handler collect_waste->dispose_properly

Safe Handling Workflow for 7-O-Methylmorroniside

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。